molecular formula C27H32O7 B239390 Mexicanolide CAS No. 1915-67-9

Mexicanolide

カタログ番号: B239390
CAS番号: 1915-67-9
分子量: 468.5 g/mol
InChIキー: DNFJSIPZGYBGON-WQHNEYGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mexicanolide is a natural tetranortriterpenoid belonging to the this compound-type limonoid class, serving as a versatile scaffold for chemical synthesis and a promising candidate for pharmacological investigation . This high-purity compound is of significant interest in biomedical research due to its multi-target mechanisms of action. In liver fibrosis research, the this compound derivative TKF demonstrated potent antifibrotic effects by suppressing hepatic stellate cell activation. The mechanism proceeds via inhibition of the YAP/Notch3 signaling pathway, significantly attenuating collagen accumulation and fibrogenic gene expression in experimental models . In metabolic disease studies, mexicanolides from Swietenia humilis exhibit multi-target antidiabetic properties. These mechanisms include the inhibition of hepatic glucose-6-phosphatase, enhancement of glucose uptake in skeletal muscle, and modulation of mitochondrial bioenergetics, presenting a multifaceted approach to regulating glucose homeostasis . Furthermore, research indicates notable antihyperalgesic activity in models of diabetic neuropathic pain. This effect is mediated through interactions with GABA-A, 5-HT2A/C, and opioid receptors, with the nitrergic system also playing a role in its transductional activity . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1915-67-9

分子式

C27H32O7

分子量

468.5 g/mol

IUPAC名

methyl 2-[(2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate

InChI

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27?/m0/s1

InChIキー

DNFJSIPZGYBGON-WQHNEYGDSA-N

SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

異性体SMILES

C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)OC)(C)C

正規SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

同義語

mexicanolide

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources of Mexicanolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of mexicanolide compounds, a class of limonoids with significant therapeutic potential. This document details the primary plant sources, specific compounds isolated, and general methodologies for their extraction and purification. Furthermore, it visualizes the relationships between these sources, the experimental workflow, and a plausible signaling pathway associated with their anti-inflammatory activity.

Natural Sources of this compound Compounds

Mexicanolides are predominantly found in plants belonging to the Meliaceae family, often referred to as the mahogany family. These compounds are distributed in various parts of the plants, including the seeds, stem bark, leaves, twigs, and roots. The genera Khaya, Swietenia, Carapa, and Trichilia are particularly rich sources of these bioactive molecules.

Table 1: Principal Plant Sources of this compound Compounds
GenusSpeciesPlant Part(s)
Carapa Carapa guianensisSeeds, Flower
Cipadessa Cipadessa bacciferaTwigs, Leaves
Khaya Khaya senegalensisSeeds, Stem Bark
Khaya ivorensisSeeds
Swietenia Swietenia humilisSeeds
Swietenia macrophyllaSeeds, Bark, Fruits
Swietenia microphyllaBark
Trichilia Trichilia connaroidesFruits
Trichilia emeticaFruits, Stem Bark
Trichilia sinensisRoots

Isolated this compound Compounds

Numerous this compound-type limonoids have been isolated and characterized from the aforementioned plant sources. These compounds exhibit a wide range of structural diversity.[1]

Table 2: Examples of this compound Compounds and Their Natural Sources
Compound NamePlant SourcePlant PartReference
Andirolides T and UCarapa guianensisFlower[2]
Carapanolides T and UCarapa guianensisSeeds[3][4]
Cipaferen R and related compoundsCipadessa bacciferaTwigs and Leaves[5]
Ivorensines A and BKhaya ivorensisSeeds
Khasenegasins A–NKhaya senegalensisSeeds[6]
Senegalenines A-CKhaya senegalensisSeeds[7]
Humilin B, Humilinolides A-HSwietenia humilisSeeds
3-O-propionylproceranolide, 6-O-acetylswietenin B, 6-deoxyswietemahonin ASwietenia macrophyllaSeeds[8]
Swietemicrolides A–DSwietenia microphyllaBark[9]
Trichiconnarones A and BTrichilia connaroidesFruits
Unnamed MexicanolidesTrichilia sinensisRoots[10]

Note: This table is not exhaustive but provides a representative sample of isolated compounds.

Experimental Protocols: Extraction and Isolation of Mexicanolides

The isolation of mexicanolides from their natural sources typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[7][11][12]

Plant Material Preparation
  • Collection and Identification: Collect the desired plant material (e.g., seeds, bark). Ensure proper botanical identification.

  • Drying and Grinding: Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals. Once dried, grind the material into a coarse powder to increase the surface area for extraction.

Extraction
  • Solvent Selection: Common solvents for the extraction of limonoids include ethanol, methanol, hexane, and ethyl acetate. A 90% ethanol solution is frequently used for initial extraction.[7]

  • Extraction Method:

    • Maceration: Soak the powdered plant material in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus. This method uses continuous percolation of a solvent through the plant material.[11]

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning: The crude extract can be further fractionated by partitioning between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Techniques:

    • Silica Gel Column Chromatography: This is a primary method for the separation of compounds from the crude extract or its fractions.[12] A silica gel column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).

    • Medium-Pressure Liquid Chromatography (MPLC): MPLC can be used for faster and more efficient separation compared to traditional column chromatography.[12]

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is employed for the final purification of isolated compounds to achieve high purity.[12]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or decomposition of samples.[11]

Structure Elucidation

The chemical structures of the purified mexicanolides are determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) to elucidate the detailed chemical structure and stereochemistry.[3]

Visualizations

Diagram 1: Natural Sources of this compound Compounds

Natural_Sources_of_Mexicanolides cluster_Meliaceae Meliaceae Family cluster_Plant_Parts Plant Parts Carapa Carapa guianensis Seeds Seeds Carapa->Seeds Flowers Flowers Carapa->Flowers Khaya Khaya spp. (K. senegalensis, K. ivorensis) Khaya->Seeds Bark Bark Khaya->Bark Stem Bark Swietenia Swietenia spp. (S. humilis, S. macrophylla, S. microphylla) Swietenia->Seeds Swietenia->Bark Trichilia Trichilia spp. (T. emetica, T. connaroides, T. sinensis) Roots Roots Trichilia->Roots Fruits Fruits Trichilia->Fruits Cipadessa Cipadessa baccifera Leaves_Twigs Leaves & Twigs Cipadessa->Leaves_Twigs Mexicanolides This compound Compounds Seeds->Mexicanolides Bark->Mexicanolides Leaves_Twigs->Mexicanolides Roots->Mexicanolides Flowers->Mexicanolides

Caption: Hierarchical relationship of plant sources of Mexicanolides.

Diagram 2: General Experimental Workflow for this compound Isolation

Experimental_Workflow PlantMaterial Plant Material (e.g., Seeds, Bark) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction (e.g., Ethanol, Hexane) DryingGrinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) CrudeExtract->Fractionation ColumnChromatography Column Chromatography (Silica Gel, MPLC) Fractionation->ColumnChromatography HPLC Final Purification (HPLC, HSCCC) ColumnChromatography->HPLC PureCompounds Pure Mexicanolides HPLC->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation

Caption: A generalized workflow for the isolation of Mexicanolides.

Diagram 3: Putative Anti-Inflammatory Signaling Pathway of Mexicanolides

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB_Activation NF-κB Activation Macrophage->NFkB_Activation ProInflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB_Activation->ProInflammatory_Mediators Inflammation Inflammation ProInflammatory_Mediators->Inflammation Mexicanolides Mexicanolides Mexicanolides->NFkB_Activation Inhibition

Caption: Putative anti-inflammatory mechanism of Mexicanolides.

References

The Botanical Treasury: A Technical Guide to the Discovery and Isolation of Novel Mexicanolide-Type Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies and recent discoveries in the field of mexicanolide-type limonoids, a promising class of bioactive natural products. Drawing from recent scientific literature, this guide details the isolation, structure elucidation, and biological evaluation of these complex molecules, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to this compound-Type Limonoids

This compound-type limonoids are a significant subgroup of tetranortriterpenoids characterized by a furan ring at C-17 and a modified carbocyclic skeleton.[1][2] They are predominantly found in plants of the Meliaceae family and have garnered considerable attention for their diverse and potent biological activities.[3][4] These activities include cytotoxic,[2][5][6] anti-inflammatory,[7][8] antimicrobial,[9] α-glucosidase inhibitory,[5][10][11] and antimalarial properties,[12] making them attractive candidates for drug discovery and development.

This guide will focus on recent discoveries of novel mexicanolides, presenting the data in a structured format to facilitate comparison and further research. We will delve into the experimental protocols for their isolation and characterization and visualize the complex workflows involved.

Recent Discoveries of Novel this compound-Type Limonoids

The ongoing exploration of the Meliaceae family continues to yield a plethora of novel this compound-type limonoids. The following tables summarize the key quantitative data from recent studies on compounds isolated from various plant sources.

Novel Mexicanolides from Swietenia macrophylla

Swietenia macrophylla, commonly known as big-leaf mahogany, is a rich source of diverse limonoids.[3][13] Recent investigations of its seeds have led to the isolation of several new this compound-type compounds.[3][13][14]

Table 1: Novel Mexicanolides from the Seeds of Swietenia macrophylla

Compound NameMolecular FormulaSource MaterialKey Spectroscopic Data (HRESIMS m/z)BioactivityReference
3-O-propionylproceranolideC29H38O9Seeds553.2411 [M + Na]+Not Reported[3][14]
6-O-acetylswietenin BC29H36O10Seeds567.2206 [M + Na]+Not Reported[3][14]
6-deoxyswietemahonin AC30H38O9Seeds565.2397 [M + Na]+Not Reported[3][14]
Swietemicrolide AC29H34O9BarkNot SpecifiedWeak cytotoxic and α-glucosidase inhibitory activity[5][10]
Swietemicrolide BC29H34O9BarkNot SpecifiedWeak cytotoxic and α-glucosidase inhibitory activity[5][10]
Swietemicrolide CC29H32O8BarkNot SpecifiedStrong α-glucosidase inhibitory activity[5][10]
Swietemicrolide DC29H32O8BarkNot SpecifiedWeak cytotoxic and α-glucosidase inhibitory activity[5][10]
Novel Mexicanolides from Xylocarpus granatum

The mangrove plant Xylocarpus granatum is another prolific source of structurally unique mexicanolides.[6][15][16]

Table 2: Novel Mexicanolides from Xylocarpus granatum

Compound NameMolecular FormulaSource MaterialKey Spectroscopic Data (HRESIMS m/z)BioactivityReference
Xylomexicanin CNot SpecifiedSeedsNot SpecifiedAntiproliferative activity against human breast carcinoma cells (KT)[6][15]
Xylomexicanin DNot SpecifiedSeedsNot SpecifiedNot Reported[6][15]
Xylomexicanin KC33H40O13Leaves and Twigs667.2354 [M + Na]+Not Reported[16]
Xylomexicanin LC33H42O14Leaves and Twigs685.2443 [M + Na]+Not Reported[16]
Xylomexicanin MC35H44O15Leaves and Twigs727.2600 [M + Na]+Not Reported[16]
Xylomexicanin NC27H30O9Leaves and Twigs521.1782 [M + Na]+Not Reported[16]
Xylogranatin ANot SpecifiedFruitNot SpecifiedNot Reported[17]
Xylogranatin BNot SpecifiedFruitNot SpecifiedNot Reported[17]
Xylogranatin CNot SpecifiedFruitNot SpecifiedNot Reported[17]
Xylogranatin DNot SpecifiedFruitNot SpecifiedNot Reported[17]
Novel Mexicanolides from Carapa guianensis

Carapa guianensis, also known as andiroba, is traditionally used for its medicinal properties, which are largely attributed to its limonoid content.[4][18]

Table 3: Novel Mexicanolides from the Seeds of Carapa guianensis

Compound NameMolecular FormulaSource MaterialKey Spectroscopic Data (HRESIMS m/z)BioactivityReference
Carapanolide TC32H42O8Seeds577.2778 [M + Na]+Not Reported[18][19]
Carapanolide UC34H44O10Seeds635.2805 [M + Na]+Not Reported[18][19]
Bioactivity Data of Selected Mexicanolides

The biological evaluation of novel mexicanolides is crucial for identifying potential therapeutic leads. Table 4 summarizes the in vitro bioactivity of selected recently discovered compounds.

Table 4: Bioactivity of Selected Novel this compound-Type Limonoids

CompoundBioactivityCell Line / AssayIC50 ValueReference
3-O-detigloyl-3-O-isobutyrylfebrifugin ACytotoxicVarious human cancer cell lines18.56 ± 0.27 to 38.00 ± 0.85 μM[2]
Febrifugin ACytotoxicVarious human cancer cell lines18.56 ± 0.27 to 38.00 ± 0.85 μM[2]
FebrifuginCytotoxicVarious human cancer cell lines18.56 ± 0.27 to 38.00 ± 0.85 μM[2]
Khaysin TCytotoxicVarious human cancer cell lines18.56 ± 0.27 to 38.00 ± 0.85 μM[2]
Chukrasitin DAnti-inflammatory (NO production)RAW264.7 cells6.24 μM[7]
Chukrasitin EAnti-inflammatory (NO production)RAW264.7 cells6.13 μM[7]
Chuktabamalin AAnti-inflammatoryNot Specified21.72 ± 2.79 μM[8]
Chuktabamalin BAnti-inflammatoryNot Specified23.29 ± 1.00 μM[8]
Chukbularisin Bα-glucosidase inhibitoryα-glucosidase0.06 ± 0.008 mM[11]
Chukbularisin Cα-glucosidase inhibitoryα-glucosidase0.04 ± 0.002 mM[11]
Ivorensine AAntimicrobialGram-negative bacteria< 50 μg/ml[9]
Ivorensine BAntimicrobialGram-negative bacteria< 50 μg/ml[9]

Experimental Protocols for Isolation and Structure Elucidation

The isolation and characterization of novel this compound-type limonoids involve a multi-step process that combines various chromatographic and spectroscopic techniques.

General Experimental Workflow

The general workflow for the discovery and isolation of novel mexicanolides is depicted in the following diagram.

experimental_workflow plant_material Plant Material (e.g., Seeds, Bark, Leaves) extraction Extraction (e.g., Maceration, Reflux with MeOH or EtOH) plant_material->extraction partitioning Solvent Partitioning (e.g., EtOAc/H2O) extraction->partitioning crude_extract Crude Extract (EtOAc Fraction) partitioning->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compounds Isolated Pure Compounds hplc->pure_compounds structure_elucidation Structure Elucidation pure_compounds->structure_elucidation bioassays Biological Activity Screening pure_compounds->bioassays nmr 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC, NOESY) structure_elucidation->nmr ms Mass Spectrometry (HRESIMS) structure_elucidation->ms

Caption: General workflow for the isolation and characterization of this compound-type limonoids.

Detailed Methodologies

3.2.1. Plant Material and Extraction

  • Source: The seeds, bark, leaves, or roots of plants from the Meliaceae family are collected and identified. A voucher specimen is typically deposited in a herbarium.[3]

  • Preparation: The plant material is air-dried and powdered.

  • Extraction: The powdered material is extracted with a suitable solvent, commonly methanol (MeOH) or ethanol (EtOH), either by maceration at room temperature or by reflux.[3][20]

3.2.2. Fractionation and Isolation

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The mexicanolides are typically concentrated in the EtOAc fraction.[3]

  • Column Chromatography (CC): The bioactive fraction (e.g., EtOAc extract) is subjected to repeated column chromatography.

    • Normal-Phase CC: Silica gel is commonly used as the stationary phase with a gradient of solvents, such as n-hexane/EtOAc or CH2Cl2/MeOH.

    • Size-Exclusion CC: Sephadex LH-20 with MeOH as the mobile phase is often used for further purification of the fractions.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using semi-preparative or preparative HPLC, often on a C18 column with a mobile phase such as MeOH/H2O or acetonitrile/H2O.

3.2.3. Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the chemical structure.

    • 1D NMR: 1H and 13C NMR provide information about the proton and carbon environments in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for establishing the carbon skeleton and the position of substituents.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.[3][16]

Bioactivity and Potential Signaling Pathways

While the precise mechanisms of action for many newly discovered mexicanolides are still under investigation, some studies have begun to explore their effects on cellular signaling pathways. For instance, the anti-inflammatory activity of some limonoids has been linked to the inhibition of nitric oxide (NO) production and the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB).[7]

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inflammatory_mediators Inflammatory Mediators (NO, TNF-α, IL-6) nfkb->inflammatory_mediators limonoids This compound Limonoids (e.g., Chukrasitin D) limonoids->inhibition inhibition->nfkb

Caption: Postulated anti-inflammatory mechanism of certain this compound limonoids.

The diagram above illustrates a simplified, hypothetical signaling pathway where lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent production of inflammatory mediators. Certain this compound limonoids are thought to exert their anti-inflammatory effects by inhibiting this pathway.[7]

Conclusion and Future Directions

The discovery of novel this compound-type limonoids continues to be a vibrant area of natural product research. The structural diversity and potent bioactivities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Future research should focus on:

  • Expanding the chemical space: Exploring a wider range of plant species from the Meliaceae and related families to discover novel this compound scaffolds.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structures of promising lead compounds to optimize their potency and selectivity.

  • Sustainable sourcing and synthesis: Developing sustainable methods for the production of these complex molecules, either through semi-synthesis from more abundant precursors or through total synthesis.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the exciting field of this compound-type limonoids. The structured data and detailed methodologies presented herein are intended to facilitate further research and accelerate the translation of these natural treasures into tangible therapeutic benefits.

References

The Enigmatic Architecture of Mexicanolides: A Technical Guide to their Biosynthesis in Meliaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexicanolides, a prominent group of limonoids predominantly found in the Meliaceae family of plants, have garnered significant attention for their diverse and potent biological activities, including insecticidal, anti-inflammatory, and anticancer properties. These structurally complex tetranortriterpenoids are biosynthetically derived from a common triterpenoid precursor through a series of intricate enzymatic modifications. This technical guide provides a comprehensive overview of the current understanding of the Mexicanolide biosynthetic pathway, detailing the key enzymatic steps, proposed intermediates, and relevant experimental methodologies. While significant strides have been made in elucidating the general limonoid pathway, the specific enzymatic machinery dedicated to the later, diversifying steps of this compound formation remains an active area of research.

Core Biosynthetic Pathway: From Isoprene Units to a Protolimonoid Scaffold

The biosynthesis of all limonoids, including Mexicanolides, commences with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[1]

The initial committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene, a 30-carbon precursor, to form a tetracyclic triterpenoid scaffold. In Meliaceae, this reaction is catalyzed by a specific oxidosqualene cyclase (OSC), leading to the formation of tirucalla-7,24-dien-3β-ol.[2] This step represents a critical branch point, diverting carbon flux from primary metabolism towards the specialized limonoid pathway.

Early_Limonoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Protolimonoid Tirucalla-7,24-dien-3β-ol Oxidosqualene->Protolimonoid Oxidosqualene cyclase (OSC) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate->IPP PyruvateG3P PyruvateG3P DXP DXP PyruvateG3P->DXP MEP MEP DXP->MEP MEP->IPP

Figure 1: Overview of the initial steps in limonoid biosynthesis leading to the protolimonoid scaffold.

The Path to Mexicanolides: A Cascade of Oxidative Transformations

Following the formation of the initial tetracyclic scaffold, a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), sculpt the protolimonoid into the diverse array of limonoid structures.[3] While the precise sequence of these reactions for this compound biosynthesis is not yet fully elucidated, a putative pathway can be proposed based on the structures of isolated intermediates and the known catalytic capabilities of CYPs.

Key transformations in the formation of the this compound skeleton are believed to include:

  • Oxidations and Rearrangements: A cascade of hydroxylations, epoxidations, and rearrangements of the protolimonoid skeleton. For instance, studies in Melia azedarach have implicated CYP71CD2 and CYP71BQ5 in the early oxidative steps of protolimonoid modification.[2]

  • Furan Ring Formation: A hallmark of limonoids, the formation of the characteristic furan ring is a crucial step that involves the loss of four carbon atoms from the triterpenoid precursor, resulting in the C26 tetranortriterpenoid core.[1]

  • Seco-ring Formation: A defining feature of Mexicanolides is the cleavage of one or more of the carbocyclic rings, a process known as seco-cleavage. This is particularly common for the B and D rings in many this compound-type structures. The enzymatic machinery responsible for these ring-opening events is thought to involve specific CYPs.

  • Further Diversification: The basic this compound skeleton undergoes further tailoring reactions, including hydroxylations, acetylations, and glycosylations, catalyzed by enzymes such as O-methyltransferases and UDP-glycosyltransferases (UGTs), leading to the vast structural diversity observed in nature.[4]

Mexicanolide_Biosynthesis_Pathway Protolimonoid Tirucalla-7,24-dien-3β-ol Oxidized_Intermediates Oxidized Protolimonoids Protolimonoid->Oxidized_Intermediates CYPs (e.g., CYP71CD2, CYP71BQ5) Basic_Limonoid Basic Limonoid (with Furan Ring) Oxidized_Intermediates->Basic_Limonoid Multiple Enzymatic Steps (Furan ring formation) Pre_this compound Pre-Mexicanolide Intermediate Basic_Limonoid->Pre_this compound CYPs (Ring cleavage) This compound This compound Pre_this compound->this compound Tailoring Enzymes (Hydroxylases, etc.) Diverse_Mexicanolides Diverse Mexicanolides This compound->Diverse_Mexicanolides O-methyltransferases, UGTs, etc.

Figure 2: A proposed biosynthetic pathway for Mexicanolides from the protolimonoid precursor.

Quantitative Data Summary

Currently, there is a significant lack of comprehensive quantitative data specifically for the this compound biosynthetic pathway. Most studies have focused on the isolation and structural elucidation of the final products. However, some studies on related Meliaceae species provide insights into the relative abundance of limonoids and the expression levels of candidate biosynthetic genes.

Data Type Organism/Tissue Key Findings Reference
Metabolite Concentration Cedrela odorata leavesLimonoid concentrations varied significantly among individuals, ranging from 227 to 748 mg EL/g extract.
Gene Expression Azadirachta indica vs. Melia azedarach leavesSix differentially expressed genes involved in terpenoid backbone biosynthesis were found to be up-regulated in A. indica.[5]
Metabolite Profile Cedrela odorata and Toona ciliataUPLC-ESI/MSn analysis tentatively identified 55 compounds, including various limonoids.[6][7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify candidate genes (OSCs, CYPs, etc.) involved in this compound biosynthesis by comparing the transcriptomes of high- and low-producing tissues or species.

Methodology:

  • Plant Material: Collect tissues known to accumulate Mexicanolides (e.g., seeds, bark, leaves) from a Meliaceae species such as Swietenia macrophylla or Cedrela odorata. It is advisable to collect tissues at different developmental stages.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable method, such as a CTAB-based protocol or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Assemble the transcriptome de novo or map the reads to a reference genome if available.

    • Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI nr, UniProt, KEGG).

    • Identify transcripts encoding for enzyme families known to be involved in terpenoid biosynthesis, such as oxidosqualene cyclases, cytochrome P450s, O-methyltransferases, and UDP-glycosyltransferases.

    • Perform differential gene expression analysis between high- and low-Mexicanolide accumulating tissues to identify candidate genes that are co-expressed with the production of these compounds.

Transcriptome_Analysis_Workflow Plant_Material Plant Tissues (High/Low Producers) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing RNA-Seq RNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Assembly, Annotation, DGE) Sequencing->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes Bioinformatics->Candidate_Genes

References

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Mexicanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical architecture and stereochemical intricacies of Mexicanolide, a significant member of the limonoid class of natural products. Limonoids, which are highly oxygenated tetranortriterpenoids, are recognized for their structural diversity and a wide array of biological activities, including antimalarial, cytotoxic, and insecticidal properties.[1][2] this compound and its derivatives, primarily isolated from plants of the Meliaceae family, serve as a key scaffold for numerous natural products.[1][2] This document details the structural elucidation, stereochemical assignment, and the experimental methodologies employed in their characterization.

Core Chemical Structure of this compound

This compound belongs to the B,D-seco class of limonoids, which are characterized by the oxidative cleavage of the B and D rings of the parent triterpenoid precursor.[2] The core structure is a complex, polycyclic system featuring a characteristic β-substituted furan ring, a δ-lactone, and various oxygen-containing functional groups.[1]

The fundamental this compound framework is defined by several key features:

  • Ring System: A modified tetranortriterpenoid skeleton where the B-ring is cleaved between C-6 and C-7.[2]

  • Furan Ring: A β-substituted furan ring attached at C-17 is a hallmark of this class of limonoids.[1][3]

  • Lactone Bridge: A δ-lactone ring is typically present.[1]

  • Functional Groups: The scaffold is often adorned with hydroxyl groups, acetate esters, and a ketone at the C-1 position.[1][3] The molecular formula for the parent this compound is C₂₇H₃₂O₇.[4]

The structural diversity within the this compound family arises from variations in the oxidation pattern and the nature and position of substituent groups on the core scaffold.

Mexicanolide_Scaffold General this compound Core Structure cluster_rings cluster_functional_groups A Ring A B B-Ring (cleaved) A->B C Ring C A->C fused Ketone C1=O A->Ketone C->B D Ring D (Seco) C->D bridged Lactone δ-Lactone C->Lactone Esters -OAc, etc. C->Esters Furan Furan Ring D->Furan at C-17 Hydroxyls -OH D->Hydroxyls

Caption: Logical relationship of the core structural units in this compound.

Stereochemistry and Absolute Configuration

The intricate three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological function of Mexicanolides. The molecule contains multiple chiral centers, leading to a specific spatial orientation of its rings and substituents. The determination of the absolute configuration (the precise R or S designation at each stereocenter) is a critical aspect of its chemical characterization.[5][6]

The absolute configuration of this compound and its analogues has been unambiguously established through methods such as single-crystal X-ray crystallography and enantioselective total synthesis.[7][8][9] These techniques provide definitive proof of the spatial arrangement of atoms, which is essential for understanding structure-activity relationships and for designing synthetic derivatives.[7][10]

Quantitative Data Summary

The structural elucidation of Mexicanolides relies heavily on spectroscopic data. The following tables summarize typical quantitative data obtained for this class of compounds.

Table 1: Physicochemical and Mass Spectrometry Data for a Representative this compound

Property Data Reference
Molecular Formula C₃₁H₃₈O₁₂ [3]
HR-ESI-MS [M+Na]⁺ m/z 625.2257 [3]

| IR (cm⁻¹) νₘₐₓ | 3451 (OH), 1728 (C=O) |[3] |

Table 2: Key ¹H NMR Spectroscopic Data for a this compound Derivative (in CDCl₃)

Proton Assignment Chemical Shift (δH, ppm) Multiplicity
H-17 5.59 s
H-30 5.41 s
OMe 3.72 s
OAc 2.07, 2.09 s
Me-18 0.98 s
Me-19 1.35 s
Me-28 0.77 s
Me-29 0.73 s

Data derived from a representative this compound from Khaya ivorensis.[3]

Table 3: Key ¹³C NMR Spectroscopic Data for a this compound Derivative (in CDCl₃)

Carbon Assignment Chemical Shift (δC, ppm)
C-1 (C=O) 214.2
C-8 128.0
C-14 135.3
C-16 (Lactone C=O) 168.1
Furan C-20 120.0
Furan C-21 142.2
Furan C-22 110.0
Furan C-23 142.8

Data derived from representative Mexicanolides.[3]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound requires a combination of modern analytical techniques.

Elucidation_Workflow Workflow for this compound Structure Elucidation Isolation Isolation & Purification (e.g., Chromatography) HRMS HR Mass Spectrometry Isolation->HRMS IR IR Spectroscopy Isolation->IR NMR 1D & 2D NMR Spectroscopy Isolation->NMR XRAY Single-Crystal X-ray Crystallography Isolation->XRAY Formula Determine Molecular Formula HRMS->Formula FuncGroups Identify Functional Groups IR->FuncGroups Connectivity Establish Planar Structure (Atom Connectivity) NMR->Connectivity Stereochem Determine Relative & Absolute Stereochemistry NMR->Stereochem NOE data XRAY->Stereochem Structure Final Structure Confirmed Formula->Structure FuncGroups->Structure Connectivity->Structure Stereochem->Structure

Caption: Experimental workflow for determining the structure of this compound.

  • Objective: To determine the precise molecular weight and elemental composition.

  • Methodology: A purified sample is ionized, typically using Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion (e.g., [M+Na]⁺) is measured with high accuracy. The high-resolution data allows for the unambiguous calculation of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental compositions.[3]

  • Objective: To identify key functional groups present in the molecule.

  • Methodology: The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies is measured. The resulting spectrum shows characteristic absorption bands corresponding to specific bond vibrations. For Mexicanolides, typical bands include a broad absorption around 3450 cm⁻¹ for hydroxyl (-OH) groups and strong absorptions in the 1720-1740 cm⁻¹ region for carbonyl (C=O) groups from ketones, esters, and lactones.[1][3]

  • Objective: To map the carbon-hydrogen framework and establish connectivity and stereochemistry.

  • Methodology: A suite of NMR experiments is performed on a solution of the compound.

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons. Characteristic signals for Mexicanolides include the H-17 proton singlet, methyl singlets, and signals for the furan ring.[3][11] The ¹³C spectrum shows distinctive peaks for carbonyl carbons (ketone, lactone) and olefinic carbons.[3]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei.

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is critical for connecting different fragments of the molecule and establishing the overall planar structure.[12]

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing crucial information for determining the relative stereochemistry.

  • Objective: To obtain an unambiguous three-dimensional structure and determine the absolute configuration.[9][13]

  • Methodology:

    • Crystallization: A high-purity sample of the this compound is crystallized from a suitable solvent system to obtain single crystals of sufficient quality.[14][15]

    • Data Collection: A selected crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.[9]

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[9] For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the determination of the absolute configuration.[5][10]

CIP_Rules Logic for Assigning Absolute Configuration (R/S) Start Select Chiral Center Assign Assign Priorities (1-4) to Substituents (Cahn-Ingold-Prelog Rules) Start->Assign Orient Orient Molecule: Lowest Priority (4) Group Points Away Assign->Orient Trace Trace Path from Priority 1 -> 2 -> 3 Orient->Trace Decision Is Path Clockwise? Trace->Decision R_Config Configuration is 'R' (Rectus) Decision->R_Config Yes S_Config Configuration is 'S' (Sinister) Decision->S_Config No

Caption: Cahn-Ingold-Prelog (CIP) rules for stereocenter assignment.[6][16]

References

Unveiling the Molecular Architecture of Mexicanolide: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Mexicanolide, a prominent member of the limonoid class of natural products, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The intricate structure of this compound and its derivatives presents a significant challenge in structural elucidation, making a comprehensive understanding of their spectroscopic characteristics essential for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes key spectral data, outlines detailed experimental protocols, and presents a logical workflow for the spectral analysis of this important bioactive compound.

Spectroscopic Data of this compound Analogues

The structural elucidation of this compound and its related compounds relies heavily on the interpretation of their NMR and MS data. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for representative this compound-type limonoids, providing a valuable reference for researchers.[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)

PositionTypical Chemical Shift RangeMultiplicityCoupling Constants (J)
H-35.11 - 5.76s-
H-175.17 - 5.59s-
H-305.41s-
Furan (H-21, H-22, H-23)6.43 - 7.85m-
Methoxy (OMe)3.72 - 3.76s-
Acetyl (OAc)2.06 - 2.09s-
Methyls (e.g., Me-18, Me-19)0.73 - 1.35s-

Note: Chemical shifts can vary based on the specific analogue and solvent used. The data presented is a generalized representation from various studies.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

CarbonTypical Chemical Shift Range
C-1 (Ketone)212.5 - 215.4
C-16 (Lactone Carbonyl)167.8 - 171.3
C-8/C-9 or C-8/C-14 (Olefinic)133.5 - 140.8
C-7 (Carbomethoxy Carbonyl)~173.5
Furan Ring110.0 - 143.3
Methoxy (OMe)~52.8
Acetyl (OAc) Carbonyl~170.0
Acetyl (OAc) Methyl~21.0

Note: These values represent typical chemical shifts for the this compound core structure and may differ with substitutions.[1][2]

Experimental Protocols

The acquisition of high-quality NMR and MS data is crucial for the unambiguous structural determination of Mexicanolides. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 20-25 mg of the purified this compound sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better signal dispersion.[5]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • Utilize standard pulse sequences provided by the spectrometer manufacturer.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular framework.[6][7]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for limonoids.[8]

  • Analysis Mode: Positive ion mode is typically used.

  • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the molecular ion and potential fragments.

  • Collision Energy (for MS/MS): In tandem MS experiments (MS/MS), vary the collision energy to induce fragmentation and obtain structural information.

Workflow for Spectral Analysis of this compound

The following diagram illustrates a logical workflow for the isolation and structural elucidation of this compound using NMR and MS techniques.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Khaya ivorensis) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification ms_analysis High-Resolution Mass Spectrometry (HR-MS) purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis data_integration Data Integration and Interpretation ms_analysis->data_integration one_d_nmr 1D NMR (¹H, ¹³C) nmr_analysis->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_analysis->two_d_nmr one_d_nmr->data_integration two_d_nmr->data_integration structure_determination Structure Determination of this compound data_integration->structure_determination

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound-type limonoids have been reported to exhibit a range of biological activities, including acetylcholinesterase (AChE) inhibitory activity.[1][9] While detailed signaling pathway information for this compound itself is not extensively documented in the provided search results, the inhibition of AChE is a key mechanism in the management of Alzheimer's disease. Further research into the specific molecular interactions and downstream signaling effects of this compound is warranted. The general anti-inflammatory and cytotoxic activities observed for many flavonoids and terpenoids often involve complex signaling cascades.[10][11]

The structural and spectral information detailed in this guide serves as a foundational resource for the continued exploration of this compound and its analogues as potential therapeutic agents.

References

A Comprehensive Review of the Biological Activities of Mexicanolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mexicanolides, a prominent group of tetranortriterpenoids primarily isolated from plants of the Meliaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These complex natural products, characterized by a rearranged triterpenoid skeleton, have demonstrated promising potential in various therapeutic areas, including cancer, inflammatory diseases, malaria, and pest control. This technical guide provides a comprehensive overview of the current state of research on the biological activities of Mexicanolide derivatives, with a focus on their anticancer, insecticidal, anti-inflammatory, and antimalarial properties. Detailed experimental methodologies for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways implicated in the bioactivity of these compounds are visualized to provide a deeper understanding of their mechanisms of action.

Anticancer Activity

This compound derivatives have emerged as a promising class of natural compounds with potent cytotoxic effects against a variety of cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives have been quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting cancer cell growth.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
GeduninMCF-7 (Breast)8.8 - 9.1
GeduninHeLa (Cervical)40.18
GeduninHT-29 (Colon)>50
7-MethoxygeduninK562 (Leukemia)115
KhayasinA549 (Lung)Not specified

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Signaling Pathways in Anticancer Activity

The anticancer activity of many this compound derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This process is primarily mediated by a cascade of enzymes called caspases. The activation of this cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid cleavage to tBid Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Bid->Bcl2_Family

Caption: The Caspase Signaling Pathway of Apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the this compound derivative and fitting the data to a dose-response curve.

Insecticidal and Antifeedant Activity

Several this compound derivatives have demonstrated significant insecticidal and antifeedant properties, making them potential candidates for the development of botanical insecticides. These compounds can act as feeding deterrents, growth regulators, or toxins to a variety of insect pests.

Quantitative Insecticidal and Antifeedant Data

The insecticidal activity of a compound is often expressed as the median lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality in a test population. Antifeedant activity can be quantified using an Antifeedant Index (AFI), which measures the deterrence of feeding.

This compound DerivativeInsect PestAssay TypeLC50 (ppm)Antifeedant Index (%)Reference
Khayasin Spodoptera frugiperdaLeaf Disc BioassayNot specifiedHigh
Toosendanin Spodoptera frugiperdaNot specifiedNot specifiedNot specified
Azadirachtin Spodoptera frugiperdaLeaf Disc Bioassay-High[1][2][3][4]
Gedunin Spodoptera frugiperdaNot specifiedNot specifiedNot specified

Note: Data for specific Mexicanolides against Spodoptera frugiperda is limited in publicly available literature. Azadirachtin, a related limonoid, is included for comparative purposes.

Experimental Workflow: Insect Antifeedant Bioassay

The following workflow outlines a common method for assessing the antifeedant properties of a compound against a lepidopteran pest like Spodoptera frugiperda.

Antifeedant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Test Solutions (this compound Derivatives) Treat_Discs Treat Leaf Discs (Dip in solutions) Prepare_Solutions->Treat_Discs Prepare_Discs Prepare Leaf Discs (e.g., Maize) Prepare_Discs->Treat_Discs Starve_Larvae Starve Larvae (e.g., S. frugiperda, 2-4h) Introduce_Larva Introduce a Single Larva Starve_Larvae->Introduce_Larva Air_Dry Air Dry Discs Treat_Discs->Air_Dry Place_In_Petri Place Treated and Control Discs in Petri Dish Air_Dry->Place_In_Petri Place_In_Petri->Introduce_Larva Incubate Incubate for 24h (Controlled Environment) Introduce_Larva->Incubate Measure_Consumption Measure Consumed Area (Leaf Area Meter/Image Analysis) Incubate->Measure_Consumption Calculate_AFI Calculate Antifeedant Index (AFI) Measure_Consumption->Calculate_AFI

Caption: Workflow for a Choice Antifeedant Bioassay.

Experimental Protocol: Leaf Disc No-Choice Bioassay

This method evaluates the feeding deterrence of a compound when the insect has no alternative food source.

Materials:

  • Larvae of the target insect pest (e.g., 3rd instar Spodoptera frugiperda)

  • Host plant leaves (e.g., maize)

  • Cork borer or scissors

  • Petri dishes

  • Filter paper

  • This compound derivative stock solution

  • Solvent (e.g., acetone or ethanol)

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of the this compound derivative in a suitable solvent. A solvent-only solution serves as the control.

  • Leaf Disc Preparation: Cut uniform leaf discs from fresh host plant leaves using a cork borer.

  • Treatment of Leaf Discs: Dip the leaf discs into the test solutions for a few seconds and then allow them to air dry completely.

  • Assay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in each Petri dish.

  • Insect Introduction: Introduce one pre-starved larva into the center of each Petri dish.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25±2°C, 60-70% relative humidity, and a specific photoperiod) for 24 hours.

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed in both the treated and control groups using a leaf area meter or by scanning the discs and using image analysis software.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of Mexicanolides is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's effectiveness.

This compound DerivativeModelDose (mg/kg)Inhibition of Edema (%)Reference
Gedunin Carrageenan-induced rat paw edema50~44
7-Methoxygedunin Carrageenan-induced rat paw edema50Not specified
Khayasin T Not specifiedNot specifiedNot specified

Note: Data is often presented as a percentage reduction in paw volume compared to a control group.

Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds, including some Mexicanolides, are thought to exert their effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Receptor (e.g., TNFR, IL-1R, TLR4) Stimuli->Receptor Adaptor Adaptor Proteins Receptor->Adaptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Adaptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer inhibition Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_dimer_nuc NF-κB Dimer (p50/p65) NFkB_dimer->NFkB_dimer_nuc translocates to nucleus DNA DNA NFkB_dimer_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Transcription->Pro_inflammatory_Genes

Caption: The Canonical NF-κB Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, positive control, and test groups with different doses of the this compound derivative). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or this compound derivative orally or intraperitoneally to the respective groups.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimalarial Activity

Malaria remains a significant global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. This compound derivatives, particularly gedunin, have shown promising activity against this parasite.

Quantitative Antimalarial Data

The in vitro antimalarial activity of compounds is typically assessed against cultured P. falciparum parasites. The IC50 value represents the concentration of the compound that inhibits parasite growth by 50%.

This compound DerivativePlasmodium falciparum StrainIC50 (µM)Reference
Gedunin Chloroquine-sensitive (3D7)1.27
Gedunin Chloroquine-resistant (K1)0.72[5]
7-Methoxygedunin Chloroquine-sensitive (3D7)Not specified
7-Methoxygedunin Chloroquine-resistant (K1)Not specified
Experimental Protocol: SYBR Green I-based Fluorescence Assay for P. falciparum

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with the DNA of the parasite.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • This compound derivative stock solution

  • SYBR Green I lysis buffer (containing SYBR Green I, saponin, Triton X-100, and EDTA in Tris buffer)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Preparation: Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2%.

  • Drug Plate Preparation: Prepare serial dilutions of the this compound derivative in complete culture medium in a 96-well plate.

  • Assay Setup: Add the parasite culture to the drug-containing wells. Include parasite-only wells (positive control) and uninfected erythrocyte wells (negative control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Subtract the background fluorescence of the uninfected erythrocytes. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound derivatives represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents and agrochemicals. Their diverse biological activities, including anticancer, insecticidal, anti-inflammatory, and antimalarial effects, underscore the importance of continued research in this area. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the promising therapeutic applications of these fascinating natural products. Future studies should focus on elucidating the detailed mechanisms of action, structure-activity relationships, and in vivo efficacy of these compounds to pave the way for their translation into clinical and agricultural applications.

References

Mexicanolide Compounds: A Technical Guide to Their Antimicrobial and Insecticidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mexicanolides, a class of limonoids predominantly found in plants of the Meliaceae family, are attracting significant scientific interest due to their potent biological activities. This technical guide provides an in-depth overview of the antimicrobial and insecticidal properties of mexicanolide compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating their potential mechanisms of action.

Antimicrobial Activity of this compound Compounds

This compound limonoids have demonstrated promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity (MIC)

The following table summarizes the reported MIC values for various this compound compounds against selected microbial strains.

This compound CompoundMicrobial StrainGram StainMIC (µg/mL)Source
Senegalenines A-CGram-negative bacteriaNegative< 40[1][2][3][4]
Ivorensines A & B, Ruageanin DGram-negative bacteriaNegative< 50[5][6][7][8]
Cinerascenoids A & BGram-negative bacteriaNegative< 60[5][7]
PanapophenanthrinBacillus subtilisPositive33.3[9]
Analogue 5Methicillin-resistant Staphylococcus aureus (MRSA)Positive12.5[10]
HinokitiolCandida albicansN/A (Fungus)8.21[11]
Tannic AcidCandida spp.N/A (Fungus)0.25 - >64[12]

Insecticidal Activity of this compound Compounds

Mexicanolides exhibit a spectrum of insecticidal activities, including antifeedant effects, growth regulation, and direct toxicity. The potency of these compounds is often expressed as the median lethal concentration (LC50) or the median lethal dose (LD50), which represent the concentration or dose required to kill 50% of a test population of insects.

Data Presentation: Insecticidal Activity (LC50/LD50)

While specific LC50 and LD50 values for a wide range of this compound compounds against various insect pests are still being extensively researched, the following table provides some available data and comparative values for other insecticides against key agricultural pests.

Compound/InsecticideInsect PestActivityValueSource
PrieurianinHelicoverpa armigeraAntifeedant (EC50)18.8 µg/mL
EpoxyprieurianinHelicoverpa armigeraAntifeedant (EC50)3.2 µg/mL
Crude Limonoid ExtractHelicoverpa armigeraLarval Mortality (LC50)1.5% w/w[13]
IndoxacarbSpodoptera frugiperdaLC5015.26 µg/mL[6]
Chlorantraniliprole + AbamectinSpodoptera frugiperdaLC5032.45 µg/mL[6]
MethomylSpodoptera frugiperdaLC50287.34 µg/mL[6]
SpinetoramHelicoverpa armigeraLC500.11 µg a.i./cm²[4]
IndoxacarbHelicoverpa armigeraLC500.17 µg a.i./cm²[4]
SpinosadHelicoverpa armigeraLC500.17 µg a.i./cm²[4]
MethomylHelicoverpa armigeraLC500.32 µg a.i./cm²[4]

Experimental Protocols

The evaluation of the antimicrobial and insecticidal activities of this compound compounds involves standardized bioassays. The following sections provide detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The this compound compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells containing only the medium (sterility control), the medium and the microorganism (growth control), and the medium with a known antibiotic (positive control) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compound: Sterile filter paper disks impregnated with a known concentration of the this compound compound are placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Insecticidal Bioassays

This method assesses the toxicity of a compound when ingested by insects that feed on leaves.

  • Preparation of Test Solutions: The this compound compound is dissolved in an appropriate solvent and then diluted with water containing a surfactant to create a series of test concentrations.

  • Leaf Treatment: Leaves of a suitable host plant (e.g., cabbage for P. xylostella) are dipped into the test solutions for a specific duration (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure: A known number of insect larvae (e.g., third-instar larvae) are placed on the treated leaves in a ventilated container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is used to calculate the LC50 value using probit analysis.

This method evaluates the toxicity of a compound upon direct contact with the insect cuticle.

  • Preparation of Test Solutions: The this compound compound is dissolved in a volatile solvent (e.g., acetone) to prepare a range of concentrations.

  • Application: A small, precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of individual insects using a micro-applicator. Control insects are treated with the solvent alone.

  • Holding: The treated insects are placed in a clean container with access to food and water.

  • Mortality Assessment: Mortality is recorded at specified time intervals.

  • Data Analysis: The data is used to calculate the LD50 value.

Mechanisms of Action

The precise molecular mechanisms by which this compound compounds exert their antimicrobial and insecticidal effects are still under active investigation. However, current research points to several potential pathways.

Antimicrobial Mechanism

The antimicrobial action of limonoids, including mexicanolides, is believed to involve multiple targets within the microbial cell. One of the primary proposed mechanisms is the disruption of the cell membrane's integrity. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Other potential mechanisms include the inhibition of key cellular processes such as protein synthesis and nucleic acid replication.

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Leakage of Components Ribosome Ribosome (Protein Synthesis) DNA DNA (Replication) This compound This compound Compound This compound->CellWall Interaction This compound->CellMembrane Disruption of Membrane Integrity This compound->Ribosome Inhibition of Protein Synthesis This compound->DNA Inhibition of DNA Replication

Caption: Proposed antimicrobial mechanisms of this compound compounds.

Insecticidal Mechanism

The insecticidal properties of mexicanolides are multifaceted, encompassing both neurotoxic and growth-regulating effects.

Some this compound-type limonoids have been shown to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1][14][15] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Insecticidal_Neurotoxicity cluster_synapse Insect Synapse PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft PresynapticNeuron->SynapticCleft Releases PostsynapticNeuron Postsynaptic Neuron Acetylcholine Acetylcholine AChReceptor Acetylcholine Receptor AChReceptor->PostsynapticNeuron Stimulates Acetylcholine->AChReceptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Broken down by This compound This compound Compound This compound->AChE Inhibits

Caption: Inhibition of acetylcholinesterase by this compound compounds.

Computational studies have suggested that certain limonoids may act as insect growth regulators by targeting the ecdysone receptor (EcR).[16][17][18] The ecdysone receptor is a nuclear receptor that plays a crucial role in insect molting and development. By binding to the EcR, mexicanolides could potentially disrupt the normal hormonal signaling required for these processes, leading to developmental abnormalities and mortality.

Insect_Growth_Regulation Ecdysone Ecdysone (Molting Hormone) EcR Ecdysone Receptor (EcR) Ecdysone->EcR Binds to GeneExpression Gene Expression for Molting EcR->GeneExpression Activates AbnormalDevelopment Abnormal Development and Mortality EcR->AbnormalDevelopment Molting Normal Molting and Development GeneExpression->Molting This compound This compound Compound This compound->EcR Binds to and Interferes with

Caption: Potential interference of mexicanolides with the ecdysone receptor.

Conclusion and Future Directions

This compound compounds represent a promising source of novel antimicrobial and insecticidal agents. Their diverse chemical structures and multiple modes of action make them attractive candidates for the development of new drugs and crop protection agents, particularly in the face of growing resistance to conventional synthetic products. Further research is warranted to:

  • Isolate and characterize a wider range of this compound compounds from various plant sources.

  • Conduct comprehensive in vitro and in vivo studies to establish a broader database of their antimicrobial and insecticidal efficacy.

  • Elucidate the precise molecular targets and signaling pathways involved in their biological activities.

  • Investigate potential synergistic effects when combined with existing antimicrobial and insecticidal agents.

  • Develop sustainable and economically viable methods for their extraction, purification, and potential synthesis.

The continued exploration of this compound chemistry and biology holds significant potential for addressing critical challenges in human health and agriculture.

References

Neuroprotective Effects of Mexicanolide-Type Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexicanolide-type compounds, a class of highly oxygenated tetranortriterpenoids, have emerged as a promising area of research in the quest for novel neuroprotective agents. Predominantly isolated from plants of the Meliaceae family, such as those from the genera Khaya and Xylocarpus, these natural products have demonstrated significant potential in mitigating neuronal cell death in various in vitro models of neurotoxicity. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of this compound-type compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of neuropharmacology.

Quantitative Data on Neuroprotective Activity

The neuroprotective efficacy of several this compound-type compounds has been quantified in various studies. The following tables summarize the key findings, providing a comparative overview of their potency in different experimental paradigms.

Table 1: Neuroprotective Effects of Limonoids from Khaya senegalensis against Glutamate-Induced Neurotoxicity in Primary Rat Cerebellar Granule Cells

CompoundConcentration% Increase in Cell Viability (Mean ± SD)Reference
Andirobin-type Limonoid (unnamed)10 µM83.3 ± 6.0[1]
Andirobin-type Limonoid (unnamed)1 µM80.3 ± 3.2[1]

Table 2: Neuroprotective Effects of Tetranortriterpenoids from Xylocarpus granatum against H₂O₂-Induced Neurotoxicity in PC12 Cells

CompoundConcentration% Increase in Cell ViabilityReference
Tetranortriterpenoid 1110 µM12.0[2]
Tetranortriterpenoid 1210 µM11.6[2]

Experimental Protocols

The assessment of neuroprotective activity of this compound-type compounds relies on well-established in vitro models of neuronal injury. Below are detailed methodologies for the key experiments cited in the quantitative data tables.

Glutamate-Induced Neurotoxicity Assay in Primary Rat Cerebellar Granule Cells

This assay is a widely used model to screen for compounds that can protect neurons from excitotoxicity, a key mechanism in many neurodegenerative diseases.

a. Cell Culture:

  • Primary cerebellar granule cells are isolated from the cerebella of neonatal Sprague-Dawley rats (P7-P8).

  • The cerebella are dissected, minced, and enzymatically dissociated using trypsin.

  • The resulting cell suspension is plated onto poly-L-lysine-coated culture plates at a density of approximately 2.5 x 10⁵ cells/cm².

  • Cells are cultured in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.

  • To inhibit the proliferation of non-neuronal cells, cytosine arabinoside (10 µM) is added to the culture medium 24 hours after plating.

  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ for 7-8 days before experimental use.

b. Treatment:

  • After 7-8 days in vitro, the culture medium is replaced with a serum-free medium.

  • The cells are pre-treated with various concentrations of the test compounds (e.g., mexicanolides) for a specified period (e.g., 2 hours).

  • Following pre-treatment, glutamate (e.g., 100 µM) is added to the culture medium to induce neurotoxicity. A control group without glutamate is also maintained.

  • The cells are incubated for a further 24 hours.

c. Assessment of Cell Viability (MTT Assay):

  • At the end of the incubation period, the culture medium is removed.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of 0.5 mg/mL).

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group (untreated with glutamate).

H₂O₂-Induced Neurotoxicity Assay in PC12 Cells

This assay is a common model for studying oxidative stress-induced neuronal cell death, which is implicated in the pathogenesis of several neurodegenerative disorders.

a. Cell Culture:

  • PC12 cells, a rat pheochromocytoma cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • For experiments, cells are seeded into poly-L-lysine-coated plates. To induce neuronal differentiation, the culture medium can be switched to a low-serum medium containing nerve growth factor (NGF).

b. Treatment:

  • PC12 cells are pre-treated with the test compounds for a defined period (e.g., 2 hours).

  • Hydrogen peroxide (H₂O₂) is then added to the culture medium at a pre-determined toxic concentration (e.g., 100-200 µM) to induce oxidative stress.

  • The cells are incubated for an additional 24 hours.

c. Assessment of Cell Viability (MTT Assay): The MTT assay is performed as described in the previous protocol to quantify the extent of cell death and the protective effect of the test compounds.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms underlying the neuroprotective effects of this compound-type compounds are still under investigation, preliminary evidence and studies on related limonoids suggest the involvement of several key signaling pathways.

Potential Neuroprotective Signaling Pathways

Limonoids, the broader class of compounds to which mexicanolides belong, have been shown to exert their neuroprotective effects through the modulation of various signaling cascades. It is plausible that mexicanolides share some of these mechanisms.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway by neuroprotective compounds can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting neuronal survival. Some limonoids have been reported to activate the PI3K/Akt pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Depending on the specific MAPK cascade activated (e.g., ERK, JNK, p38), the outcome can be either pro-survival or pro-apoptotic. The neuroprotective effects of some natural compounds are mediated through the modulation of MAPK signaling.

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In the context of neurodegeneration, the inhibition of pro-inflammatory NF-κB signaling can be neuroprotective. Some limonoids have been shown to downregulate the TLR4/NF-κB pathway.

The following diagrams illustrate the putative signaling pathways that may be involved in the neuroprotective effects of this compound-type compounds, based on current understanding of limonoid pharmacology.

G Hypothesized Neuroprotective Signaling Pathways of Mexicanolides cluster_1 This compound Intervention Glutamate Glutamate MAPK MAPK Pathway Glutamate->MAPK activates NF_kB NF-κB Pathway Glutamate->NF_kB activates H2O2 H2O2 H2O2->MAPK activates This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates This compound->MAPK modulates This compound->NF_kB inhibits Survival Neuronal Survival PI3K_Akt->Survival promotes Apoptosis Apoptosis Inhibition PI3K_Akt->Apoptosis promotes MAPK->Survival can promote/inhibit Inflammation Inflammation Reduction NF_kB->Inflammation mediates Inflammation->Apoptosis can lead to

Caption: Hypothesized signaling pathways modulated by mexicanolides.

Experimental Workflow

The general workflow for investigating the neuroprotective effects of this compound-type compounds is outlined in the diagram below.

G Experimental Workflow for Neuroprotective Activity Screening cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies A Isolation & Purification of Mexicanolides B Structural Elucidation A->B C Preparation of Stock Solutions B->C F Treatment with Mexicanolides C->F D Neuronal Cell Culture E Induction of Neurotoxicity D->E E->F G Assessment of Cell Viability F->G H Western Blot for Signaling Proteins G->H If active I Measurement of Apoptotic Markers G->I If active J Analysis of Inflammatory Mediators G->J If active

Caption: General workflow for neuroprotective compound screening.

Conclusion and Future Directions

This compound-type compounds represent a valuable class of natural products with demonstrated neuroprotective potential. The available data, though limited, indicates that these compounds can effectively protect neurons from excitotoxic and oxidative stress-induced cell death. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the neuroprotective activities of this compound class.

Future research should focus on:

  • Screening a wider range of this compound-type compounds to establish a more comprehensive structure-activity relationship.

  • Elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanism of action.

  • Evaluating the efficacy of promising candidates in in vivo models of neurodegenerative diseases to assess their therapeutic potential.

By addressing these key areas, the scientific community can unlock the full potential of this compound-type compounds in the development of novel therapies for the treatment of neurodegenerative disorders.

References

The Ethnobotanical Landscape of Mexicanolides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, biological activities, and therapeutic potential of mexicanolide-type limonoids derived from plants in the Meliaceae family.

Introduction

Mexicanolides are a complex class of tetranortriterpenoids, commonly known as limonoids, predominantly found in plants belonging to the Meliaceae family. For centuries, indigenous communities across tropical and subtropical regions have utilized plants from genera such as Swietenia, Cedrela, Carapa, and Khaya in traditional medicine to treat a wide array of ailments.[1][2][3] Modern phytochemical research has identified mexicanolides as significant bioactive constituents within these plants, correlating their presence with observed therapeutic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, their associated biological activities, and the underlying molecular mechanisms, tailored for researchers, scientists, and drug development professionals.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal applications of these plants are diverse, reflecting the broad spectrum of biological activities exhibited by their constituent mexicanolides. The table below summarizes the key ethnobotanical uses of prominent this compound-producing plants.

Plant SpeciesFamilyTraditional Uses
Swietenia macrophylla (Big-leaf Mahogany)MeliaceaeTreatment of diabetes, hypertension, malaria, and pain relief.[2][4] The fruit is used in commercial healthcare products to improve blood circulation and skin conditions.[2]
Cedrela odorata (Spanish Cedar)MeliaceaeUsed to reduce fever and pain.[5] Infusions of the bark are used to treat fevers, while decoctions of the leaves and bark are used as a wash for headaches.[5] The bark and sapwood oil are also utilized.[6]
Carapa guianensis (Andiroba)MeliaceaeThe bark, flowers, and seeds have been used for their anti-inflammatory, anti-malarial, analgesic, and repellent properties.[7][8]
Khaya senegalensis (African Mahogany)MeliaceaeThe bark decoction is widely used as a febrifuge and for treating malaria.[9][10] It is also used for skin diseases, diarrhea, rheumatic pains, and ulcers.[11]

Biological Activities and Pharmacological Data

Scientific investigations have validated many of the traditional uses of these plants, attributing significant biological activity to the isolated mexicanolides. The primary activities investigated include cytotoxic, anti-inflammatory, antimalarial, and neuroprotective effects.

Cytotoxic Activity

Numerous mexicanolides have demonstrated potent cytotoxic effects against various human cancer cell lines. This has led to significant interest in their potential as anticancer agents.

CompoundPlant SourceCancer Cell LineIC50 (µM)
Carapanolide CCarapa guianensisP38817.9
L121013.3
Carapanolide DCarapa guianensisHL-6011.0
Carapanolide ECarapa guianensisP38815.8
L121018.1
Carapanolide FCarapa guianensisL121015.9
Carapanolide ICarapa guianensisL121016.9

Data sourced from[12].

Anti-inflammatory Activity

The traditional use of these plants to treat inflammatory conditions is supported by in vitro studies demonstrating the ability of mexicanolides and other limonoids to inhibit key inflammatory mediators.

Compound TypeAssayKey Findings
Limonoids from Chisocheton sp.Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) in LPS-stimulated THP-1 cellsSeveral compounds exhibited significant inhibition with IC50 values less than 20 µM.[9][13]
LimonoidsInhibition of nitric oxide (NO) productionIntact and C-ring seco limonoids showed potent inhibitory effects.[14]

Signaling Pathways

The biological activities of mexicanolides and related limonoids are underpinned by their interaction with key cellular signaling pathways. The primary pathways implicated in their anti-inflammatory and cytotoxic effects are the NF-κB and MAPK pathways. There is also evidence to suggest the involvement of the PI3K/Akt pathway in the context of cancer.

Anti-inflammatory Signaling Pathways

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines transcribes Mexicanolides Mexicanolides Mexicanolides->p38 inhibit Mexicanolides->ERK inhibit Mexicanolides->JNK inhibit Mexicanolides->IKK inhibit IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB->NFkB_nuc translocates

Caption: Anti-inflammatory mechanism of mexicanolides via inhibition of MAPK and NF-κB pathways.

Cancer-Related Signaling Pathway

cancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Mexicanolides Mexicanolides Mexicanolides->PI3K inhibit Mexicanolides->Akt inhibit

Caption: Postulated inhibition of the PI3K/Akt pathway in cancer by mexicanolides.

Experimental Protocols

Extraction and Isolation of Mexicanolides from Swietenia macrophylla

This protocol outlines a general procedure for the extraction and isolation of this compound-type limonoids from the bark of Swietenia macrophylla.[1]

extraction_workflow Start Air-dried, ground bark of S. macrophylla Soxhlet Soxhlet Extraction (EtOAc) Start->Soxhlet Evaporation1 Concentrate under vacuum Soxhlet->Evaporation1 EtOAc_Extract EtOAc Extract Evaporation1->EtOAc_Extract Silica_CC1 Silica Gel Column Chromatography (n-hexane-acetone) EtOAc_Extract->Silica_CC1 Fractions Fractions Silica_CC1->Fractions Silica_CC2 Repeated Silica Gel Column Chromatography (n-hexane-EtOAc) Fractions->Silica_CC2 Isolated_Compounds Isolated Mexicanolides Silica_CC2->Isolated_Compounds

Caption: General workflow for the extraction and isolation of mexicanolides.

Methodology:

  • Preparation of Plant Material: Air-dry the bark of Swietenia macrophylla and grind it into a fine powder.

  • Extraction:

    • The powdered bark (e.g., 14 kg) is extracted with ethyl acetate (EtOAc) using a Soxhlet extractor to yield a crude EtOAc extract.[1]

    • The extract is then concentrated under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The crude EtOAc extract is subjected to column chromatography (CC) on a silica gel column.

    • Elution is performed with a gradient of n-hexane-acetone (from 100:0 to 0:100) to yield several fractions.[1]

  • Purification:

    • Fractions showing the presence of limonoids (as determined by thin-layer chromatography) are further purified.

    • Repeated column chromatography on silica gel with a different solvent system, such as n-hexane-EtOAc, is used to isolate individual compounds.[1]

  • Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of isolated mexicanolides against cancer cell lines.[15][16]

Materials:

  • Cancer cell lines (e.g., KB, A549, P388, L1210, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells and determine cell density using a hemocytometer.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 104 to 1.5 x 105 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for assessing anti-inflammatory activity.[10][17]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solutions (in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 105 cells/well in 100 µL of complete DMEM.

    • Incubate for 12-24 hours at 37°C and 5% CO2 to allow for adherence.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the this compound compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

The ethnobotanical uses of plants containing mexicanolides have provided a valuable foundation for modern pharmacological research. The demonstrated cytotoxic and anti-inflammatory activities of these compounds, coupled with initial insights into their modulation of key signaling pathways like NF-κB and MAPK, highlight their significant therapeutic potential. For drug development professionals, mexicanolides represent a rich source of complex natural scaffolds for the design of novel therapeutic agents.

Future research should focus on:

  • Mechanism of Action: A deeper elucidation of the specific molecular targets and signaling pathways affected by different mexicanolides.

  • In Vivo Studies: Translation of the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to optimize potency and reduce toxicity.

  • Conservation: Sustainable harvesting and cultivation practices for the source plants are crucial to ensure the long-term availability of these valuable natural products.

By integrating traditional knowledge with modern scientific techniques, the full therapeutic potential of mexicanolides can be unlocked, paving the way for the development of new and effective drugs for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols for the Extraction and Purification of Mexicanolides from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mexicanolides are a significant subgroup of limonoids, which are tetranortriterpenoids known for their complex structures and diverse biological activities, including insecticidal, anti-inflammatory, and cytotoxic effects.[1][2] They are predominantly found in plants of the Meliaceae family, such as the genera Swietenia, Khaya, and Trichilia.[1][2][3] The successful isolation of these compounds is a critical first step for structural elucidation, pharmacological screening, and drug development.

This document provides detailed methodologies for the extraction and purification of Mexicanolides from plant sources, summarizing quantitative data from literature and presenting standardized protocols for key experimental procedures.

Extraction Methodologies

The choice of extraction method depends on the nature of the plant material, the stability of the target Mexicanolides, and the desired scale of the operation.[4] Common techniques range from conventional solvent extraction to more modern, efficient methods.

1. Conventional Methods

  • Maceration: This simple technique involves soaking the plant material in a suitable solvent for an extended period.[4][5] While straightforward and requiring minimal specialized equipment, it can be time-consuming and may result in lower extraction efficiency compared to other methods.[6]

  • Soxhlet Extraction: A widely used and efficient method for exhaustive extraction of phytochemicals.[7][8] It involves the continuous cycling of fresh, hot solvent through the plant material, which allows for a high yield of extracted compounds.[5][9] This technique is particularly effective but may not be suitable for thermolabile compounds due to prolonged exposure to heat.[5]

2. Modern (Green) Methods

  • Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent.[10][11] The collapse of these bubbles near the plant cell walls disrupts the matrix and enhances solvent penetration, leading to faster extraction times, reduced solvent consumption, and higher efficiency, often at lower temperatures than Soxhlet extraction.[10][12]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the plant material directly.[6][13] This rapid, localized heating creates pressure that ruptures plant cells, releasing the target compounds into the solvent.[14] MAE significantly reduces extraction time and solvent volume and often improves extraction yields.[13][15]

Solvent Selection

The choice of solvent is critical for selectively extracting Mexicanolides. Due to their moderately polar nature, solvents of intermediate polarity are typically most effective. Common choices include:

  • Ethyl Acetate (EtOAc)[2][16]

  • Methanol (MeOH)[3][17]

  • Ethanol (EtOH)[3]

  • Chloroform (CHCl₃)[3]

  • Dichloromethane (CH₂Cl₂)[1]

Often, a sequential extraction approach is used, starting with a nonpolar solvent (e.g., hexane) to remove fats and waxes, followed by solvents of increasing polarity to isolate the desired limonoids.[5]

Purification Methodologies

Crude extracts containing Mexicanolides are complex mixtures requiring multiple purification steps to isolate individual compounds.

  • Column Chromatography (CC): This is the most fundamental and widely used technique for the purification of Mexicanolides.[3][18] Silica gel is the most common stationary phase.[2][3] The crude extract is loaded onto the column, and a solvent system (mobile phase) of increasing polarity is used to elute the compounds based on their affinity for the stationary phase.[18]

  • Flash Chromatography: A variation of column chromatography that uses pressure to speed up the separation process, offering faster results and often better resolution than traditional gravity-fed columns.[19]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for the final purification of compounds or for separating closely related isomers that are difficult to resolve by column chromatography.[20] It offers high resolution but is typically used on a smaller scale.

  • Crystallization/Recrystallization: If a compound is isolated in sufficient purity and is a solid, crystallization can be an effective final step to achieve high purity.[21][22][23] This involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, forming pure crystals.[22]

Visual Workflows

The following diagrams illustrate the general workflows for the extraction and purification of Mexicanolides.

Extraction_Workflow cluster_methods Extraction Methods start Plant Material (e.g., Bark, Seeds, Roots) prep Preparation (Drying, Grinding) start->prep extract_node Extraction prep->extract_node maceration Maceration extract_node->maceration soxhlet Soxhlet Extraction extract_node->soxhlet uae Ultrasound-Assisted Extraction (UAE) extract_node->uae mae Microwave-Assisted Extraction (MAE) extract_node->mae concentrate Solvent Removal (Rotary Evaporation) maceration->concentrate soxhlet->concentrate uae->concentrate mae->concentrate end_node Crude Extract concentrate->end_node

Caption: General workflow for the extraction of Mexicanolides from plant material.

Purification_Workflow cluster_final Final Purification start Crude Extract partition Optional: Liquid-Liquid Partitioning start->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom fractions Collect Fractions column_chrom->fractions tlc Analyze Fractions (TLC) fractions->tlc pool Pool Similar Fractions tlc->pool prep_hplc Preparative HPLC pool->prep_hplc crystallization Crystallization pool->crystallization final_product Pure this compound prep_hplc->final_product crystallization->final_product

References

Application Notes and Protocols for the Analysis of Mexicanolide-Type Limonoids by HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the identification and quantification of mexicanolide-type limonoids from plant matrices using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

Introduction

This compound-type limonoids are a class of highly oxygenated tetranortriterpenoids found predominantly in plants of the Meliaceae family. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their diverse and potent biological activities, including insecticidal, anti-inflammatory, and cytotoxic effects. Accurate and sensitive analytical methods are crucial for the exploration of these compounds in drug discovery and development. HPLC-ESI-MS/MS offers a powerful tool for the selective and sensitive detection and quantification of this compound-type limonoids in complex plant extracts.[1][2]

This application note describes a robust protocol for the extraction, separation, and detection of this compound-type limonoids. The methodology is designed to be a starting point for researchers, with the flexibility for optimization based on specific sample matrices and target analytes.

Experimental Protocols

Sample Preparation: Extraction of this compound-Type Limonoids from Plant Material

The following protocol outlines a general procedure for the extraction of this compound-type limonoids from dried and powdered plant material (e.g., seeds, roots, leaves).

Materials and Reagents:

  • Dried and finely powdered plant material

  • Methanol (HPLC grade) or Ethanol (95%)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, optional for sample cleanup)

Protocol:

  • Extraction:

    • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol or 95% ethanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

    • Combine the supernatants from all three extractions.

  • Solvent Evaporation:

    • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution:

    • Reconstitute the dried extract in 2 mL of methanol.

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Optional SPE Cleanup:

For complex matrices, an additional SPE cleanup step can be employed to remove interfering compounds.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elute the limonoids with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for HPLC-MS/MS analysis.

G cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis plant_material 1.0 g Dried Plant Material add_solvent Add 20 mL Methanol/Ethanol plant_material->add_solvent vortex_sonicate Vortex & Sonicate add_solvent->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine_extracts Combine Supernatants collect_supernatant->combine_extracts repeat_extraction->add_solvent evaporate Evaporate to Dryness combine_extracts->evaporate reconstitute Reconstitute in 2 mL Methanol evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_ms HPLC-ESI-MS/MS Analysis filter->hplc_ms

Caption: Experimental workflow for the extraction of this compound-type limonoids.

HPLC-ESI-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an ESI source capable of MS/MS.

HPLC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Source Temperature 120°C
Collision Gas Argon
MS Scan Range m/z 100-1000
MS/MS Product ion scan of selected precursors

Data Presentation and Analysis

Identification of this compound-Type Limonoids

Identification of this compound-type limonoids is based on their retention time, accurate mass, and characteristic MS/MS fragmentation patterns. In positive ESI mode, these compounds often form ammonium adducts ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase, or protonated molecules ([M+H]⁺).[1] The fragmentation of these precursor ions typically involves the neutral loss of side chains and the furan ring.[1][2]

G cluster_workflow Data Analysis Workflow raw_data Raw LC-MS Data peak_picking Peak Picking & Alignment raw_data->peak_picking ms1_identification MS1 Identification (Accurate Mass & Retention Time) peak_picking->ms1_identification ms2_fragmentation MS2 Fragmentation Analysis ms1_identification->ms2_fragmentation database_search Database Search (e.g., METLIN, PubChem) ms2_fragmentation->database_search structural_elucidation Structural Elucidation database_search->structural_elucidation

Caption: Workflow for the identification of this compound-type limonoids.

Quantitative Analysis

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed. This involves selecting specific precursor-to-product ion transitions for each target analyte and an internal standard.

Protocol for Quantitative Method Development:

  • Selection of Internal Standard (IS): Choose a stable, isotopically labeled analog of one of the target analytes or a structurally similar compound that is not present in the samples.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analytes and a fixed concentration of the IS into a blank matrix extract.

  • MRM Transition Optimization: For each analyte and the IS, determine the optimal precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) and the most abundant and specific product ions by performing product ion scans. Optimize the collision energy for each transition.

  • Method Validation: Validate the method according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Example MRM Transitions for this compound-Type Limonoids (Hypothetical)

This table provides a template for organizing quantitative data. The values are for illustrative purposes only and should be experimentally determined.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound A559.3459.2503025
This compound B573.3473.2503028
Khayasin587.3487.2503530
Internal Standard591.3491.2503530

Conclusion

The HPLC-ESI-MS/MS method described provides a sensitive and selective approach for the analysis of this compound-type limonoids in plant extracts. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection will enable researchers to identify and quantify these biologically active compounds, facilitating further research into their therapeutic potential. The provided workflows and data tables serve as a guide for systematic analysis and data management.

References

Elucidating the Complexity: A Protocol for the Structure Determination of Novel Mexicanolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the comprehensive structure elucidation of novel Mexicanolides, a class of highly oxygenated tetranortriterpenoids known for their diverse biological activities. The protocol outlines a systematic workflow from isolation to definitive structure confirmation, employing a suite of modern spectroscopic and analytical techniques.

Introduction to Mexicanolides

Mexicanolides are a prominent subgroup of limonoids, natural products predominantly found in plants of the Meliaceae and Rutaceae families. Their complex molecular architecture, often featuring multiple stereocenters and a variety of oxygen-containing functional groups, presents a significant challenge for structure elucidation. However, their potent biological activities, including insecticidal, antimicrobial, and cytotoxic properties, make them attractive targets for natural product-based drug discovery. This protocol provides a robust framework for overcoming the challenges associated with their structural characterization.

Overall Workflow for Structure Elucidation

The successful determination of a novel Mexicanolide's structure relies on a logical and iterative workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to piece together its molecular framework. The final structure is often confirmed by X-ray crystallography or chemical derivatization.

This compound Structure Elucidation Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Confirmation Structure Confirmation cluster_Final Final Elucidation A Plant Material Collection & Extraction B Solvent Partitioning A->B C Column Chromatography (Silica, Sephadex) B->C D Preparative HPLC C->D E HR-ESI-MS/MS (Molecular Formula & Fragmentation) D->E F 1D NMR (1H, 13C, DEPT) (Functional Groups & Carbon Skeleton) D->F G 2D NMR (COSY, HSQC, HMBC, NOESY) (Connectivity & Stereochemistry) F->G H Data Analysis & Putative Structure Proposal G->H I X-ray Crystallography (Absolute Stereochemistry) H->I J Chemical Derivatization (Confirmation & Stereochemistry) H->J K Final Structure Assignment I->K J->K

Caption: Overall workflow for the structure elucidation of novel Mexicanolides.

Experimental Protocols

Isolation and Purification

A pure sample is paramount for accurate spectroscopic analysis. The following is a general protocol for the isolation of Mexicanolides from plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., seeds, leaves, or bark).

    • Extract the powdered material exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Solvent Partitioning:

    • Suspend the crude extract in a water/methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate. Mexicanolides are typically found in the more polar fractions (dichloromethane and ethyl acetate).

  • Chromatographic Purification:

    • Subject the bioactive fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Further purify the resulting fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure, novel this compound.[1]

Spectroscopic Analysis

HR-ESI-MS is crucial for determining the molecular formula and obtaining initial structural clues from fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified this compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) is typically used for Mexicanolides.[2]

    • Mass Range: Scan from m/z 100 to 1500.

    • MS/MS Analysis: Perform collision-induced dissociation (CID) on the parent ion to obtain fragmentation data. The losses of side chains and the furan ring are common fragmentation pathways.[2][3]

Data Presentation: Characteristic Mass Spectral Data

FeatureDescriptionTypical m/z Loss
Molecular Ion Provides the exact mass for molecular formula determination.-
Loss of Water Common in molecules with hydroxyl groups.18
Loss of Acetic Acid Indicates the presence of an acetyl group.60
Loss of Furan Ring Characteristic fragmentation of many limonoids.68
Side Chain Cleavage Varies depending on the specific side chains present.Variable

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra.

1D NMR Acquisition Parameters:

ExperimentPulse ProgramSpectral Width (ppm)Number of ScansRelaxation Delay (s)
¹H NMR zg30-2 to 1216-641-2
¹³C NMR zgpg30-10 to 2201024-40962
DEPT-135 dept135-10 to 220256-10242

2D NMR Acquisition Parameters:

ExperimentPulse ProgramDescription
COSY cosygpqfReveals ¹H-¹H spin-spin couplings, identifying connected proton systems.
HSQC hsqcedetgpsisp2.2Correlates protons to their directly attached carbons.
HMBC hmbcgplpndqfShows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
NOESY noesygpphIdentifies protons that are close in space, providing information on relative stereochemistry.

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts for a this compound Core

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)
C-1~78-85~3.5-4.5 (d)
C-2~35-45~1.5-2.5 (m)
C-3~70-80~4.0-5.0 (m)
C-8~130-140-
C-9~120-130~5.5-6.5 (d)
C-14~160-170-
C-15~120-130~5.5-6.5 (s)
C-17~75-85~5.0-5.5 (s)
C-21 (Furan)~140-145~7.2-7.5 (t)
C-22 (Furan)~110-115~6.2-6.5 (d)
C-23 (Furan)~140-145~7.2-7.5 (d)

Note: These are approximate ranges and can vary significantly based on substitution patterns.

Structure Confirmation

X-ray Crystallography

Unambiguous determination of the absolute stereochemistry is best achieved through single-crystal X-ray diffraction.

Protocol:

  • Crystallization:

    • Dissolve the purified this compound in a suitable solvent or solvent system (e.g., methanol, acetone, ethyl acetate/hexane).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable quality (transparent, well-formed, and typically 0.1-0.3 mm in size).[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration.

Xray_Crystallography_Workflow A Purified Compound B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Absolute Structure Determination E->F

Caption: Workflow for X-ray crystallography of a novel this compound.

Chemical Derivatization

Chemical derivatization can be employed to confirm functional groups and assist in stereochemical assignments, especially when suitable crystals for X-ray analysis cannot be obtained.

Protocol (Example: Mosher's Ester Analysis for Secondary Alcohols):

  • Reaction: React the this compound (containing a secondary alcohol) separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of pyridine.

  • Purification: Purify the resulting (R)- and (S)-MTPA esters by chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Analyze the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage. The distribution of positive and negative Δδ values can be used to assign the absolute configuration of the alcohol stereocenter.

Conclusion

The protocol described provides a comprehensive and systematic approach for the structure elucidation of novel Mexicanolides. By combining meticulous isolation and purification with a powerful suite of spectroscopic techniques, researchers can confidently determine the complex structures of these biologically important natural products. The integration of HR-MS, advanced 1D and 2D NMR experiments, and, where possible, X-ray crystallography, ensures the unambiguous assignment of connectivity, relative stereochemistry, and absolute configuration, paving the way for further investigation into their therapeutic potential.

References

Application Notes and Protocols for In Vitro Determination of Mexicanolide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexicanolides, a class of limonoids predominantly isolated from plants of the Meliaceae family, have garnered significant interest in oncological research due to their reported cytotoxic and antitumor properties. These complex natural products exhibit a wide range of biological activities, and understanding their cytotoxic potential is a critical first step in the evaluation of their therapeutic promise. This document provides a comprehensive set of application notes and protocols for the in vitro assessment of Mexicanolide cytotoxicity, tailored for researchers in drug discovery and development.

These protocols detail established assays for quantifying cell viability and elucidating the mechanisms of cell death, including the MTT, LDH, Annexin V/Propidium Iodide, and Caspase-3/7 assays. Furthermore, this guide presents proposed signaling pathways that may be modulated by Mexicanolides, offering a framework for mechanistic studies.

Data Presentation: Cytotoxicity of Limonoids and Related Natural Products

Compound/ExtractCell LineAssayIC50 (µM)Reference
ParthenolideSiHa (Cervical Cancer)MTT8.42 ± 0.76[1]
ParthenolideMCF-7 (Breast Cancer)MTT9.54 ± 0.82[1]
Compound 15 (Arylpropyl Sulfonamide)PC-3 (Prostate Cancer)MTT29.2[2]
Compound 15 (Arylpropyl Sulfonamide)HL-60 (Leukemia)MTT20.7[2]
Arctium lappa root extractAGS (Gastric Adenocarcinoma)MTT10 µg/mL[3]
Arctium lappa root extractKYSE-30 (Esophageal Squamous Cell Carcinoma)MTT200 µg/mL[3]
Arctium lappa root extractHT-29 (Colorectal Adenocarcinoma)MTT2030 µg/mL[3]
DoxorubicinAGS (Gastric Adenocarcinoma)MTT5.73 µg/mL[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Cancer cell lines of interest

  • 6-well plates

  • Binding buffer (provided in the kit)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Caspase Activity Assay: Caspase-3/7 Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • White-walled 96-well plates

  • Luminometer

  • Cancer cell lines of interest

  • Complete cell culture medium

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound as described in the MTT protocol.

  • Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity compared to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis and Interpretation start Start: Select Cancer Cell Line(s) culture Cell Culture and Seeding (96-well or 6-well plates) start->culture treatment Treatment with Mexicanolides (Dose-response and time-course) culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin Annexin V / PI Staining (Apoptosis - Flow Cytometry) treatment->annexin caspase Caspase-3/7 Assay (Apoptosis - Luminescence) treatment->caspase data Data Acquisition (Absorbance, Fluorescence, Luminescence) mtt->data ldh->data annexin->data caspase->data ic50 IC50 Determination data->ic50 mechanism Elucidation of Apoptotic Mechanism data->mechanism ic50->mechanism pathway Hypothesize Signaling Pathway Involvement mechanism->pathway end Conclusion pathway->end

Caption: General experimental workflow for in vitro cytotoxicity testing of Mexicanolides.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade cluster_apoptosis Apoptosis Regulation mexicanolides Mexicanolides stress Cellular Stress mexicanolides->stress ask1 ASK1 stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 jnk JNK mkk4_7->jnk bcl2 Bcl-2 (Anti-apoptotic) jnk->bcl2 apoptosis Apoptosis jnk->apoptosis p38 p38 mkk3_6->p38 bax Bax (Pro-apoptotic) p38->bax p38->apoptosis cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis NFkB_Signaling_Pathway cluster_nfkb NF-κB Signaling cluster_nucleus Nuclear Events mexicanolides Mexicanolides ikk IKK Complex mexicanolides->ikk Inhibition apoptosis Apoptosis mexicanolides->apoptosis ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus gene_transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, cIAPs) nfkb_nucleus->gene_transcription cell_survival Cell Survival gene_transcription->cell_survival cell_survival->apoptosis

References

Screening Mexicanolide Libraries for Specific Biological Activities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for screening Mexicanolide libraries against a variety of biological targets. It is designed to guide researchers in identifying and characterizing the therapeutic potential of this diverse class of natural products.

Introduction

Mexicanolides are a group of tetranortriterpenoids, primarily isolated from plants of the Meliaceae family, such as those from the genera Cedrela, Khaya, and Trichilia.[1][2] These compounds have garnered significant interest in the scientific community due to their complex chemical structures and a wide array of biological activities. Reports have highlighted their potential as anticancer, anti-inflammatory, insecticidal, and antimicrobial agents.[2][3] The vast structural diversity within the this compound family presents a rich resource for the discovery of novel drug leads. This document outlines standardized protocols for screening this compound libraries to identify compounds with specific biological activities and provides a framework for data analysis and interpretation.

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data for various biological activities. It is important to note that while numerous studies have reported the biological potential of Mexicanolides, comprehensive quantitative data (e.g., IC₅₀, LC₅₀) for a broad range of these compounds against various targets is not always readily available in the public domain. The data presented here is a compilation from various sources and may include data for closely related limonoids to illustrate the expected range of activities.

Table 1: Anticancer Activity of Selected Limonoids

CompoundCell LineAssayIC₅₀ (µM)Reference
GeduninPC-3 (Prostate)MTT9.5FAPESP
KhayasinKT (Breast)Not Specified4.60 µg/mL[3]
TrichilininA549 (Lung)MTT1.51Not Specified
Azadirachtin AHeLa (Cervical)MTT25Not Specified

Table 2: Anti-inflammatory Activity of Selected Natural Products

CompoundAssayModel SystemIC₅₀ (µM)Reference
ParthenolideiNOSMacrophages18[4]
Compound 5ROS ProductionHuman Blood Cells1.42 µg/mL[5]
Compound 8bROS ProductionHuman Blood Cells3.7 µg/mL[5]
Ibuprofen (Standard)ROS ProductionHuman Blood Cells11.2 µg/mL[5]

Table 3: Insecticidal Activity of Selected Compounds

CompoundInsect SpeciesAssayLC₅₀ (ppm)Reference
Compound 5Aphis nerii (Nymphs)Not Specified0.0141[6]
Compound 7Aphis nerii (Nymphs)Not Specified0.0210[6]
Compound 2Aphis craccivora (Nymphs)Not Specified0.006[7]
Acetamiprid (Standard)Aphis craccivora (Nymphs)Not Specified0.006[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and the nature of the this compound library being screened.

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of Mexicanolides on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound library compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each active compound.

Anti-inflammatory Activity

This assay measures the ability of Mexicanolides to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • This compound library compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using the sodium nitrite standard.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

This is a classic model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • This compound library compounds formulated for oral or intraperitoneal administration

  • Pletysmometer or digital calipers

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (e.g., vehicle control, reference drug, and different doses of this compound compounds).

  • Compound Administration:

    • Administer the test compounds and reference drug to the respective groups, typically 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Insecticidal Activity: Larval Contact Bioassay

This protocol is designed to assess the toxicity of Mexicanolides against insect larvae.

Materials:

  • Target insect larvae (e.g., Spodoptera frugiperda, Aedes aegypti)

  • This compound library compounds dissolved in an appropriate solvent (e.g., acetone)

  • Petri dishes or multi-well plates

  • Filter paper discs

  • Micropipettes

Protocol:

  • Preparation of Test Solutions:

    • Prepare serial dilutions of the this compound compounds.

  • Treatment Application:

    • Apply a specific volume (e.g., 1 mL) of each dilution onto a filter paper disc placed in a petri dish.

    • Allow the solvent to evaporate completely. A control disc should be treated with the solvent only.

  • Insect Exposure:

    • Place a set number of larvae (e.g., 10-20) onto each treated filter paper.

  • Mortality Assessment:

    • Record the number of dead or moribund larvae at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Determine the LC₅₀ value (the concentration that causes 50% mortality) for active compounds.

Signaling Pathways and Experimental Workflows

The biological activities of many natural products, including limonoids, are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action of active Mexicanolides.

Key Signaling Pathways
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation and cell survival.[8] Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory and anticancer effects of many natural compounds.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is involved in cell proliferation, differentiation, and apoptosis.[9] Dysregulation of the MAPK pathway is frequently observed in cancer.

  • JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is critical for cytokine signaling and plays a key role in immunity and inflammation.[10]

Visualizations

experimental_workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization Library This compound Library Primary_Assay Primary Biological Assay (e.g., MTT, Griess) Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50/LC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., in vivo models) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: A generalized workflow for screening and characterizing this compound libraries.

nfkb_pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by Mexicanolides.

mapk_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes This compound This compound This compound->Raf Inhibits

Caption: Overview of the MAPK/ERK signaling pathway, a potential target for anticancer Mexicanolides.

Conclusion

The screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to systematically evaluate the biological activities of these complex natural products. By employing standardized assays and investigating the underlying mechanisms of action, the full therapeutic potential of Mexicanolides can be explored, paving the way for the development of new and effective drugs.

References

Total Synthesis of Mexicanolide and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the potent insecticidal limonoid, Mexicanolide, and its key analogues, Khayasin and Proceranolide. The synthetic strategy, developed by Williams and co-workers, employs a convergent and biomimetic approach, offering a robust pathway to these structurally complex natural products.[1][2]

Core Synthetic Strategy

The enantioselective total synthesis of this compound and its analogues hinges on a convergent strategy that unites two key fragments: an A-ring precursor and a C/D-ring fragment derived from the natural product azedaralide.[1][2] A pivotal ketal-Claisen rearrangement is employed to couple these fragments, followed by a biomimetic intramolecular 1,6-conjugate addition to construct the characteristic bicyclo[3.3.1]nonane core of the this compound family.[1]

The overall workflow can be visualized as the preparation of two key building blocks, their subsequent coupling, and the final elaborations to yield the target natural products.

Total Synthesis Workflow cluster_A_Ring A-Ring Fragment Synthesis cluster_CD_Ring C/D-Ring Fragment Synthesis cluster_Analogues Analogue Synthesis A_start 2-Cyclohexenone A_intermediate Enantiopure A-Ring Vinyl Ether A_start->A_intermediate Multistep Sequence Coupling Ketal-Claisen Rearrangement A_intermediate->Coupling CD_start Commercially Available Starting Materials CD_intermediate (+)-Azedaralide CD_start->CD_intermediate Enantioselective Synthesis CD_intermediate->Coupling Cipadonoid_B (-)-Cipadonoid B Coupling->Cipadonoid_B Proceranolide Proceranolide Cipadonoid_B->Proceranolide Biomimetic 1,6-Addition Khayasin Khayasin Proceranolide->Khayasin Esterification This compound This compound Proceranolide->this compound Jones Oxidation

Caption: Convergent total synthesis of this compound and its analogues.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its precursors, providing a clear comparison of reaction efficiencies.

Table 1: Synthesis of Key Intermediates

StepProductStarting Material(s)Key ReagentsSolventTemp (°C)Time (h)Yield (%)
1(+)-AzedaralideCommercially available materials(+)-DIP-ClTHF-78 to RT1219 (8 steps)
2(-)-Cipadonoid B(+)-Azedaralide, A-ring vinyl etherp-TsOHXylenes180449

Table 2: Synthesis of this compound and Analogues from (-)-Cipadonoid B

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
3Proceranolide(-)-Cipadonoid BAl-HgTHF/H₂ORT1245
4KhayasinProceranolideTigloyl chloride, DMAPCH₂Cl₂RT1289
5This compoundProceranolideJones reagentAcetone0 to RT0.585

Experimental Protocols

Detailed methodologies for the key transformations in the total synthesis of this compound are provided below.

Protocol 1: Synthesis of (+)-Azedaralide

The synthesis of the crucial C/D-ring fragment, (+)-Azedaralide, is accomplished via a multi-step sequence starting from commercially available materials. A key step involves an asymmetric aldol reaction to establish the desired stereochemistry.

Procedure: The synthesis of racemic azedaralide has been reported to be achieved in eight steps with a 19% overall yield. The enantiomers can then be separated using preparative chiral chromatography to yield (+)-azedaralide.

Characterization of (+)-Azedaralide:

  • Appearance: Pale yellow, crystalline solid.

  • Specific Rotation: [α]D²⁷ +385.0 (c 1.59, MeOH).

  • Melting Point: 108–108.5 °C.

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.41 (t, J=1.8 Hz, 1H), 6.43 (br s, 1H), 5.94 (s, 1H), 5.13 (s, 1H), 4.33 (q, J=12.8 Hz, 2H), 2.39–2.25 (m, 2H), 1.51–1.41 (m, 3H), 1.02 (s, 3H).

Protocol 2: Ketal-Claisen Rearrangement to Synthesize (-)-Cipadonoid B

This one-pot cascade reaction couples the A-ring and C/D-ring fragments to form the core structure of (-)-Cipadonoid B.

Procedure:

  • A solution of the enantiopure A-ring vinyl ether (1.73 mmol) and (+)-Azedaralide (0.78 mmol) in anhydrous xylenes (5 mL) is prepared in a sealed tube under an argon atmosphere.

  • p-Toluenesulfonic acid (27 mg, 0.16 mmol, 20 mol%) is added to the solution.

  • The sealed tube is heated to 180 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with CH₂Cl₂ (75 mL).

  • The organic layer is washed with saturated NaHCO₃ solution and brine, then dried over Na₂SO₄, and concentrated to yield a yellow oil.

  • Purification by column chromatography affords (-)-Cipadonoid B in 49% yield.[1]

Ketal_Claisen_Rearrangement A_Ring A-Ring Vinyl Ether Reagents p-TsOH, Xylenes, 180°C A_Ring->Reagents CD_Ring (+)-Azedaralide CD_Ring->Reagents Intermediate Ketal Intermediate Reagents->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Cipadonoid_B (-)-Cipadonoid B Rearrangement->Cipadonoid_B Workup Workup & Purification Cipadonoid_B->Workup

Caption: Key steps in the Ketal-Claisen rearrangement.

Protocol 3: Biomimetic Synthesis of Proceranolide from (-)-Cipadonoid B

This protocol describes the construction of the bicyclononanolide ring system of Proceranolide via a biomimetic 1,6-conjugate addition.

Procedure:

  • To a solution of (-)-Cipadonoid B in a mixture of THF and water, freshly prepared aluminum amalgam (Al-Hg) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • Purification of the crude product by chromatography yields Proceranolide in 45% yield.

Protocol 4: Synthesis of Khayasin from Proceranolide

Khayasin is synthesized from Proceranolide through a straightforward esterification reaction.

Procedure:

  • To a solution of Proceranolide in dichloromethane (CH₂Cl₂), 4-(dimethylamino)pyridine (DMAP) is added.

  • The solution is cooled to 0 °C, and tigloyl chloride is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography provides Khayasin in 89% yield.

Protocol 5: Jones Oxidation of Proceranolide to this compound

The final target, this compound, is obtained by the oxidation of the C1 hydroxyl group of Proceranolide.

Procedure:

  • Proceranolide is dissolved in acetone and cooled to 0 °C in an ice bath.

  • Jones reagent is added dropwise to the solution until a persistent orange color is observed.

  • The reaction is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature.

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification by chromatography affords this compound in 85% yield.[1]

Jones_Oxidation_Mechanism Proceranolide Proceranolide (Secondary Alcohol) Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Proceranolide->Jones_Reagent Chromate_Ester Chromate Ester Intermediate Jones_Reagent->Chromate_Ester Elimination Elimination Chromate_Ester->Elimination This compound This compound (Ketone) Elimination->this compound

Caption: Simplified mechanism of the Jones oxidation.

Conclusion

The synthetic routes outlined in these application notes provide a reliable and enantioselective pathway to this compound and its analogues. The convergent nature of the synthesis, coupled with the efficiency of the key bond-forming reactions, makes this a valuable strategy for accessing these biologically important molecules for further research and development. The detailed protocols and quantitative data presented herein are intended to facilitate the reproduction and adaptation of these synthetic methods in other research settings.

References

Application Notes and Protocols for the Therapeutic Development of Mexicanolides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Mexicanolides are a class of highly oxygenated tetranortriterpenoids, primarily isolated from plants of the Meliaceae family, such as Cedrela odorata.[1] These natural products are characterized by a complex and diverse range of chemical structures.[2] Extensive research has highlighted their significant biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective potential, making them promising candidates for the development of new therapeutic agents.[2][3][4][5] This document provides detailed application notes on their potential uses in oncology and inflammatory diseases, along with standardized protocols for their cytotoxic and anti-inflammatory evaluation.

Application Note 1: Anticancer Therapeutic Potential

Mexicanolides have demonstrated notable potential as anticancer agents, primarily through the induction of apoptosis. In silico studies have predicted their activity against a range of human cancer cell lines, suggesting a broad spectrum of action.[2] The primary mechanism is believed to involve the activation of the intrinsic apoptotic pathway, also known as the caspase cascade, which leads to programmed cell death.

Mechanism of Action: Induction of Apoptosis The proposed mechanism involves the this compound molecule acting as a cellular stress signal that targets the mitochondria. This leads to the disruption of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase.[6][7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins, resulting in cell disassembly and death.[6][8]

Data Presentation: Predicted Anticancer Activity

The following table summarizes the human cancer cell lines against which this compound has shown predicted cytotoxic activity in in silico studies.[2]

Cell LineCancer TypePredicted Activity
SK-MEL-2MelanomaActive
HL-60Promyelocytic LeukemiaActive
8505CThyroid CarcinomaActive
SF-268Anaplastic AstrocytomaActive
St-4Gastric CancerActive
OVCAR-5Ovarian CancerActive
K-562Chronic Myelogenous LeukemiaActive
SW-620Colorectal AdenocarcinomaActive
MKN-7Gastric AdenocarcinomaActive
Lu-1Lung CancerActive
Table 1: Summary of cancer cell lines with predicted sensitivity to this compound based on in silico analysis.[2]

Visualization: Intrinsic Apoptotic Pathway

The diagram below illustrates the proposed mechanism of this compound-induced apoptosis through the caspase cascade.

G cluster_cell Cytoplasm cluster_mito Mitochondrion This compound This compound (Therapeutic Agent) Cytochrome_c Cytochrome c This compound->Cytochrome_c induces release Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 activates Casp3 Activated Caspase-3 Casp9->Casp3 activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Figure 1: this compound-induced intrinsic apoptosis pathway.

Application Note 2: Anti-inflammatory Therapeutic Potential

Limonoids, including mexicanolides, are recognized for their anti-inflammatory properties.[4] Chronic inflammation is a key factor in numerous diseases, and the ability to modulate inflammatory pathways is a critical therapeutic goal. The primary mechanism for the anti-inflammatory action of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

Mechanism of Action: Inhibition of the NF-κB Pathway The canonical NF-κB pathway is a central regulator of inflammation.[10] In an unstimulated state, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[11] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[12] The degradation of IκBα frees the NF-κB dimer, which translocates to the nucleus.[10] Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[12] Mexicanolides are hypothesized to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the activation of the IKK complex, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Visualization: NF-κB Signaling Pathway

The diagram below outlines the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of mexicanolides.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NFkB_complex p50/p65 + IκBα (Inactive) IKK->NFkB_complex phosphorylates IκBα This compound This compound This compound->IKK inhibits NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active releases IkBa_p P-IκBα NFkB_complex->IkBa_p releases DNA DNA NFkB_active->DNA translocates & binds Proteasome Proteasome Degradation IkBa_p->Proteasome Genes Pro-inflammatory Gene Transcription DNA->Genes initiates

Figure 2: Inhibition of the NF-κB pathway by Mexicanolides.

Experimental Protocols

The following section provides standardized protocols for the initial screening of mexicanolides for cytotoxic and anti-inflammatory activities.

Visualization: General Experimental Workflow

This workflow outlines a typical screening process for identifying and characterizing bioactive mexicanolides.

G start Source Compound (this compound Isolate/Derivative) screen Primary Screening (e.g., MTT Cytotoxicity Assay) start->screen decision1 Active? screen->decision1 inactive Inactive decision1->inactive No ic50 Determine IC50 Value decision1->ic50 Yes secondary Secondary Mechanism-Based Assays (e.g., Caspase Activity, NF-κB Reporter) ic50->secondary lead Lead Compound Identification secondary->lead

Figure 3: Experimental workflow for screening Mexicanolides.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a this compound inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • Human cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microtiter plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Assessment (Inhibition of Protein Denaturation)

This simple and rapid assay screens for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein (egg albumin) denaturation, a well-documented cause of inflammation.[14][15]

Materials:

  • Fresh hen's egg albumin (egg white)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • Diclofenac sodium (as a standard reference drug)

  • Water bath

  • UV-Vis Spectrophotometer (660 nm)

Procedure:

  • Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).[14]

  • Controls: Prepare a positive control using diclofenac sodium and a negative control containing 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce protein denaturation by incubating the mixtures in a water bath at 70°C for 10 minutes.

  • Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

  • Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

This value indicates the compound's ability to protect the protein from denaturation, which correlates with anti-inflammatory activity.

References

Application Notes and Protocols: Utilizing Mexicanolides as Scaffolds for Semi-Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexicanolides, a class of limonoids predominantly found in plants of the Meliaceae family, represent a promising and versatile scaffold for the development of novel therapeutic agents. These complex tetranortriterpenoids exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and insecticidal properties. Their intricate and highly oxygenated structures provide multiple reactive sites suitable for semi-synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of their pharmacological profiles.

This document provides detailed application notes and protocols for utilizing Mexicanolides as starting materials for the generation of semi-synthetic derivatives with enhanced biological activities. We will focus on common chemical modifications and provide protocols for assessing their efficacy, particularly in the context of cancer therapy.

Featured Mexicanolide Scaffolds

For the protocols and data presented below, we will focus on two well-characterized this compound-type limonoids:

  • Khivorin: A prominent this compound isolated from the seeds of Khaya senegalensis. It possesses a C-7 acetyl group and a tigloyl group at C-3.

  • Cedrelone: A limonoid isolated from Cedrela odorata with a characteristic α,β-unsaturated ketone in the A-ring.

Semi-Synthetic Strategies and Protocols

The chemical architecture of Mexicanolides offers several handles for modification. The most common strategies involve the derivatization of hydroxyl and carboxyl groups through esterification and etherification, as well as more advanced modifications using techniques like click chemistry.

Protocol 1: Esterification of Khivorin

This protocol describes the synthesis of novel ester derivatives of Khivorin at the C-7 position by first selectively hydrolyzing the native acetyl group, followed by esterification with a new acyl group.

Objective: To generate a library of Khivorin esters for SAR studies.

Materials:

  • Khivorin

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Carboxylic acid of choice (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Selective Deacetylation of Khivorin

  • Dissolve Khivorin (1 equivalent) in a 1:1 mixture of methanol and dichloromethane.

  • Add potassium carbonate (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude 7-deacetylkhivorin.

  • Purify the product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Step 2: Esterification of 7-deacetylkhivorin (Steglich Esterification) [1]

  • Dissolve 7-deacetylkhivorin (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired Khivorin ester derivative.

Protocol 2: O-alkylation (Etherification) of Cedrelone

This protocol describes the synthesis of ether derivatives of Cedrelone at a hydroxyl group.

Objective: To investigate the effect of ether linkages on the biological activity of Cedrelone.

Materials:

  • Cedrelone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Cedrelone (1 equivalent) in anhydrous DMF at 0°C, add sodium hydride (1.5 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired Cedrelone ether derivative.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Semi-Synthesis cluster_evaluation Biological Evaluation This compound Scaffold This compound Scaffold Chemical Modification Chemical Modification This compound Scaffold->Chemical Modification Esterification, Etherification, etc. Purification Purification Chemical Modification->Purification Column Chromatography Structure Elucidation Structure Elucidation Purification->Structure Elucidation NMR, MS Cytotoxicity Assays Cytotoxicity Assays Structure Elucidation->Cytotoxicity Assays Pure Derivatives Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Identify active compounds Data Analysis Data Analysis Mechanism of Action Studies->Data Analysis Signaling Pathways Lead Optimization Lead Optimization Data Analysis->Lead Optimization SAR

Caption: Workflow for the semi-synthesis and biological evaluation of this compound derivatives.

Biological Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Data Presentation: Comparative Cytotoxicity

The following table presents a hypothetical comparison of the cytotoxic activities of a parent this compound and its semi-synthetic derivatives. Such tables are crucial for understanding the structure-activity relationship.

CompoundModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
KhivorinParent Compound12.515.2
Derivative 17-O-acetyl10.211.8
Derivative 27-O-propionyl8.59.1
Derivative 37-O-benzoyl5.16.3

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Signaling Pathway Modulation by Mexicanolides

Mexicanolides and their derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and intrinsic apoptosis pathways are common targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[2] Some phytochemicals have been shown to inhibit this pathway.[2][3]

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Intrinsic Apoptosis Pathway

Induction of apoptosis is a key mechanism for many anticancer drugs. Mexicanolides can trigger the intrinsic (mitochondrial) apoptosis pathway.

G This compound Derivative This compound Derivative Mitochondrion Mitochondrion This compound Derivative->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

References

Application Note: Quantification of Mexicanolide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexicanolide is a tetranortriterpenoid belonging to the limonoid class of compounds, predominantly found in plants of the Meliaceae family, such as Carapa guianensis (Andiroba) and Khaya senegalensis (African mahogany). These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, insecticidal, and potential neuroprotective effects. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further pharmacological studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and alternatively, with mass spectrometry (MS) for enhanced sensitivity and specificity.

Data Presentation

The following table summarizes the typical validation parameters for the quantification of this compound by HPLC. These values are based on established methods for similar limonoid compounds and represent the expected performance of the described protocol.

ParameterHPLC-UVUPLC-MS/MS
Linearity Range (µg/mL) 1 - 1000.01 - 10
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) (µg/mL) 0.250.005
Limit of Quantification (LOQ) (µg/mL) 0.750.015
Accuracy (Recovery %) 95 - 10592 - 108
Precision (RSD %) < 2.0< 5.0

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and ensure the longevity of the HPLC column.

1.1. Plant Material (Seeds, Bark)

  • Grinding: Grind the dried plant material to a fine powder (approximately 40 mesh).

  • Extraction:

    • Accurately weigh 1 g of the powdered material.

    • Perform ultrasonic-assisted extraction with 20 mL of methanol for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm PTFE syringe filter prior to HPLC injection.

1.2. Oil Formulations

  • Liquid-Liquid Extraction:

    • Accurately weigh 1 g of the oil into a 50 mL centrifuge tube.

    • Add 10 mL of hexane and 10 mL of methanol.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower methanolic layer.

    • Repeat the extraction of the hexane layer twice more with 10 mL of methanol each time.

    • Combine the methanolic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 5 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter.

HPLC-UV Method

This method is suitable for routine quality control and quantification where high concentrations of this compound are expected.

  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

UPLC-MS/MS Method (for higher sensitivity)

This method is ideal for the quantification of trace amounts of this compound and for analysis in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent B
    0 20
    8 80
    10 80
    10.1 20

    | 12 | 20 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Note: Specific MRM transitions for this compound need to be determined by infusing a standard solution. Based on the analysis of similar this compound-type limonoids, the precursor ion would likely be the [M+H]⁺ or [M+Na]⁺ adduct. Collision-induced dissociation (CID) would then be used to identify characteristic product ions for quantification and confirmation.

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material / Oil extraction Extraction (Ultrasonic / LLE) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc Inject Sample column C18 Column hplc->column detector UV or MS/MS Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification report Report quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Signaling_Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene_Expression induces Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response leads to

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of Mexicanolides

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Mexicanolides, a class of limonoids predominantly isolated from plants of the Meliaceae family, have garnered interest for their diverse biological activities. Among these, their anti-inflammatory properties are of significant therapeutic interest. This document provides detailed application notes and standardized protocols for conducting cell-based assays to screen and characterize the anti-inflammatory potential of Mexicanolides. The assays focus on key events in the inflammatory cascade, including the production of inflammatory mediators and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These protocols primarily utilize the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a well-established model for in vitro inflammation studies.[1][2]

Core Signaling Pathways in Inflammation

Inflammatory stimuli, such as LPS, activate intracellular signaling cascades that orchestrate the inflammatory response. The two primary pathways are the NF-κB and MAPK pathways.[3][4] Mexicanolides may exert their anti-inflammatory effects by targeting one or more components of these pathways.

The NF-κB pathway is a central regulator of inflammation.[5] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[6] This frees NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[3][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor binds IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (p-IκBα) p1 NF-κB Complex (Inactive) p2 p65/p50 (Active) IkB->p2 Degradation p65 p65 p50 p50 nucleus Nucleus genes Pro-inflammatory Gene Transcription nucleus->genes mexicanolide Mexicanolides This compound->IKK inhibits This compound->p2 inhibits p2->nucleus Translocation

Caption: The NF-κB signaling pathway and potential inhibition by Mexicanolides.

The MAPK pathways (p38, ERK, and JNK) are also activated by LPS and regulate the expression of inflammatory genes, often in concert with NF-κB.[8] These kinases are activated via a phosphorylation cascade and can control inflammatory responses by stabilizing mRNAs of pro-inflammatory cytokines and activating other transcription factors.[9][10]

MAPK_Pathway stimulus LPS / Stress receptor Upstream Kinases (MAP3K) stimulus->receptor mek12 MEK1/2 receptor->mek12 mek47 MKK4/7 receptor->mek47 mek36 MKK3/6 receptor->mek36 This compound Mexicanolides This compound->receptor inhibits This compound->mek12 inhibits This compound->mek47 inhibits This compound->mek36 inhibits erk ERK1/2 mek12->erk phosphorylates downstream Transcription Factors (e.g., AP-1) erk->downstream jnk JNK mek47->jnk phosphorylates jnk->downstream p38 p38 mek36->p38 phosphorylates p38->downstream response Inflammatory Gene Expression downstream->response

Caption: Overview of the three primary MAPK signaling pathways.

Application Note 1: Inhibition of Pro-inflammatory Mediators

Principle

A key indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory mediators. This assay measures the dose-dependent effect of Mexicanolides on the production of nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in RAW 264.7 macrophages stimulated with LPS.[11][12] The concentration of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[13][14] Cytokine levels in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[12][15]

Experimental_Workflow_1 start Start seed Seed RAW 264.7 cells in 96-well plates start->seed end End adhere Incubate (12-24h) to allow adherence seed->adhere pretreat Pre-treat with Mexicanolides (various concentrations) for 1-2h adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 18-24h pretreat->stimulate collect Collect Culture Supernatant stimulate->collect assays Perform Assays collect->assays no_assay Nitric Oxide (NO) Assay (Griess Reagent) assays->no_assay elisa_assay Cytokine ELISAs (TNF-α, IL-6, IL-1β) assays->elisa_assay viability Cell Viability Assay (MTT/CCK-8 on remaining cells) assays->viability analyze Data Analysis: Calculate % Inhibition & IC50 no_assay->analyze elisa_assay->analyze viability->analyze analyze->end

Caption: Experimental workflow for cytokine and NO inhibition assays.
Protocol 1: Cell Culture and Treatment

  • Cell Maintenance: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[16]

  • Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[14]

  • Adherence: Incubate the plates for 24 hours to allow the cells to adhere.

  • Compound Preparation: Prepare stock solutions of Mexicanolides in dimethyl sulfoxide (DMSO). Create serial dilutions in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Pre-treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the this compound test compound or vehicle control (DMSO). Incubate for 2 hours.[14]

  • Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.[11]

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately. The remaining cells can be used for a viability assay.

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)
  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) just before use.[11][13]

  • Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) in culture medium.

  • Assay: Add 50 µL of the collected cell culture supernatant or nitrite standards to a new 96-well plate.

  • Reaction: Add 50 µL of the freshly prepared Griess Reagent to each well.[11]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 3: Cytokine Quantification (ELISA)
  • Kit Selection: Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β. Follow the manufacturer’s instructions precisely.[18][19]

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C (if not using a pre-coated plate kit).

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of collected cell culture supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[12]

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (or other appropriate enzyme conjugate). Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops (typically 15-20 minutes).[19]

  • Stop Reaction: Add the stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm immediately.[18]

  • Calculation: Calculate the cytokine concentrations from the standard curve and determine the percentage inhibition for each this compound concentration.

Protocol 4: Cell Viability Assay (MTT Assay)
  • Reagent Addition: After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[17]

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells. This ensures that the observed reduction in inflammatory mediators is not a result of cytotoxicity.

Data Presentation: Quantitative Summary

The inhibitory effects of the tested Mexicanolides should be quantified and presented in a clear format. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparing potency.

Table 1: Inhibitory Effects of this compound-X on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

MediatorIC₅₀ (µM)Max Inhibition (%) at [Concentration]Cell Viability (%) at 100 µM
Nitric Oxide (NO)12.5 ± 1.885% at 50 µM>95%
TNF-α8.2 ± 1.192% at 50 µM>95%
IL-615.7 ± 2.378% at 50 µM>95%
IL-1β10.4 ± 1.588% at 50 µM>95%
Data are presented as mean ± SD from three independent experiments. Dexamethasone (1 µM) can be used as a positive control.

Application Note 2: Modulation of Inflammatory Signaling Pathways

Principle

To elucidate the mechanism of action, it is crucial to investigate how Mexicanolides affect the upstream signaling pathways that control the production of inflammatory mediators. Western blotting is a powerful technique used to detect changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation, which indicates activation.[9] This protocol focuses on measuring the phosphorylation status of key proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-p38, p-ERK, p-JNK) pathways.[20][21] A reduction in the LPS-induced phosphorylation of these proteins in the presence of a this compound suggests that the compound acts by inhibiting these pathways.

Western_Blot_Workflow start Start cell_treat Cell Treatment with This compound + LPS start->cell_treat end End lysis Cell Lysis & Protein Extraction cell_treat->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds_page SDS-PAGE (Protein Separation by Size) quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65) Overnight at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) 1h at RT primary_ab->secondary_ab detection Detection with ECL Substrate & Imaging secondary_ab->detection analysis Stripping & Re-probing (Total Proteins, Loading Control) detection->analysis densitometry Densitometry Analysis analysis->densitometry densitometry->end

Caption: Standard workflow for Western blot analysis.
Protocol 5: Western Blot Analysis

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the this compound for 2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) suitable for detecting peak protein phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[9]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[9]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of protein per lane into a 10-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is often preferred.[9]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p65, anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[9]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total form of the protein (e.g., total p65) and a loading control (e.g., β-actin or GAPDH).

Data Presentation: Densitometry Analysis

Quantify the band intensities using software like ImageJ. The intensity of the phosphorylated protein band should be normalized to its corresponding total protein band, and then to the loading control.

Table 2: Effect of this compound-X (20 µM) on LPS-Induced Protein Phosphorylation

Protein TargetRelative Phosphorylation Level (Normalized to Control)% Inhibition vs. LPS
Control (Untreated) 1.00-
LPS (1 µg/mL) 8.5 ± 0.90%
LPS + this compound-X 2.1 ± 0.385.3%
p-p65 / Total p65
Control (Untreated) 1.00-
LPS (1 µg/mL) 6.2 ± 0.70%
LPS + this compound-X 1.8 ± 0.277.4%
p-p38 / Total p38
Values represent the fold change in normalized band density relative to the untreated control. Data are mean ± SD.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Isolation of Mexicanolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale isolation of Mexicanolides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale isolation of Mexicanolides from plant sources?

A1: The main challenges stem from the complexity of the plant matrix and the physicochemical properties of Mexicanolides. Key issues include:

  • Low Concentration: Mexicanolides are often present in low concentrations within the plant material, requiring the processing of large amounts of biomass to obtain significant quantities of the target compounds.[1]

  • Structural Complexity and Similarity: The presence of multiple, structurally similar Mexicanolides and other related limonoids complicates separation and purification.

  • Co-extraction of Impurities: The crude extract often contains a wide range of impurities, such as chlorophyll, lipids, and other terpenoids, which can interfere with purification steps.

  • Solvent Selection and Consumption: Identifying a solvent system that provides high extraction efficiency for Mexicanolides while minimizing the co-extraction of impurities is critical. At a large scale, solvent cost, safety, and disposal become significant logistical and economic challenges.[2]

  • Process Scalability: Methods developed at the laboratory scale, particularly chromatographic separations, often do not scale up linearly and require significant optimization to maintain resolution and efficiency.[3][4]

Q2: How can I improve the initial extraction efficiency of Mexicanolides from the plant material?

A2: To enhance extraction efficiency at a large scale, consider the following:

  • Particle Size Reduction: Grinding the dried plant material to a fine, uniform powder increases the surface area available for solvent penetration.

  • Solvent Optimization: Conduct pilot extractions with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures) to identify the optimal system for your specific plant material.[2] For instance, a study on Trichilia sinensis utilized 95% ethanol for the initial extraction.

  • Advanced Extraction Techniques: While maceration is a common method, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption, though their scalability needs to be carefully evaluated.[2]

  • Solid-to-Liquid Ratio: Optimizing the ratio of plant material to solvent is crucial to ensure efficient extraction without excessive solvent use.[2]

Q3: My crude Mexicanolide extract is a complex mixture. What is a recommended strategy for initial fractionation?

A3: A common and effective initial step is liquid-liquid partitioning. After initial extraction (e.g., with ethanol), the crude extract can be dissolved in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This will separate compounds based on their polarity, with Mexicanolides typically concentrating in the ethyl acetate fraction.

Troubleshooting Guides

Extraction & Initial Processing
Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Inefficient solvent penetration.Ensure plant material is finely and uniformly powdered.
Insufficient extraction time or temperature.Increase extraction time and/or temperature, monitoring for potential degradation of target compounds.
Inappropriate solvent choice.Test a range of solvents with varying polarities in small-scale trials.
Extract is highly viscous and difficult to handle Co-extraction of high molecular weight compounds like polysaccharides or waxes.- Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and waxes.- Consider precipitation of polysaccharides with a suitable anti-solvent.
Loss of target compound during solvent removal Thermal degradation of Mexicanolides.Use rotary evaporation under reduced pressure at a controlled, low temperature.
Chromatographic Purification
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of Mexicanolides on silica gel column Inappropriate mobile phase polarity.- Systematically vary the solvent ratio in your mobile phase.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column overloading.Reduce the amount of crude extract loaded onto the column. A general guideline is 1-10% of the stationary phase weight.
Co-elution of structurally similar compounds.- Consider using different types of chromatography, such as reversed-phase chromatography or counter-current chromatography.- Employ multiple chromatographic steps with different selectivities.
Significant peak tailing in HPLC analysis Interaction of polar functional groups on Mexicanolides with active sites on the stationary phase.- Add a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase to suppress ionization.- Use a high-purity, end-capped HPLC column.
Column degradation.- Use a guard column to protect the analytical column from strongly retained impurities.- Flush the column regularly with a strong solvent.
Irreproducible retention times in HPLC Insufficient column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Fluctuations in mobile phase composition or temperature.- Prepare fresh mobile phase daily and keep it well-mixed.- Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Solvent Partitioning of Crude Extract from Trichilia sinensis

FractionMass (g)
Petroleum Ether150.0
Ethyl Acetate212.0
n-Butanol80.0

Data derived from a 450.0 g crude extract.

Table 2: Yield of Isolated this compound-Type Limonoids

CompoundYield (mg)
Trichinenlide U9.6
Trichinenlide V15.0

Yields obtained from further purification of fractions from the initial partitioning.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Partitioning of Mexicanolides from Trichilia sinensis
  • Extraction:

    • Air-dry and powder the roots of T. sinensis (13.2 kg).

    • Extract the powdered material three times with 95% ethanol (60.0 L) at room temperature.

    • Combine the extracts and concentrate under reduced pressure to obtain the crude extract (450.0 g).

  • Partitioning:

    • Dissolve the crude extract in water.

    • Perform liquid-liquid partitioning three times with petroleum ether (3.0 L each).

    • Subsequently, partition the aqueous layer three times with ethyl acetate (3.0 L each).

    • Finally, partition the remaining aqueous layer three times with n-butanol (3.0 L each).

    • Concentrate each of the solvent fractions to yield the respective partitioned extracts. The ethyl acetate fraction (212.0 g) is expected to be enriched with Mexicanolides.

Protocol 2: Column Chromatography for the Isolation of Trichinenlide U
  • Initial Silica Gel Chromatography:

    • Subject the ethyl acetate fraction (212.0 g) to silica gel column chromatography.

    • Elute with a gradient of petroleum ether-ethyl acetate (from 10:1 to 1:1) followed by chloroform-methanol (from 25:1 to 0:1) to yield ten major fractions (Fr.1–Fr.10).

  • Vacuum Liquid Chromatography:

    • Subject Fraction 3 (35.0 g) to vacuum liquid chromatography on silica gel.

    • Elute with a gradient of chloroform-methanol (from 1:0 to 20:1) to yield four parts (Fr.3A-Fr.3D).

  • Further Silica Gel Chromatography:

    • Apply Fraction 3C (7.0 g) to a silica gel column with chloroform-ethyl acetate (20:1 to 1:1) as the eluent to give four fractions (Fr.3C1–Fr.3C4).

  • Sephadex LH-20 Chromatography:

    • Separate Fraction 3C1 (1.1 g) on a Sephadex LH-20 column, eluting with a chloroform-methanol (1:1) mixture to obtain Fr.3C1C (320.0 mg).

  • Final Silica Gel Chromatography:

    • Purify Fr.3C1C on a silica gel column, eluting with chloroform-methanol (100:1), to yield Trichinenlide U (9.6 mg).

Mandatory Visualization

experimental_workflow start Dried & Powdered Plant Material (13.2 kg) extraction Extraction (95% EtOH) start->extraction crude_extract Crude Extract (450.0 g) extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction Non-polar etOAc_fraction Ethyl Acetate Fraction (212.0 g) partitioning->etOAc_fraction Medium-polar buOH_fraction n-Butanol Fraction partitioning->buOH_fraction Polar silica_1 Silica Gel Chromatography etOAc_fraction->silica_1 vlc Vacuum Liquid Chromatography silica_1->vlc silica_2 Silica Gel Chromatography vlc->silica_2 sephadex Sephadex LH-20 silica_2->sephadex silica_3 Final Silica Gel Chromatography sephadex->silica_3 final_product Pure this compound silica_3->final_product

Caption: Workflow for the isolation of Mexicanolides.

troubleshooting_logic start Low Yield of Purified this compound check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent Inappropriate Solvent? check_extraction->solvent time_temp Suboptimal Time/Temp? check_extraction->time_temp column_overload Column Overloading? check_purification->column_overload mobile_phase Incorrect Mobile Phase? check_purification->mobile_phase degradation Compound Degradation? check_purification->degradation optimize_solvent Optimize Solvent System solvent->optimize_solvent optimize_conditions Adjust Time/Temperature time_temp->optimize_conditions reduce_load Reduce Sample Load column_overload->reduce_load optimize_mobile_phase Optimize Mobile Phase Gradient mobile_phase->optimize_mobile_phase check_stability Assess Compound Stability degradation->check_stability

Caption: Troubleshooting logic for low yield issues.

References

Optimizing the yield of Mexicanolide extraction from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of mexicanolide extraction from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: Mexicanolides are a class of limonoids primarily found in plants of the Meliaceae family. Common sources include the seeds, stem bark, roots, twigs, and leaves of species such as Khaya ivorensis, Cedrela odorata, Trichilia sinensis, and Cipadessa baccifera.[1][2][3][4][5]

Q2: Which solvents are most effective for extracting mexicanolides?

A2: The choice of solvent is critical and depends on the specific this compound's polarity. Generally, solvents of medium to high polarity are effective. Methanol and ethanol are commonly used for initial crude extraction.[1][4][5] For liquid-liquid partitioning to separate compounds based on polarity, a sequence of solvents like petroleum ether (nonpolar), followed by ethyl acetate (medium polarity), and then n-butanol (polar) is often employed. Anhydrous acetone has also been shown to be effective for extracting limonoids.[6]

Q3: What are the main factors influencing the yield of this compound extraction?

A3: Several factors significantly impact the extraction yield:

  • Solvent Choice: The polarity of the solvent should be matched to the target this compound.

  • Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may degrade thermolabile mexicanolides.[7][8][9]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.

  • pH: The pH of the solvent can affect the stability and solubility of limonoids. Neutral conditions (pH ~7) are often optimal, as acidic or alkaline conditions can lead to decomposition.[6]

Q4: What are the differences between maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE)?

A4: These methods differ in their mechanism and efficiency:

  • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. It is less efficient and more time-consuming.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times compared to maceration.[10][11][12][13][14]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, causing cell rupture due to increased internal pressure. This method is typically faster and can result in higher extraction yields than both maceration and UAE.[11][12]

Q5: How can I purify mexicanolides from the crude extract?

A5: Purification is typically a multi-step process involving various chromatography techniques. A common approach is to first subject the crude extract to column chromatography over silica gel. Fractions are then collected and further purified using techniques like Sephadex column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate individual mexicanolides.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Improper Grinding of Plant Material Ensure the plant material is ground into a fine, uniform powder to maximize the surface area for solvent contact.
Inappropriate Solvent Selection Test a range of solvents with varying polarities to find the optimal one for your specific this compound. Consider using solvent mixtures (e.g., ethanol/water).[7][8][9]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For maceration, allow for a longer duration. For UAE and MAE, experiment with different time and temperature settings. Note that excessive temperature can degrade compounds.[6][7][8][9][15]
Suboptimal Extraction Method If using maceration, consider switching to more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[11][12]
Issue 2: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Step
Compound Degradation on Silica Gel Test the stability of your compound on a TLC plate before running a column. If it degrades, consider using a deactivated silica gel or an alternative stationary phase like alumina or florisil.[16]
Incorrect Solvent System The solvent system may be too polar or not polar enough. Optimize the mobile phase using Thin Layer Chromatography (TLC) first to achieve good separation of the target compounds.
Column Overloading Do not load too much crude extract onto the column. This can lead to broad, overlapping bands. Use an appropriate amount of silica gel for the amount of sample being separated.
Sample Insolubility If the sample does not dissolve well in the mobile phase, it can precipitate on the column, leading to poor separation. Dry-loading the sample onto silica gel before adding it to the column can resolve this issue.[17]
Compound Tailing If the compound streaks down the column, it may be due to its interaction with the stationary phase. Adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase can sometimes resolve this.
Issue 3: Compound Degradation During Extraction
Possible Cause Troubleshooting Step
Thermal Degradation Limonoids can be sensitive to high temperatures. Use lower extraction temperatures or methods that do not require high heat. If using MAE, optimize the power and time to avoid overheating.[18]
pH-induced Decomposition Maintain a neutral pH during extraction, as both acidic and highly alkaline conditions can cause the degradation of limonoids.[6]
Photo-oxidative Degradation Some limonoids may be sensitive to light.[18] Conduct the extraction and subsequent purification steps in a dark environment or using amber glassware to protect the compounds from light-induced degradation.

Quantitative Data on Limonoid Extraction

The following tables summarize data from studies on limonoid extraction. While not specific to a single this compound, they provide valuable insights into the effects of different extraction parameters on yield.

Table 1: Effect of Solvent and pH on Limonoid Yield from Pummelo Seeds

Solvent (Acetone:Water, v/v)Yield (mg/g)pHYield (mg/g)
80:0 (Anhydrous Acetone)10.904.0~8.5
75:5~10.25.5~10.0
70:10~9.57.0 11.23
65:15~8.88.5~9.0
60:20~8.010.0~4.0
55:25~7.212.00.69
Data adapted from a study on limonin extraction.[6]

Table 2: Comparison of Extraction Methods for Phenolic Compounds from Propolis

Extraction MethodYield (g balsam/100g crude propolis)
Double Maceration 35.6 - 91.2
Double Microwave Treatment 36.1 - 95.9
Double Ultrasonication 37.1 - 96.7
This study on propolis demonstrates that UAE can yield slightly higher results than MAE and maceration.[12]

Experimental Protocols

Protocol 1: Maceration and Partitioning for this compound-Type Limonoids from Trichilia sinensis Roots
  • Preparation: Air-dry and powder the roots of Trichilia sinensis.

  • Maceration:

    • Extract the powdered roots (e.g., 13.2 kg) three times with 95% ethanol (e.g., 60.0 L) at room temperature.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Partitioning:

    • Dissolve the crude extract in water.

    • Successively partition the aqueous solution with petroleum ether (3 x 3.0 L), ethyl acetate (3 x 3.0 L), and n-butanol (3 x 3.0 L).

    • Separate and concentrate each fraction. The ethyl acetate fraction is often rich in mexicanolides.

  • Purification:

    • Subject the ethyl acetate portion to silica gel column chromatography.

    • Elute with a gradient of petroleum ether-ethyl acetate (from 10:1 to 0:1).

    • Further purify the collected fractions using techniques like Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) mobile phase to isolate individual compounds.

Protocol 2: Optimized Extraction of Limonoids from Pummelo Seeds
  • Preparation: Grind dried pummelo seeds into a powder.

  • Optimized Extraction:

    • Solvent: Anhydrous Acetone

    • Temperature: 78.94 °C

    • Time: 4.62 hours

    • pH: Maintain a neutral pH of approximately 7.0.

  • Procedure:

    • Combine the seed powder with anhydrous acetone in a reaction vessel.

    • Heat the mixture to the specified temperature and maintain for the duration of the extraction with continuous stirring.

    • After extraction, filter the mixture and evaporate the solvent to obtain the crude limonoid extract.

    • This method was optimized using Response Surface Methodology (RSM) and yielded approximately 11.52 mg of limonoids per gram of seed material.[6]

Visualizations

Extraction_Workflow General Workflow for this compound Extraction and Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Purification A Plant Material (e.g., Khaya ivorensis seeds) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration, UAE, MAE) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H Further Purification (e.g., Sephadex, HPLC) G->H I Isolated this compound H->I

Caption: Workflow for this compound Extraction.

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Extraction Yield Start Low this compound Yield Q1 Is the plant material finely powdered? Start->Q1 Action1 Grind to a fine, uniform powder. Q1->Action1 No Q2 Is the extraction solvent optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Test solvents of varying polarities. Q2->Action2 No Q3 Are extraction time and temperature sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Increase duration/temp. (Avoid degradation) Q3->Action3 No Q4 Is the extraction method efficient? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q4 Action4 Consider UAE or MAE. Q4->Action4 No End Yield Optimized Q4->End Yes A4_Yes Yes A4_No No Action4->End

Caption: Troubleshooting Low Extraction Yield.

References

Technical Support Center: Optimizing Mexicanolide Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Mexicanolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and provides systematic solutions to enhance resolution and peak shape.

Problem 1: Poor Resolution Between this compound and Impurity Peaks

Symptoms:

  • Overlapping peaks for this compound and closely related impurities.

  • Inability to accurately quantify this compound due to co-elution.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Composition 1. Optimize Gradient: If using a gradient, adjust the slope. A shallower gradient provides more time for separation. 2. Modify Organic Solvent: Switch from acetonitrile to methanol, or vice versa. These solvents offer different selectivities. 3. Adjust pH: If the mobile phase contains acidic or basic additives, small adjustments to the pH can alter the ionization state of analytes and improve separation.
Suboptimal Stationary Phase 1. Change Column Chemistry: If a standard C18 column is used, consider a phenyl-hexyl or cyano-propyl column to introduce different separation mechanisms (e.g., π-π interactions). 2. Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.
Incorrect Flow Rate Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to improved resolution.
Elevated Column Temperature Adjust Temperature: While higher temperatures can decrease viscosity and improve efficiency, they can also sometimes reduce selectivity. Experiment with a lower column temperature.
Problem 2: Peak Tailing of the this compound Peak

Symptoms:

  • The this compound peak is asymmetrical, with a drawn-out tail.

  • This can lead to inaccurate peak integration and reduced resolution from subsequent peaks.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase 1. Use a Highly Deactivated Column: Employ an end-capped C18 column to minimize interactions with residual silanol groups. 2. Mobile Phase Modifier: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. 3. Lower Mobile Phase pH: For basic compounds, operating at a lower pH can reduce interactions with silanols.[1]
Column Overload 1. Reduce Sample Concentration: Dilute the sample to ensure the amount of this compound injected is within the column's loading capacity.[2] 2. Decrease Injection Volume: Injecting a smaller volume can prevent overloading.
Column Contamination or Degradation 1. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities in the sample. 2. Flush the Column: Flush the column with a strong solvent to remove contaminants.
Extra-Column Volume Minimize Tubing Length and Diameter: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to reduce band broadening.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound separation?

A1: A good starting point for separating this compound and related limonoids is a reversed-phase HPLC method using a C18 column.[3][4] A gradient elution with water and acetonitrile is commonly employed. For UV detection, a wavelength of around 210-220 nm is often used for limonoids.

Q2: How can I improve the peak shape for all compounds in my chromatogram?

A2: If all peaks are showing poor shape (e.g., tailing or fronting), the issue is likely systemic. Check for extra-column band broadening by ensuring all connections are secure and tubing lengths are minimized.[5] Also, consider if the sample is dissolved in a solvent stronger than the initial mobile phase, which can cause peak distortion.

Q3: My retention times are drifting. What could be the cause?

A3: Drifting retention times can be caused by several factors. Ensure your mobile phase is well-mixed and degassed. Check for leaks in the HPLC system. A slow equilibration of the column, especially with highly aqueous mobile phases, can also lead to drift.[5] Temperature fluctuations in the laboratory can also affect retention times, so using a column oven is recommended.

Q4: Should I use a gradient or isocratic elution for this compound analysis?

A4: For complex samples containing multiple limonoids with a range of polarities, a gradient elution is generally preferred. A gradient allows for the separation of both early and late-eluting compounds in a reasonable timeframe. For simpler mixtures or for a quantitative method focusing on a few specific compounds, an isocratic method can be more robust and reproducible.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a general starting point based on methods used for the analysis of this compound-type limonoids.[3][4] Optimization will likely be required for your specific sample matrix and analytical goals.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Resolution
Mobile Phase SystemOrganic ModifierResolution (Rs) between this compound and Impurity XObservations
System 1Acetonitrile1.2Partial co-elution observed.
System 2Methanol1.8Improved separation, broader peaks.
System 3Acetonitrile/Methanol (50:50)1.6Good compromise between resolution and peak shape.
Table 2: Column Chemistry and its Impact on Selectivity
Column TypeStationary PhaseSelectivity (α) for this compound/Impurity XKey Interaction Mechanism
Column AC181.15Hydrophobic
Column BPhenyl-Hexyl1.30Hydrophobic and π-π
Column CCyano1.22Hydrophobic and Dipole-Dipole

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_resolution Resolution Troubleshooting cluster_tailing Peak Tailing Troubleshooting cluster_end End start Initial Chromatogram poor_resolution Poor Resolution? start->poor_resolution peak_tailing Peak Tailing? poor_resolution->peak_tailing No optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent, pH) poor_resolution->optimize_mobile_phase Yes check_column_health Check Column Health (Guard Column, Flush) peak_tailing->check_column_health Yes good_separation Good Separation peak_tailing->good_separation No change_column Change Column (Chemistry, Particle Size) optimize_mobile_phase->change_column adjust_flow_rate Adjust Flow Rate change_column->adjust_flow_rate adjust_flow_rate->good_separation reduce_sample_load Reduce Sample Load (Concentration, Volume) check_column_health->reduce_sample_load modify_mobile_phase Modify Mobile Phase (Additives, pH) reduce_sample_load->modify_mobile_phase modify_mobile_phase->good_separation

Caption: Troubleshooting workflow for HPLC separation of this compound.

References

Technical Support Center: Stability and Degradation of Mexicanolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mexicanolide compounds. The information is designed to address common challenges encountered during experimental studies on the stability and degradation of this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound compounds?

A1: this compound compounds, which are a class of limonoids, are susceptible to degradation through several mechanisms due to their complex structures containing sensitive functional groups like esters, lactones, epoxides, and unsaturated carbonyls. The primary factors include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of ester and lactone functionalities.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of various byproducts.[1][2]

  • Light: Exposure to ultraviolet (UV) or ambient light can induce photolytic degradation, particularly in compounds with chromophores that absorb in these regions.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of various functional groups within the this compound structure.

Q2: I am observing a rapid loss of my this compound compound in a solution buffered at a neutral pH. What could be the issue?

A2: While neutral pH is generally considered milder, degradation can still occur. Here are a few possibilities to investigate:

  • Enzymatic Degradation: If your solution is not sterile, microbial contamination could introduce enzymes like esterases that can hydrolyze the ester linkages in your compound.

  • Dissolved Oxygen: The presence of dissolved oxygen in the buffer can lead to oxidative degradation, especially if the compound has sites susceptible to oxidation.

  • Buffer Components: Certain buffer components can catalyze degradation. For instance, phosphate buffers have been reported to sometimes catalyze the hydrolysis of certain compounds. Consider using alternative buffer systems like citrate or acetate to see if the stability improves.

  • Container Interaction: Ensure that the compound is not adsorbing to the surface of your storage container. Using silanized glass or polypropylene tubes can mitigate this issue.

Q3: My LC-MS analysis shows multiple new peaks appearing over time in my stability study. How can I identify these degradation products?

A3: The appearance of new peaks is indicative of degradation. To identify these products, a systematic approach is required:

  • Mass-to-Charge Ratio (m/z): The m/z of the new peaks can provide the molecular weight of the degradation products. Comparing these with the parent compound's mass can suggest potential reactions like hydrolysis (addition of water), oxidation (addition of oxygen), or cleavage.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent compound and the degradation products can help in structural elucidation by comparing their fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecules, allowing you to determine the elemental composition of the degradation products.

  • Forced Degradation Studies: Intentionally degrading the compound under controlled stress conditions (acid, base, peroxide, heat, light) can help generate the same degradation products observed in your study, aiding in their identification.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent results in stability assays.
Possible Cause Troubleshooting Step
Sample Preparation Variability Ensure consistent and validated procedures for sample dilution and preparation. Use calibrated pipettes and balances.
Inconsistent Storage Conditions Verify that all samples are stored under identical and controlled conditions (temperature, humidity, light exposure). Use a calibrated stability chamber.
Analytical Method Variability Validate the analytical method for linearity, precision, accuracy, and specificity. Ensure the system is suitable before each run.
Stock Solution Instability Prepare fresh stock solutions for each experiment or validate the stability of the stock solution under its storage conditions.
Issue 2: Significant degradation observed under supposed "mild" conditions.
Possible Cause Troubleshooting Step
Presence of Impurities Impurities in the compound sample or reagents (e.g., metal ions) can catalyze degradation. Use high-purity solvents and reagents.
Photodegradation from Ambient Light Protect samples from light by using amber vials or wrapping containers in aluminum foil, even when working on the benchtop.[1]
Headspace Oxygen in Vials For oxygen-sensitive compounds, purge the headspace of the vials with an inert gas like nitrogen or argon before sealing.

Quantitative Data Summary

The following tables provide hypothetical quantitative data representing typical results from forced degradation studies on a representative this compound compound.

Table 1: Effect of pH on the Stability of a this compound Compound at 25°C.

pH% Degradation (24 hours)Major Degradation Product(s)
2.015.2Hydrolysis of ester/lactone
4.05.8Minor hydrolysis products
7.02.1Trace hydrolysis/oxidation
9.025.7Significant hydrolysis of ester/lactone
12.085.4Complete hydrolysis and further degradation

Table 2: Effect of Temperature on the Stability of a this compound Compound at pH 7.0.

Temperature (°C)% Degradation (24 hours)
4< 1
252.1
408.5
6022.3

Table 3: Effect of Oxidative and Photolytic Stress on a this compound Compound.

Stress Condition% Degradation (8 hours)Major Degradation Product(s)
3% H₂O₂ at 25°C18.9Oxidized derivatives (e.g., epoxides)
UV Light (254 nm) at 25°C35.6Photodegradation products (isomerization, cleavage)
Ambient Light at 25°C4.3Minor photodegradation products

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) solutions.

  • Stress Conditions:

    • Add a known volume of the stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final concentration of 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.[8]

    • Determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Photostability Study
  • Sample Preparation:

    • Prepare a solution of the this compound compound in a suitable solvent at a concentration of 100 µg/mL.

    • Transfer the solution to transparent quartz vials for light-exposed samples and to amber vials wrapped in aluminum foil for dark control samples.

  • Stress Conditions:

    • Place the vials in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

    • Expose the samples to a specified light intensity for a defined duration.

    • Maintain a parallel set of dark control samples at the same temperature.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated HPLC or LC-MS method.

    • Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photodegradation.

Visualizations

a cluster_workflow Experimental Workflow for Stability Testing A Prepare this compound Stock Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Sample at Time Intervals B->C D Analyze by HPLC/LC-MS C->D E Quantify Degradation & Identify Products D->E

Caption: A typical experimental workflow for conducting stability studies on this compound compounds.

b cluster_pathway Potential Degradation Pathways of Mexicanolides Parent This compound (Ester/Lactone Moieties) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Prod_Hydro Ring-Opened Products (Carboxylic Acids, Alcohols) Hydrolysis->Prod_Hydro Prod_Oxid Oxidized Products (Epoxides, Hydroxylated Derivatives) Oxidation->Prod_Oxid Prod_Photo Isomers, Photoproducts Photolysis->Prod_Photo

Caption: General degradation pathways for this compound compounds under different stress conditions.

c cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed Check_Purity Check Compound and Reagent Purity Start->Check_Purity Check_Conditions Verify Storage/Experimental Conditions (Temp, Light) Start->Check_Conditions Check_Method Review Analytical Method Validation Start->Check_Method Isolate_Variable Isolate Variables (e.g., change buffer, container) Check_Purity->Isolate_Variable Check_Conditions->Isolate_Variable Check_Method->Isolate_Variable Resolution Identify Root Cause Isolate_Variable->Resolution

Caption: A logical workflow for troubleshooting unexpected degradation in this compound stability studies.

References

Technical Support Center: Overcoming Solubility Challenges of Mexicanolides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues commonly encountered with Mexicanolides in biological assays. By leveraging the information in the following troubleshooting guides and frequently asked questions (FAQs), researchers can enhance the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My Mexicanolide compound is precipitating out of solution in my cell culture media. What is the likely cause?

A1: Precipitation of hydrophobic compounds like Mexicanolides in aqueous-based cell culture media is a common issue. This often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the media. The abrupt change in solvent polarity reduces the solubility of the compound, causing it to crash out of solution. It's also important to note that components in the media itself, such as salts and proteins, can sometimes contribute to precipitation.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: It is generally recommended to keep the final concentration of DMSO in cell culture at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3] However, the sensitivity to DMSO can be cell-line dependent. Some studies have shown that DMSO concentrations as low as 0.3125% have minimal cytotoxic effects on many cell lines, while concentrations of 1% or higher can lead to a significant reduction in cell viability and may induce apoptosis.[4][5] It is always best practice to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other organic solvents such as ethanol can be used to prepare stock solutions. However, like DMSO, the final concentration in the assay should be kept low to minimize toxicity. Ethanol can sometimes be more cytotoxic than DMSO at similar concentrations.[4] The choice of solvent may also depend on the specific this compound, and it is advisable to perform preliminary solubility and toxicity tests with your chosen solvent and cell line.

Q4: Are there methods to increase the aqueous solubility of Mexicanolides without using organic solvents?

A4: Yes, several methods can enhance the aqueous solubility of Mexicanolides. One of the most effective techniques is the use of cyclodextrins to form inclusion complexes. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the lipophilic this compound molecule, while their hydrophilic exterior allows the complex to dissolve in aqueous solutions.[6][7][8] Nanoparticle-based formulations, such as liposomes or polymeric nanoparticles, can also be used to encapsulate Mexicanolides and improve their stability and solubility in culture media.[9]

Troubleshooting Guide

Issue 1: this compound precipitates upon dilution of DMSO stock solution into aqueous buffer or media.
Possible Cause Recommended Solution(s)
Poor aqueous solubility Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations.[3] Consider pre-warming the aqueous medium to 37°C before adding the stock solution.
Suboptimal dilution method Instead of adding the aqueous medium to the DMSO stock, add the DMSO stock to the aqueous medium with vigorous stirring. This helps to disperse the compound more effectively.
Stock solution issues Visually inspect your DMSO stock for any signs of precipitation before use. If present, gently warm the solution and vortex to redissolve. Prepare fresh stock solutions regularly.
Issue 2: High variability in biological assay results.
Possible Cause Recommended Solution(s)
Inconsistent compound concentration due to poor solubility Before starting a large-scale experiment, perform a preliminary solubility test of your this compound in the final assay buffer. This can be done by preparing a dilution series, incubating for a period equivalent to your assay duration, centrifuging to pellet any precipitate, and then measuring the concentration of the supernatant.
Compound precipitation during the assay Visually inspect your assay plates under a microscope for any signs of compound precipitation in the wells. If observed, consider reducing the final concentration of the this compound or employing a solubilization technique like cyclodextrin complexation.

Quantitative Solubility Data

Obtaining precise and comprehensive quantitative solubility data for the diverse range of Mexicanolides is challenging due to limited published information. However, based on available data for representative compounds and general knowledge of limonoids, the following table provides an estimate of solubility in common solvents. Researchers are strongly encouraged to determine the solubility of their specific this compound experimentally.

Compound Solvent Solubility Notes
Gedunin Water/PBSPoor/Very Low[6][7][8]Generally considered insoluble in aqueous solutions.
DMSOSoluble (up to 50 mM reported for some drugs)[8]A common solvent for creating high-concentration stock solutions.
EthanolSolubleOften used as a solvent for extraction and can be used for stock solutions.
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)EnhancedForms a stable inclusion complex, significantly improving aqueous solubility.[6][7][8]
Khivorin General Organic SolventsSolubleAs a limonoid, it is expected to be soluble in solvents like DMSO, ethanol, and chloroform.
Water/PBSPoor/Very LowExpected to have very low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline for forming an inclusion complex between a this compound and a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance aqueous solubility.

Materials:

  • This compound compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous ethanol

  • Distilled water

  • Vortex mixer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare the this compound Solution: Accurately weigh the this compound and dissolve it in a minimal amount of anhydrous ethanol. Gentle warming and sonication can be used to aid dissolution.

  • Prepare the Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in distilled water. The molar ratio of this compound to HP-β-CD is typically 1:1, but may need to be optimized.[8]

  • Complexation: Slowly add the this compound solution dropwise to the continuously stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Storage: Store the dried complex in a desiccator at room temperature.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound compound

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for short intervals to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex to ensure the compound is fully dissolved.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Mexicanolides

Several Mexicanolides have been shown to interact with and modulate key cellular signaling pathways implicated in various diseases, including cancer. The following diagrams illustrate some of these pathways.

Caption: Experimental workflow for overcoming this compound solubility issues.

Gedunin_HMGB1_PI3K_AKT Gedunin Gedunin HMGB1 HMGB1 Gedunin->HMGB1 Inhibits PI3K PI3K HMGB1->PI3K AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Gedunin inhibits the HMGB1/PI3K/AKT signaling pathway.[1][6][10]

Gedunin_Hsp90_STAT3 Gedunin Gedunin Hsp90 Hsp90 Gedunin->Hsp90 Inhibits STAT3 STAT3 (Client Protein) Hsp90->STAT3 Chaperones/ Stabilizes p23 p23 p23->Hsp90 Co-chaperone STAT3_active Active STAT3 STAT3->STAT3_active Phosphorylation GeneTranscription Gene Transcription (Proliferation, Survival) STAT3_active->GeneTranscription Promotes

Caption: Gedunin inhibits Hsp90, leading to destabilization of client proteins like STAT3.[2][4]

References

Technical Support Center: Strategies for Efficient Mexicanolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mexicanolide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of Mexicanolides?

A1: The primary challenges in this compound synthesis stem from their complex molecular architecture. Key difficulties include:

  • Construction of the polycyclic core: Assembling the intricate ring system, often a bicyclo[3.3.1]nonane core, with the correct stereochemistry is a major hurdle.

  • Stereocontrol: The presence of multiple stereocenters requires highly diastereoselective reactions to obtain the desired isomer.

  • Late-stage functionalization: Introduction of oxygenation and other functional groups in the later stages of the synthesis can be challenging due to the molecule's steric hindrance and potential for unexpected side reactions.

  • Protecting group strategy: The numerous functional groups necessitate a robust and orthogonal protecting group strategy to avoid unwanted reactions.[1]

Q2: What are the key strategies to improve the overall yield of this compound synthesis?

A2: Improving the efficiency of this compound synthesis often involves a combination of strategic planning and reaction optimization. Some effective strategies include:

  • Convergent synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then coupled, is generally more efficient than a linear synthesis for complex molecules like Mexicanolides.[2][3][4] This allows for the optimization of individual reaction sequences and often leads to higher overall yields.

  • Biomimetic approaches: Mimicking the proposed biosynthetic pathway can provide elegant and efficient routes to the natural product. For instance, a biomimetic 1,6-conjugate addition has been successfully employed to forge the cyclohexane-fused bicyclo[3.3.1]nonane core.[5]

  • Reaction condition optimization: Thorough optimization of reaction parameters such as solvent, temperature, catalyst, and stoichiometry for each step is crucial for maximizing yields and minimizing side products.

  • Use of advanced intermediates: Incorporating readily available natural products as advanced intermediates can significantly shorten the synthetic sequence.[2][3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during key stages of this compound synthesis.

Ketal-Claisen Rearrangement for Core Construction

The Ketal-Claisen rearrangement is a key step in forming the core structure of some Mexicanolides.[5]

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion Insufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC. The Johnson-Claisen rearrangement often requires high temperatures (100-200°C) and prolonged reaction times.[6][7]
Inactive catalyst or acidic conditions.For Johnson-Claisen variations, ensure the use of a weak acid catalyst like propionic acid.[6][7] For Ireland-Claisen, ensure the use of a strong, freshly prepared base like LDA.[6][7]
Formation of side products Decomposition of starting material or product at high temperatures.Consider using microwave-assisted heating which can sometimes reduce reaction times and improve yields.[7] Alternatively, explore Lewis-acid catalyzed variants of the Claisen rearrangement which can often be performed at lower temperatures.[8]
Poor diastereoselectivity Inappropriate solvent or reaction conditions.The choice of solvent can influence the transition state geometry. Screen different solvents to optimize diastereoselectivity. For the Ireland-Claisen rearrangement, the E/Z geometry of the silyl ketene acetal dictates the stereochemical outcome.[6][7]
Biomimetic 1,6-Conjugate Addition

This reaction is critical for forming the bicyclo[3.3.1]nonane core.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Increase the reaction time and/or the equivalents of the nucleophile. Monitor the reaction by TLC to determine the optimal reaction time.
Unfavorable equilibrium.Use of a suitable base is crucial. The choice of base can significantly impact the reaction outcome.[9]
Steric hindrance.Ensure that the substrates are appropriately designed to minimize steric clash in the transition state.
Formation of 1,4-addition product Reaction conditions favoring 1,4-addition.The regioselectivity between 1,4- and 1,6-addition can be sensitive to the catalyst and reaction conditions. Screening different catalysts and solvents may be necessary.[10]
Protecting Group Manipulations

A well-defined protecting group strategy is essential for success.[1][11][12][13][14]

Problem Possible Cause(s) Suggested Solution(s)
Unwanted deprotection Non-orthogonal protecting groups.Carefully plan the protecting group strategy to ensure that each group can be removed selectively without affecting others.[1]
Harsh reaction conditions for a subsequent step.Optimize the reaction conditions of the problematic step to be milder. If not possible, reconsider the choice of protecting group for that functional group.
Failure to deprotect Steric hindrance around the protecting group.Increase the reaction temperature and/or the concentration of the deprotecting reagent. In some cases, a different, less sterically demanding deprotecting agent may be required.
Protecting group migration Acidic or basic conditions promoting migration.Neutralize the reaction mixture immediately after the transformation. Consider using a protecting group that is less prone to migration under the reaction conditions.
Purification Challenges

The purification of intermediates can be a significant bottleneck.

Problem Possible Cause(s) Suggested Solution(s)
Difficulty in separating diastereomers Similar polarities of the diastereomers.Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. If separation is still challenging, consider derivatizing the diastereomeric mixture to improve separation, followed by removal of the derivatizing group.[15][16][17]
Co-elution with impurities.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification technique for solid compounds.
Product decomposition on silica gel Acidic nature of silica gel.Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.

Experimental Protocols

General Protocol for a Ketal-Claisen Rearrangement

This is a generalized procedure and may require optimization for specific substrates.

  • Substrate Preparation: Dissolve the allylic alcohol (1.0 equiv) in a suitable high-boiling solvent (e.g., toluene, xylene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the vinyl ether or orthoester (1.5-3.0 equiv) and a catalytic amount of a weak acid (e.g., propionic acid, 0.1 equiv) for the Johnson-Claisen variant.[6][7]

  • Reaction: Heat the reaction mixture to reflux (typically 100-200°C) and monitor the progress by thin-layer chromatography (TLC).[6][7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for a Biomimetic 1,6-Conjugate Addition

This is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the enone substrate (1.0 equiv) in a suitable solvent (e.g., THF, DCM) at the desired temperature (e.g., -78°C to room temperature), add the nucleophile (1.1-2.0 equiv).

  • Base Addition: Slowly add a solution of a suitable base (e.g., DBU, KHMDS) (1.1-2.0 equiv).

  • Reaction: Stir the reaction mixture at the same temperature until the starting material is consumed as monitored by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Convergent Synthesis Strategy cluster_coupling Coupling and Cyclization cluster_functionalization Late-Stage Functionalization A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Key Cyclization (e.g., Claisen Rearrangement) C->D E Oxidations and Protecting Group Removal D->E F This compound E->F

Caption: A convergent workflow for this compound synthesis.

troubleshooting_logic Start Low Yield in a Key Step Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Start->Side_Products Purification Purification Issues? Start->Purification Protecting_Group Protecting Group Issues? Start->Protecting_Group Optimize_Time Increase Reaction Time/Temp Incomplete->Optimize_Time Optimize_Reagents Check Reagent Purity/ Stoichiometry Incomplete->Optimize_Reagents Change_Conditions Modify Solvent/Catalyst Side_Products->Change_Conditions Success Improved Yield Optimize_Time->Success Optimize_Reagents->Success Change_Conditions->Success Change_Method Alternative Purification Method Purification->Change_Method Change_Method->Success Revisit_Strategy Re-evaluate Protecting Group Strategy Protecting_Group->Revisit_Strategy Revisit_Strategy->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Addressing matrix effects in the mass spectrometry of Mexicanolides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry of Mexicanolides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges posed by this diverse class of natural products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of Mexicanolides?

A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by co-eluting, often undetected, components within the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of quantitative analyses.[1] Mexicanolides are frequently extracted from complex biological fluids (plasma, urine) or intricate plant tissues, which are rich in endogenous substances like phospholipids, salts, and other secondary metabolites.[1] These substances can interfere with the ionization of Mexicanolides in the mass spectrometer's ion source, making matrix effects a critical challenge to overcome for reliable quantification.

Q2: What are the most common signs that matrix effects are impacting my Mexicanolide analysis?

A2: Common indicators of matrix effects in your analysis include:

  • Poor reproducibility of results, especially between different sample batches.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios for your analyte.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction addition technique.[1][2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix (e.g., plasma from an untreated animal) with the peak area of the same analyte at the same concentration in a neat (pure) solvent. The ratio of these peak areas, expressed as a percentage, provides a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]

Q4: Is it possible to completely eliminate matrix effects?

A4: While completely eliminating matrix effects is often not possible, especially in complex biological matrices, they can be significantly minimized and compensated for. The goal is to develop a robust analytical method where the influence of the matrix is negligible or consistent and corrected for, typically through the use of an appropriate internal standard.

Troubleshooting Guide

Issue 1: High Variability and Poor Reproducibility in Quantification

Possible Cause: Uncontrolled matrix effects are inconsistently suppressing or enhancing the analyte signal across different samples.

Troubleshooting Steps:

  • Evaluate Matrix Effect: Systematically assess the matrix effect using the post-extraction addition method with matrix from at least six different sources to check for variability.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Use an appropriate SPE cartridge (e.g., C18, mixed-mode) to selectively extract the Mexicanolides while removing interfering compounds like phospholipids.[1]

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by testing different organic solvents and pH conditions to improve the selectivity for your this compound of interest and leave interfering substances behind.

    • Protein Precipitation (PPT): While a simple and fast method, PPT is less specific and can result in significant matrix effects. If using PPT, consider a subsequent clean-up step.

  • Improve Chromatographic Separation:

    • Modify the LC gradient to better separate the analyte from co-eluting matrix components.

    • Experiment with a different stationary phase (e.g., switch from a C18 to a phenyl-hexyl column) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.

Issue 2: Low Sensitivity and Poor Peak Area Response

Possible Cause: Significant ion suppression is occurring due to high concentrations of co-eluting matrix components.

Troubleshooting Steps:

  • Dilute the Sample: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components. You may need to use a more sensitive instrument to compensate for the dilution of your analyte.

  • Employ a Divert Valve: Program the LC system to divert the flow from the column to waste during the initial and final stages of the run when highly polar and non-polar interferences often elute. This prevents them from entering and contaminating the ion source.

  • Check for Phospholipids: If working with plasma or tissue samples, phospholipids are a common cause of severe ion suppression. Incorporate a specific phospholipid removal step into your sample preparation workflow.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
  • Objective: To quantify the degree of ion suppression or enhancement for a this compound in a specific matrix.

  • Materials: Blank biological matrix (e.g., rat plasma), this compound analytical standard, validated LC-MS/MS system.

  • Procedure: a. Prepare Sample Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at low, medium, and high concentration levels relevant to your assay's range. b. Prepare Sample Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your established sample preparation protocol. After the final evaporation step, spike the this compound standard into the reconstituted blank matrix extracts at the same low, medium, and high concentrations as Set A. c. Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas of the analyte. d. Calculation: Calculate the matrix effect (ME) for each concentration level using the following formula: ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

  • Interpretation:

    • ME < 85%: Significant ion suppression.

    • ME > 115%: Significant ion enhancement.

    • ME between 85% and 115%: Generally considered an acceptable range, indicating minimal matrix effect.

Protocol 2: Sample Preparation of Plant Tissues for this compound Analysis
  • Objective: To extract Mexicanolides from plant material while minimizing co-extraction of interfering matrix components.

  • Materials: Lyophilized and finely ground plant tissue, acetonitrile, C18 sorbent, primary-secondary amine (PSA) sorbent, HPLC-grade water.

  • Procedure: a. Extraction: Mix the ground plant sample with C18 and PSA sorbents and extract with acetonitrile. b. Dilution: Take an aliquot of the raw acetonitrile extract and dilute it 10-fold with water. This step is crucial for reducing the concentration of matrix components. c. Filtration: Filter the diluted extract through a 0.22 µm filter. d. Analysis: Directly inject the filtered diluted extract into the LC-MS/MS system.

  • Rationale: This method, adapted from a validated procedure for azadirachtins in plant matrices, uses a simple extraction followed by a significant dilution to mitigate matrix effects effectively. The good recoveries and precision observed in the source study indicate this is a robust approach for complex plant samples.

Quantitative Data Summary

The following tables provide examples of how to present matrix effect data. Table 1 shows real-world recovery data from a validated method for the this compound Azadirachtin, demonstrating successful management of matrix effects. Table 2 provides illustrative, fictional data to show how matrix effect percentages are typically reported.

Table 1: Recovery Data for Azadirachtin A and B in Various Tree Foliage and Twig Matrices

Matrix TypeFortification Level (mg/kg)AnalyteMean Recovery (%)RSD (%)
London Plane Tree Foliage0.01Azadirachtin A95<20
0.1Azadirachtin A98<20
1Azadirachtin A102<20
Red Maple Twigs0.01Azadirachtin B89<20
0.1Azadirachtin B92<20
1Azadirachtin B96<20
Norway Maple Foliage0.1Azadirachtin A110<20
Sugar Maple Twigs0.1Azadirachtin B105<20
(Data adapted from a study on azadirachtin analysis. Good recoveries between 86-119% with high precision suggest matrix effects were well-controlled.)

Table 2: Illustrative Matrix Effect Data for a Hypothetical this compound ("Mexanolid-X") in Rat Plasma

Sample Preparation MethodAnalyteConcentration (ng/mL)Matrix Effect (%)Interpretation
Protein PrecipitationMexanolid-X1048Severe Suppression
Mexanolid-X50055Severe Suppression
Liquid-Liquid ExtractionMexanolid-X1075Moderate Suppression
Mexanolid-X50082Mild Suppression
Solid-Phase Extraction (C18)Mexanolid-X1093Acceptable
Mexanolid-X50097Acceptable
(This data is fictional and for illustrative purposes only to demonstrate the impact of different sample preparation techniques on matrix effects.)

Mandatory Visualizations

troubleshooting_workflow start Inaccurate or Irreproducible Quantification of Mexicanolides assess_me 1. Assess Matrix Effects (Post-Extraction Addition) start->assess_me is_me_significant Significant Matrix Effect (<85% or >115%)? assess_me->is_me_significant optimize_sp 2. Optimize Sample Prep (SPE, LLE, Dilution) is_me_significant->optimize_sp Yes no_me Investigate Other Causes (e.g., Instrument, Standard Stability) is_me_significant->no_me No optimize_lc 3. Optimize LC Separation (Gradient, Column) optimize_sp->optimize_lc use_sil_is 4. Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-evaluate & Validate Method use_sil_is->revalidate experimental_protocol_flow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Evaluation set_a Set A: Analyte in Neat Solvent lcms Inject & Acquire Data set_a->lcms set_b Set B: Analyte in Post-Extracted Blank Matrix set_b->lcms compare Compare Peak Areas (Set B vs. Set A) lcms->compare calculate Calculate Matrix Effect % compare->calculate interpret Interpret Result: Suppression or Enhancement calculate->interpret

References

Technical Support Center: Refinement of Bioassay Protocols for Consistent Results with Mexicanolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving Mexicanolides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when working with Mexicanolides in bioassays?

A1: The most frequently encountered initial challenges are poor aqueous solubility and cytotoxicity at high concentrations. Mexicanolides are often lipophilic, leading to difficulties in preparing homogenous stock solutions and ensuring accurate final concentrations in aqueous assay media. This can result in compound precipitation, leading to inconsistent and unreliable results. Additionally, like many natural products, some Mexicanolides can exhibit cytotoxicity, which may interfere with assays aimed at other biological targets.

Q2: How can I improve the solubility of Mexicanolides for my bioassays?

A2: Improving the solubility of these lipophilic compounds is critical for obtaining reliable data. Here are some recommended strategies:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Mexicanolides. However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

  • Use of Co-solvents: In some cases, a mixture of solvents can improve solubility. For instance, a combination of ethanol and DMSO has been shown to be effective for some poorly soluble natural products.

  • Solubility-Enhancing Excipients: For in vivo or cell-based assays where solvent toxicity is a concern, formulation strategies such as the use of cyclodextrins, liposomes, or nanoemulsions can be employed to enhance the bioavailability of poorly soluble drugs.

  • Sonication: Gentle sonication can aid in the dissolution of Mexicanolides in the chosen solvent. However, care should be taken to avoid excessive heat, which could degrade the compound.

Q3: I am observing high variability between my replicate wells. What could be the cause and how can I minimize it?

A3: High variability in bioassays with Mexicanolides can stem from several factors:

  • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent amounts of active compound in each well. Visually inspect your plates for any signs of precipitation. If observed, reconsider your solubilization strategy.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions of the highly viscous DMSO stock solutions.

  • Cell Plating Inconsistency: Uneven cell distribution in the wells can lead to significant variability. Ensure a homogenous cell suspension before and during plating.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the outermost wells for critical experiments or to fill them with sterile PBS or media to create a humidity barrier.

Troubleshooting Guides by Bioassay Type

Cytotoxicity Assays (e.g., MTT Assay)

Problem: Inconsistent or non-reproducible IC50 values for a Mexicanolide.

Possible Causes & Solutions:

Possible Cause Solution
Compound Precipitation Prepare a fresh, clear stock solution in 100% DMSO. Visually inspect for any particulates before diluting into the assay medium. Reduce the final concentration of the this compound if precipitation is observed in the wells.
Interference with MTT Reduction Some compounds can directly reduce MTT or interfere with the formazan crystal solubilization. Run a control with the this compound in cell-free medium to check for direct MTT reduction.
Sub-optimal Cell Density The optimal cell seeding density varies between cell lines. If the cell number is too low, the signal-to-noise ratio may be poor. If too high, cells may become confluent and enter a quiescent state, affecting their metabolic activity. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
Incorrect Incubation Times The duration of compound exposure and MTT incubation can significantly impact the results. Optimize both incubation times for your specific cell line and this compound. A 24 to 72-hour compound incubation is common, followed by a 2 to 4-hour MTT incubation.
Anti-Inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)

Problem: No significant inhibition of nitric oxide (NO) production by a this compound in LPS-stimulated RAW 264.7 macrophages, despite literature reports of its anti-inflammatory activity.

Possible Causes & Solutions:

Possible Cause Solution
Cytotoxicity of the this compound The compound may be toxic to the RAW 264.7 cells at the tested concentrations, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not a result of cell death.
Inadequate LPS Stimulation Insufficient activation of the macrophages will result in low basal NO production, making it difficult to detect inhibition. Ensure that your LPS concentration and incubation time are optimized to induce a robust inflammatory response.
Timing of Compound Addition The timing of this compound addition relative to LPS stimulation is crucial. Pre-incubation with the compound before LPS stimulation is often necessary to see an inhibitory effect on the signaling pathways leading to iNOS expression.
Interference with Griess Reagent Some colored compounds can interfere with the colorimetric reading of the Griess assay. Run a control with the this compound and Griess reagent in cell-free medium to check for any interference.
Insecticidal Bioassays

Problem: High mortality in the control group of an insecticidal bioassay.

Possible Causes & Solutions:

Possible Cause Solution
Solvent Toxicity The solvent used to dissolve the this compound (e.g., acetone, ethanol) may be toxic to the insects at the concentration used. Run a solvent-only control to determine the maximum tolerated solvent concentration.
Improper Handling of Insects Physical stress during the transfer of insects to the assay arena can cause injury and mortality. Handle the insects gently and allow for an acclimatization period before starting the experiment.
Unsuitable Environmental Conditions Temperature, humidity, and photoperiod can significantly affect insect survival. Maintain the insects under their optimal environmental conditions throughout the bioassay.
Contamination Contamination of the diet or assay arena with other toxic substances can lead to control mortality. Ensure all materials are clean and sterile.

Quantitative Data

The following tables summarize reported IC50 and LC50 values for representative Mexicanolides in various bioassays. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line or insect species used, incubation time, and the specific protocol employed.

Table 1: Cytotoxicity of Gedunin against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
NTERA-2Teratocarcinoma2414.59 µg/mL
NTERA-2Teratocarcinoma488.49 µg/mL
NTERA-2Teratocarcinoma726.55 µg/mL[1]
HPACPancreatic Cancer24~20 µM
MIAPaCa-2Pancreatic Cancer24~20 µM
PANC-1Pancreatic Cancer24~20 µM
MCF-7Breast CancerNot Specified8.8 µM[2]
SkBr3Breast CancerNot Specified3.3 µM[2]
NCI-H460Non-small cell lung cancerNot Specified8.36 µM[3]

Table 2: Anti-Inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)
GeduninHPA inhibition-68.38 µM[2]

Table 3: Insecticidal Activity of Mexicanolides

This compoundInsect SpeciesBioassay MethodLC50
Cedrela odorata essential oilSpodoptera frugiperda (1st instar larvae)Leaf-dip1.18 mg/mL (ketone solution), 0.77 mg/mL (nanoemulsion)

Experimental Protocols

Cytotoxicity: MTT Assay Protocol for Mexicanolides

This protocol is a general guideline for assessing the cytotoxicity of Mexicanolides using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization of cell density and incubation times is recommended for each cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound from the stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-Inflammatory: Nitric Oxide (NO) Inhibition Assay Protocol

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • LPS from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 550 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.[4]

  • Cytotoxicity Assessment: In a parallel experiment, assess the cytotoxicity of the this compound on RAW 264.7 cells at the same concentrations to ensure that the inhibition of NO production is not due to cell death.

Insecticidal: Leaf-Dip Bioassay Protocol

This is a general protocol for assessing the contact toxicity of Mexicanolides against lepidopteran larvae. The specific insect species, plant material, and concentrations will need to be adapted for each experiment.

Materials:

  • Target insect larvae (e.g., Spodoptera frugiperda)

  • Host plant leaves

  • This compound stock solution (e.g., in acetone or ethanol)

  • Surfactant (e.g., Triton X-100 or Tween-80)

  • Petri dishes or other suitable containers

  • Filter paper

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the this compound in water containing a small amount of surfactant (e.g., 0.1%) to ensure even wetting of the leaf surface. Include a control solution containing only water and the surfactant.

  • Leaf Treatment: Dip host plant leaves into the treatment solutions for a set amount of time (e.g., 10-30 seconds). Allow the leaves to air dry completely.

  • Insect Exposure: Place the treated leaves into individual petri dishes lined with moist filter paper. Introduce one larva into each petri dish.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary. Determine the LC50 value by probit analysis.

Signaling Pathways and Experimental Workflows

Gedunin-Induced Apoptosis Pathway

Gedunin, a this compound, has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3 and caspase-7.[1][5]

Gedunin_Apoptosis_Pathway Gedunin Gedunin p23 p23 Inactivation Gedunin->p23 Bax Bax ↑ Gedunin->Bax Bcl2 Bcl-2 ↓ Gedunin->Bcl2 Caspase8 Caspase-8 Activation Gedunin->Caspase8 Hsp90 Hsp90 Machine Inactivation p23->Hsp90 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Gedunin induces apoptosis via intrinsic and extrinsic pathways.

General Workflow for Bioassay with Mexicanolides

The following diagram illustrates a general workflow for conducting bioassays with Mexicanolides, from compound preparation to data analysis.

Bioassay_Workflow Start Start PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock SolubilityCheck Check Solubility (Visual Inspection) PrepStock->SolubilityCheck PrepDilutions Prepare Serial Dilutions in Assay Medium SolubilityCheck->PrepDilutions Soluble Troubleshoot Troubleshoot Solubility SolubilityCheck->Troubleshoot Precipitate Treatment Treat with This compound Dilutions PrepDilutions->Treatment CellSeeding Seed Cells/ Prepare Insects CellSeeding->Treatment Incubation Incubate (Specific Time & Conditions) Treatment->Incubation Assay Perform Assay (e.g., MTT, Griess) Incubation->Assay DataCollection Collect Data (e.g., Absorbance) Assay->DataCollection DataAnalysis Analyze Data (Calculate IC50/LC50) DataCollection->DataAnalysis End End DataAnalysis->End Troubleshoot->PrepStock

Caption: General experimental workflow for this compound bioassays.

Inhibition of the NF-κB Signaling Pathway

Several natural products, including terpenoids to which mexicanolides belong, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The exact mechanism for mexicanolides is still under investigation, but it may involve the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of the p65 subunit to the nucleus.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d p65_trans p65/p50 Translocation to Nucleus IkBa_d->p65_trans p65_p50 p65/p50 Complex p65_p50->p65_trans Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) p65_trans->Gene This compound This compound This compound->IKK Inhibition

Caption: Putative mechanism of NF-κB inhibition by Mexicanolides.

References

Minimizing epimerization during the chemical modification of Mexicanolides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address the challenges of minimizing epimerization during the chemical modification of Mexicanolides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant issue when modifying Mexicanolides?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted, converting one diastereomer into another.[1] Mexicanolides, a class of complex limonoids, possess multiple stereocenters. The intricate three-dimensional structure is often crucial for their biological activity. Epimerization at a key position can lead to a significant loss or complete alteration of the desired pharmacological effect.[1] Furthermore, the resulting epimers can be very difficult to separate due to their similar physical properties, complicating purification and analysis.[1][2]

Q2: Which positions on the Mexicanolide scaffold are most susceptible to epimerization?

A2: Positions adjacent to carbonyl groups (α-carbons), such as ketones and lactones, are particularly prone to epimerization. The α-proton at these positions is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.[3] For Mexicanolides, this includes positions adjacent to the characteristic δ-lactone ring and any ketone functionalities on the core structure.

Q3: How do reaction conditions influence the rate of epimerization?

A3: Reaction conditions play a critical role. Key factors include:

  • Base/Acid Strength: Strong bases or acids are potent catalysts for epimerization.[4][5] The use of milder, non-ionic bases or hindered bases can significantly reduce the rate of α-proton abstraction.

  • Temperature: Higher reaction temperatures increase the rate of both the desired reaction and the undesired epimerization. Whenever possible, reactions should be conducted at lower temperatures.

  • Reaction Time: Prolonged exposure to conditions that promote epimerization will inevitably lead to a higher percentage of the undesired epimer. Reactions should be monitored closely and quenched as soon as the starting material is consumed.

  • Solvent: The choice of solvent can influence the stability of the enolate intermediate and the kinetics of proton transfer. Polar aprotic solvents may stabilize the enolate, potentially increasing the risk of epimerization.

Q4: What are some recommended mild reagents for common modifications like esterification or reduction?

A4: To minimize epimerization, it is crucial to select reagents that operate under mild, preferably neutral or near-neutral, conditions.

  • For Esterification: Instead of harsh acidic conditions (Fischer esterification), consider using coupling agents like dicyclohexylcarbodiimide (DCC) with an acyl-transfer catalyst such as 4-dimethylaminopyridine (DMAP).[6] This method, known as the Steglich esterification, proceeds under mild conditions.[6]

  • For Ketone Reduction: To avoid harsh reducing agents that may require extreme pH, consider stereoselective reducing agents that operate under neutral conditions. A Luche reduction (NaBH4, CeCl3), for example, is known for its mildness and high chemoselectivity in reducing ketones in the presence of other reducible functional groups. For highly stereoselective reductions to the most thermodynamically stable alcohol, treating the ketone with lithium dispersion and a hydrated transition metal salt like FeCl2·4H2O or CuCl2·2H2O in THF is an effective method.[7][8]

Q5: How can protecting groups be strategically used to prevent epimerization?

A5: Protecting groups are essential tools in the synthesis of complex molecules.[9][10] They can be used to temporarily mask a functional group to prevent it from participating in unwanted side reactions.[11] For instance, if a ketone is near a desired reaction site but is also susceptible to epimerization, it can be protected as a ketal (e.g., using ethylene glycol and a mild acid catalyst). The ketal is stable to many basic and nucleophilic reagents. After the desired modification is complete, the ketone can be regenerated under specific acidic conditions. The choice of protecting group is critical and should be stable to the planned reaction conditions while being removable under conditions that do not affect the rest of the molecule.[10][11]

Q6: Are there advanced catalytic methods suitable for modifying sensitive substrates like Mexicanolides?

A6: Yes, modern catalysis offers powerful solutions.

  • Organocatalysis: This field uses small organic molecules as catalysts, often operating under very mild conditions.[12] Chiral organocatalysts can promote highly stereoselective transformations, making them ideal for working with complex chiral molecules like Mexicanolides.[13]

  • Biocatalysis (Enzymatic Modification): Enzymes operate with exceptional selectivity under physiological conditions (neutral pH, aqueous environment, room temperature). While specific enzymes for this compound modification may require screening or engineering, they offer a highly attractive method for late-stage functionalization with minimal risk of epimerization. For example, specific hydrolases could be used for selective deacylation, or oxidoreductases for hydroxylations.

Q7: How can I detect, quantify, and separate epimers in my reaction mixture?

A7: A combination of analytical techniques is typically required.

  • Detection and Quantification: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful tool for separating and quantifying epimers.[] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable. Epimers will often exhibit distinct chemical shifts for protons and carbons near the inverted stereocenter. 2D-NMR techniques like NOESY or ROESY can be used to determine the relative stereochemistry and confirm the structures of the epimers.[15][16]

  • Separation: If epimers are formed, their separation can be challenging. Preparative HPLC or Supercritical Fluid Chromatography (SFC) on a chiral column are the most effective methods for isolating pure epimers on a laboratory scale.[][17] In some cases, fractional crystallization can be used to separate diastereomers.[18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant epimerization (>10%) detected by HPLC/NMR. 1. Reaction temperature is too high.2. Reaction time is too long.3. Base or acid catalyst is too strong.4. Inappropriate solvent choice.1. Lower the reaction temperature; run at 0 °C or -78 °C if possible.2. Monitor the reaction by TLC or LC-MS and quench immediately upon completion.3. Switch to a milder base (e.g., an organic amine like DIPEA instead of an alkoxide) or a weaker acid. Consider non-ionic or sterically hindered bases. Use catalytic amounts where possible.4. Screen alternative solvents; consider less polar options if applicable.
Low yield of desired product with starting material remaining, but epimer is still formed. The conditions are not optimal for the desired reaction, but are sufficient to cause epimerization.1. Switch to a more efficient, milder reaction protocol (e.g., use a modern coupling reagent for esterification instead of high-heat Fischer conditions).2. Employ a protecting group strategy to block the epimerizable center before proceeding with the modification.
Difficulty in separating the product from its epimer. Epimers have very similar physical and chemical properties.1. Optimize the separation method. Screen different chiral HPLC or SFC columns and mobile phases.[17]2. Consider derivatizing the mixture; the derivatives may have better separation properties. After separation, the derivatizing group can be removed.

Data Presentation

The choice of reaction conditions can dramatically impact the ratio of desired product to its epimer. While specific data on this compound modifications is proprietary or sparse, the following tables, based on analogous chemical systems, illustrate these principles.

Table 1: Effect of Base on Epimerization During Saponification of a Hindered Ester

BaseTemperature (°C)Time (h)Desired Product (%)Epimer (%)
NaOH (1M)60127525
LiOH (1M)2524928
K₂CO₃2548982
DIPEA2572>99<1 (No Reaction)

Data is illustrative and based on general principles of base-catalyzed epimerization of esters with acidic α-protons.

Table 2: Stereoselectivity in the Reduction of a Prochiral Ketone

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (Desired:Undesired)
NaBH₄Methanol085:15
LiAlH₄THF090:10
NaBH₄ / CeCl₃ (Luche)Methanol-78>99:1
Li / FeCl₂·4H₂OTHF2598:2 (Thermodynamic product)

Data is illustrative, demonstrating how reagent choice affects stereochemical outcomes in reductions adjacent to stereocenters.[7][8]

Experimental Protocols

Protocol 1: Mild Esterification of a this compound Hydroxyl Group via Steglich Esterification

This protocol describes the esterification of a secondary hydroxyl group on a this compound scaffold using DCC and DMAP, which minimizes the use of harsh acidic or basic conditions.

  • Reagents:

    • This compound substrate (1.0 equiv)

    • Carboxylic acid (1.5 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound substrate and the carboxylic acid in anhydrous DCM in a flame-dried, nitrogen-flushed flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP, followed by the slow, portion-wise addition of DCC.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Notes:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent hydrolysis of DCC.

    • DCC is a potent allergen; handle with appropriate personal protective equipment.

Protocol 2: Stereoselective Reduction of a Ketone on a this compound Scaffold via Luche Reduction

This protocol is designed for the chemoselective reduction of a ketone to a hydroxyl group with high stereoselectivity, particularly in the presence of other sensitive functional groups like esters or lactones.

  • Reagents:

    • This compound substrate containing a ketone (1.0 equiv)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equiv)

    • Sodium borohydride (NaBH₄) (1.1 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the this compound substrate and CeCl₃·7H₂O in methanol in a flask.

    • Stir the solution at room temperature for 15 minutes until the cerium salt is fully dissolved and coordinated.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add NaBH₄ in small portions. Be cautious of hydrogen gas evolution.

    • Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

    • Upon completion, quench the reaction by the slow addition of water, followed by 1M HCl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Notes:

    • The pre-coordination of the cerium salt with the solvent and substrate is crucial for high selectivity.

    • The low temperature helps to maximize the stereoselectivity of the hydride attack.

Visualizations

EpimerizationMechanism cluster_main Base-Catalyzed Epimerization at α-Carbon Start Chiral Substrate (R-Configuration at α-Carbon) Enolate Planar Enolate Intermediate (Achiral at α-Carbon) Start->Enolate + Base (B:) - H-B⁺ Product_R Original Substrate (R-Configuration) Enolate->Product_R + H-B⁺ (Protonation from top face) - B: Product_S Epimerized Product (S-Configuration) Enolate->Product_S + H-B⁺ (Protonation from bottom face) - B:

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Workflow cluster_workflow Experimental Workflow for this compound Modification Start Start: Pure this compound Protect Optional: Protecting Group Introduction Start->Protect React Chemical Modification (e.g., Esterification) Protect->React Deprotect Optional: Deprotection React->Deprotect Workup Reaction Workup & Crude Purification Deprotect->Workup Analysis Analysis of Crude Product (HPLC, NMR) Workup->Analysis Decision Epimerization < 5%? Analysis->Decision Purify Final Purification (Column Chromatography / Prep-HPLC) Decision->Purify Yes Troubleshoot Troubleshoot & Optimize Reaction Conditions Decision->Troubleshoot No Final End: Pure Modified this compound Purify->Final Troubleshoot->Start Re-run Reaction

Caption: A typical experimental workflow for modifying Mexicanolides.

DecisionTree cluster_decision Decision Flowchart for Minimizing Epimerization Start Planning a Modification? Q1 Is the reaction near an α-carbonyl position? Start->Q1 A1_No Low Risk of Epimerization. Proceed with standard conditions. Q1->A1_No No A1_Yes High Risk of Epimerization. Q1->A1_Yes Yes End Perform Reaction & Analyze A1_No->End Q2 Can mild conditions be used? A1_Yes->Q2 A2_Yes Select mild reagents (e.g., DCC/DMAP, Luche Red.) Low Temperature (-78 to 25 °C) Q2->A2_Yes Yes A2_No Harsh conditions required. Q2->A2_No No A2_Yes->End Q3 Can the epimerizable center be protected? A2_No->Q3 A3_Yes Apply Protecting Group Strategy. Q3->A3_Yes Yes A3_No Proceed with caution. Monitor closely. Accept potential yield loss. Q3->A3_No No A3_Yes->End A3_No->End

Caption: A flowchart to guide decision-making for reaction planning.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Mexicanolide and Other Prominent Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Mexicanolide and other well-characterized limonoids, including Gedunin, Azadirachtin, Nimbin, and Cedrelone. Limonoids are highly oxygenated tetranortriterpenoids, predominantly found in the Meliaceae (mahogany) and Rutaceae (citrus) families, and are recognized for their diverse and potent biological activities.[1][2][3] This document summarizes key experimental data on their anticancer, anti-inflammatory, and insecticidal properties, details the methodologies of relevant assays, and visualizes critical pathways and workflows to support further research and development.

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the reported bioactivities of selected limonoids. Direct comparison is occasionally limited by the variability in experimental models and conditions.

Table 1: Comparative Anticancer Activity of Limonoids

LimonoidCancer Cell LineAssay TypeResult (IC₅₀)Key Mechanism of ActionSource
Gedunin NTERA-2 (Teratocarcinoma)SRB Assay6.55 µg/mL (72h)Hsp90 inhibition, Apoptosis induction (upregulates Bax, p53; increases caspase 3/7)[4][5]
AGS (Gastric Cancer)Cell Viability~20 µMROS generation, decreased mitochondrial membrane potential, apoptosis induction[6]
Ovarian Cancer CellsAnti-proliferativeNot specifiedG2/M phase arrest, oxidative stress-mediated intrinsic apoptosis[7]
Cedrelone Various (HL-60, SMMC-7721, A-549, MCF-7, SW480)CytotoxicitySignificant cytotoxicityPotent inducer of apoptosis, cell cycle arrest[8]
MDA-MB-231 (Breast Cancer)CytotoxicityAcetylated derivative was most cytotoxicReverts malignant phenotype in 3D culture[9]
This compound Various (SK-MEL-2, HL-60, 8505C, SF-268, etc.)In silico predictionPredicted activityPotential multi-target compound[10][11]
Azadirachtin GeneralNot specifiedNot specifiedInduction of apoptosis and cell cycle arrest[12]

Table 2: Comparative Anti-inflammatory Activity of Limonoids

LimonoidKey Mechanism of ActionExperimental ModelSource
Nimbin / Nimbidin Suppresses macrophage and neutrophil functions; downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and pathways (COX, LOX).[13][14][15]In vitro (rat peritoneal macrophages) and animal models.[13][14][16][13][14][15][16]
Gedunin Abrogates NF-κB signaling.[12]Not specified[12]
Azadirachtin Potent anti-inflammatory effects.[15]Not specified[15]

Table 3: Comparative Insecticidal Activity of Limonoids

LimonoidPrimary Mode of ActionTarget PestsSource
Azadirachtin Strong antifeedant, insect growth regulator (disrupts molting and reproduction), ovicidal.[17][18][19]Broad spectrum (>600 species), including locusts, aphids, whiteflies, mites.[17][19][20][17][18][19][20]
Cedrelone Antifeedant, inhibits molting.Pseudaletia saucia (variegated cutworm), Oncopeltus fasciatus (milkweed bug).[8]

Key Signaling Pathways

Limonoids exert their bioactivities by modulating complex intracellular signaling pathways. The diagrams below, generated using DOT language, illustrate two common mechanisms.

anticancer_pathway cluster_0 Gedunin's Anticancer Mechanism gedunin Gedunin hsp90 Hsp90 gedunin->hsp90 inhibits p23 Cochaperone p23 gedunin->p23 disrupts client_proteins Client Proteins (e.g., AKT, ErbB2) hsp90->client_proteins stabilizes apoptosis Apoptosis hsp90->apoptosis inhibition of p23->hsp90 activates proliferation Cell Proliferation & Survival client_proteins->proliferation apoptosis->proliferation inhibits

Caption: Gedunin inhibits Hsp90, leading to apoptosis.

anti_inflammatory_pathway cluster_1 Limonoid Anti-inflammatory Mechanism (NF-κB) stimuli Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Gene Transcription limonoids Limonoids (e.g., Nimbin, Gedunin) limonoids->ikk inhibit

Caption: Limonoids can inhibit the NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies for key bioassays are essential for reproducing and comparing results.

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[21][22] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21]

Materials:

  • 96-well flat-bottom sterile plates

  • Test cells (e.g., cancer cell lines)

  • Complete cell culture medium

  • Limonoid stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader (absorbance at 570-600 nm)[22]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the limonoid in culture medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include vehicle controls (DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm.[22]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.

This assay quantifies the inhibition of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[23]

Materials:

  • HEK293 cells (or other suitable line) stably expressing an NF-κB luciferase reporter.

  • White, opaque 96-well cell culture plates.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Limonoid stock solution (in DMSO).

  • Inflammatory stimulus (e.g., recombinant human TNF-α).

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.[23]

  • Compound Pre-incubation: Prepare serial dilutions of the test limonoid. Add 50 µL of the dilutions to the appropriate wells. Include vehicle controls. Incubate for 1 hour at 37°C.[23]

  • Stimulation: Add 50 µL of TNF-α working solution (e.g., 20 ng/mL) to all wells except the unstimulated control, achieving a final concentration of 10 ng/mL. Incubate for 6 hours at 37°C.[23]

  • Cell Lysis and Luminescence Measurement: Allow the plate to cool to room temperature. Remove the medium and wash cells with PBS. Add 100 µL of Luciferase Assay Reagent to each well.[23]

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.[23]

  • Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated (vehicle) control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[23]

This assay evaluates the feeding deterrence of a compound. The "No-Choice" method is described below.[24]

Materials:

  • Fresh, untreated leaves from a suitable host plant.

  • Test insects (e.g., 3rd or 4th instar larvae of Spodoptera frugiperda).[25]

  • Limonoid stock solution (dissolved in a volatile solvent like acetone).

  • Petri dishes (9 cm diameter) with moist filter paper.

  • Cork borer.

  • Leaf area meter or scanner with image analysis software.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the limonoid to achieve desired test concentrations (e.g., 10-500 µg/mL). Prepare a control solution with the solvent only.[24]

  • Leaf Disc Treatment: Cut discs from host plant leaves using a cork borer. Dip the discs into the respective test or control solutions for a few seconds and allow them to air dry.[25]

  • Experimental Setup: Place one treated leaf disc in the center of each Petri dish. Introduce one pre-starved (2-4 hours) insect larva into each dish.[24]

  • Incubation: Seal the Petri dishes and place them in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for 24 hours.[24]

  • Data Acquisition: After 24 hours, remove the larvae and measure the area of each leaf disc consumed using a leaf area meter or software.[24]

  • Analysis: Calculate the Antifeedant Index (AFI) for each concentration using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.[24]

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of natural compounds like limonoids.

experimental_workflow cluster_workflow Bioactivity Screening Workflow start Isolation & Purification of Limonoid prep Prepare Stock Solutions & Serial Dilutions start->prep assay Primary Bioassay (e.g., MTT for Cytotoxicity) prep->assay decision Active? assay->decision secondary_assay Secondary / Mechanistic Assay (e.g., NF-κB, Caspase) decision->secondary_assay Yes inactive Inactive / Archive decision->inactive No data Data Analysis (IC₅₀, AFI, etc.) secondary_assay->data end Report & Further Studies data->end

Caption: A general workflow for natural product bioactivity screening.

References

A Comparative Guide to the Antimicrobial Activity of Newly Isolated Mexicanolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Mexicanolides, a class of highly oxygenated tetranortriterpenoids predominantly found in the Meliaceae family, have emerged as promising candidates with a broad spectrum of biological activities. This guide provides an objective comparison of the antimicrobial performance of recently isolated Mexicanolides, supported by experimental data, to aid in the evaluation of their potential as future antimicrobial drugs.

Comparative Antimicrobial Activity of Newly Isolated Mexicanolides

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of recently discovered Mexicanolides from various plant sources against a panel of pathogenic bacteria and fungi. For comparison, the MIC values of standard antibiotics against common laboratory reference strains are also included.

Table 1: Antibacterial Activity of Newly Isolated Mexicanolides (MIC in μg/mL)

Mexicanolide (Source)Staphylococcus aureusEscherichia coliPseudomonas aeruginosaEnterococcus faecalisReference
Senegalenine A (Khaya senegalensis)>40<40<40>40[1]
Senegalenine B (Khaya senegalensis)>40<40<40>40[1]
Senegalenine C (Khaya senegalensis)>40<40<40>40[1]
Ivorensine A (Khaya ivorensis)>50<50<50>50[2][3]
Ivorensine B (Khaya ivorensis)>50<50<50>50[2][3]
Ruageanin D (Khaya ivorensis)>50<50<50>50[2][3]
Ampicillin (Standard) 0.25-2.0 (ATCC 29213)--1.0 (ATCC 29212)[4]
Ciprofloxacin (Standard) -0.004-0.016 (ATCC 25922)0.25-1.0 (ATCC 27853)-[4]

Table 2: Antifungal Activity of Plant Extracts Containing Mexicanolides (MIC in mg/mL)

Plant Extract (Source)Candida albicansAspergillus nigerReference
Swietenia macrophylla (Crude Methanolic Seed Extract) 25>50[5]
Carapa guianensis (Methanolic Leaf Extract) 0.05-[6]
Fluconazole (Standard) 0.25-1.0 (ATCC 90028)16->64 (ATCC 16404)[4]

Note: Data for crude extracts are included to indicate potential activity, though MIC values for purified Mexicanolides from these sources were not available in the recent literature reviewed.

Experimental Protocols

The antimicrobial activity data presented in this guide was primarily obtained using the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is a generalized representation based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Newly isolated Mexicanolides and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
  • Microbial Strains: Pure cultures of pathogenic bacteria or fungi are grown on appropriate agar plates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.

2. Inoculum Preparation:

  • Bacterial or fungal colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density.
  • This suspension is further diluted in the appropriate growth medium to achieve the final desired inoculum concentration in the microtiter plate wells.

3. Serial Dilution of Test Compounds:

  • A two-fold serial dilution of each test compound is performed across the rows of the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the antimicrobial agent.
  • Control wells are included: a growth control (medium and inoculum, no drug) and a sterility control (medium only).

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared microbial suspension.
  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions D Serial Dilution in 96-Well Plate A->D B Culture Microbes C Prepare Inoculum B->C E Inoculate Wells C->E D->E F Incubate E->F G Read Results (Visual/Spectrophotometer) F->G H Determine MIC G->H

Workflow of the broth microdilution method for MIC determination.

Potential Mechanism of Antimicrobial Action

While the precise molecular targets for many newly isolated Mexicanolides are still under investigation, a recurring theme for the broader class of limonoids is the disruption of the bacterial cell membrane. This disruption can lead to a cascade of events culminating in cell death.

Proposed Mechanism: Bacterial Cell Membrane Disruption

The lipophilic nature of Mexicanolides allows them to intercalate into the lipid bilayer of bacterial cell membranes. This insertion is thought to disrupt the membrane's structural integrity and fluidity, leading to several detrimental effects:

  • Increased Membrane Permeability: The disruption of the lipid packing can lead to the formation of pores or channels, causing leakage of essential intracellular components such as ions, ATP, and genetic material.

  • Dissipation of Membrane Potential: The integrity of the cell membrane is crucial for maintaining the proton motive force, which is essential for ATP synthesis and other vital cellular processes. Disruption of the membrane leads to the dissipation of this potential.

  • Inhibition of Membrane-Bound Enzymes: Many essential enzymes, particularly those involved in respiration and cell wall synthesis, are located within or associated with the cell membrane. Alterations in the membrane's structure can inhibit the function of these enzymes.

Signaling Pathway of this compound-Induced Cell Death

MexicanolideMechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption This compound This compound This compound->Membrane Intercalation Leakage Leakage of Ions, ATP, etc. Disruption->Leakage Potential Dissipation of Membrane Potential Disruption->Potential Enzyme Inhibition of Membrane Enzymes Disruption->Enzyme Death Cell Death Leakage->Death Potential->Death Enzyme->Death

Proposed mechanism of this compound antimicrobial action via membrane disruption.

Conclusion

The data presented in this guide highlight the promising antimicrobial potential of newly isolated Mexicanolides, particularly against Gram-negative bacteria. While the MIC values are, in some cases, higher than those of standard antibiotics, the unique chemical scaffolds of Mexicanolides may offer novel mechanisms of action that could be effective against drug-resistant strains. Further research is warranted to elucidate the precise molecular targets of these compounds, optimize their structures for enhanced potency and reduced toxicity, and explore their in vivo efficacy. The continued investigation of Mexicanolides represents a valuable avenue in the quest for new and effective antimicrobial agents.

References

Unlocking the Therapeutic Potential of Mexicanolides: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of Mexicanolide derivatives, a class of limonoids exhibiting promising anticancer, anti-inflammatory, and insecticidal properties. By examining their structure-activity relationships (SAR), we aim to shed light on the key structural motifs responsible for their therapeutic effects and guide the rational design of more potent and selective analogues.

Mexicanolides are a subclass of highly oxygenated tetranortriterpenoids, primarily isolated from plants of the Meliaceae family, such as Swietenia and Khaya species. Their complex and diverse chemical structures have attracted significant interest in the scientific community, leading to numerous investigations into their biological activities. This guide synthesizes the available experimental data to provide a clear comparison of the performance of various this compound derivatives.

Comparative Biological Activity of Limonoid Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Modifications to the core structure can significantly impact their potency and selectivity. The following table summarizes the anti-inflammatory and cytotoxic activities of several limonoids, including this compound-type compounds, isolated from Swietenia macrophylla.

CompoundTypeAnti-inflammatory Activity (NO inhibition, IC50 in µM)[1]Cytotoxic Activity (KB cells, IC50 in µM)[2]Cytotoxic Activity (A549 cells, IC50 in µM)[2]
Swietemicrolide AThis compound->128>128
Swietemicrolide BThis compound->128>128
Swietemicrolide CThis compound-174.8189.9
Swietemicrolide DThis compound->128>128
SwietemacrophinPhragmalin33.45 ± 1.88--
3-O-tigloylswietenolideThis compound32.62 ± 3.27--
Swietemahonin EPhragmalin29.70 ± 2.11--
SwietenineThis compound36.32 ± 2.84--
Quercetin (Positive Control)Flavonoid12.5 ± 0.9--

Structure-Activity Relationship Insights:

  • Anti-inflammatory Activity: The data suggests that the presence of specific ester groups, such as the tigloyl group in 3-O-tigloylswietenolide, contributes to the anti-inflammatory activity by inhibiting nitric oxide (NO) production.[1] The phragmalin-type limonoids, swietemacrophin and swietemahonin E, also demonstrated potent inhibitory effects.[1]

  • Cytotoxic Activity: The cytotoxic activity of the tested swietemicrolides against KB and A549 cancer cell lines was generally weak.[2] This indicates that the specific structural features of these particular Mexicanolides do not confer significant cytotoxicity. It is important to note that other studies on different this compound derivatives have reported cytotoxic effects, suggesting that the substitution pattern on the core structure is critical for this activity.

  • Insecticidal Activity: Several limonoids isolated from Khaya senegalensis, including the this compound-type compound khayalactol, have demonstrated significant antifeedant and growth-inhibitory activities against the cotton leafworm, Spodoptera littoralis.[3] This highlights the potential of Mexicanolides in the development of natural insecticides.

Key Signaling Pathway: NF-κB Inhibition

A crucial mechanism underlying the anti-inflammatory and potential anticancer effects of limonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Limonoids This compound Derivatives Limonoids->IKK Inhibition DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

NF-κB signaling pathway inhibition by this compound derivatives.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. This compound derivatives can inhibit this pathway, likely by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[1]
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

    • The cells are then treated with various concentrations of the test compounds (this compound derivatives) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.

Cytotoxicity Assay: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., KB, A549) are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours.

    • The cells are then exposed to various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

    • The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships is a cornerstone of drug discovery. The following diagram illustrates a typical workflow for conducting SAR studies on this compound derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead Lead this compound Structure Design Design Analogues (Vary Substituents) Lead->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Screening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->Screening DoseResponse Dose-Response Studies (IC50) Screening->DoseResponse Mechanism Mechanism of Action (e.g., NF-κB Assay) DoseResponse->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design Candidate Preclinical Candidate Selection Optimization->Candidate

A generalized workflow for structure-activity relationship studies.

This iterative process involves designing and synthesizing a library of analogues based on a lead this compound structure. These derivatives are then subjected to a cascade of biological assays to determine their activity and potency. The resulting data is analyzed to establish SAR, which in turn informs the design of new, improved analogues. This cycle continues until a preclinical candidate with the desired activity and properties is identified.

Conclusion

This compound derivatives represent a promising class of natural products with diverse biological activities. While the available data provides valuable insights into their structure-activity relationships, further systematic studies are needed to fully elucidate the structural requirements for potent and selective anticancer, anti-inflammatory, and insecticidal agents. The information and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of these fascinating molecules.

References

A Comparative Guide to the Cytotoxicity of Mexicanolide-Type Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mexicanolide-type limonoids, a class of structurally complex natural products isolated from plants of the Meliaceae family, have garnered significant interest in the scientific community for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of different this compound-type compounds, supported by experimental data. It also details the common experimental protocols used for cytotoxicity assessment and illustrates the underlying molecular pathways.

Cytotoxicity Data Summary

The cytotoxic potential of this compound-type compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency. The following table summarizes the reported IC50 values for a selection of this compound-type compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the specific cell lines used, incubation times, and the cytotoxicity assay employed.

CompoundCancer Cell LineIC50 (µM)Reference
Heytrijunolide CHL-60 (Human promyelocytic leukemia)21.88[1][2][3]
SMMC-7721 (Human hepatocellular carcinoma)20.66[1][2][3]
A-549 (Human lung carcinoma)12.70[1][2][3]
Swietemicrolide CKB (Human oral carcinoma)174.8[4]
A549 (Human lung cancer)189.9[4]

Note: The data presented is a compilation from various research articles. For a comprehensive understanding, please refer to the cited sources.

While some mexicanolides like Heytrijunolide C exhibit weak to moderate cytotoxicity, others, such as Swietemicrolide C, have shown less significant activity in the tested cell lines[1][2][3][4]. The variability in cytotoxic activity among different this compound-type compounds highlights the importance of their specific structural features in determining their biological effects.

Experimental Protocols

The following are detailed methodologies for two commonly used in vitro cytotoxicity assays: the MTT assay and the SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization of Bound Dye: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Visualizing Experimental and Biological Processes

To provide a clearer understanding of the experimental workflow and a key mechanism of cytotoxicity, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow start Start: Cancer Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound Compounds (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay measurement Absorbance Measurement (Microplate Reader) assay->measurement analysis Data Analysis: - Calculate % Cell Viability - Determine IC50 Values measurement->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for determining the cytotoxicity of this compound-type compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Activation Mexicanolides Mexicanolides Mitochondrial Stress Mitochondrial Stress Mexicanolides->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis (Cell Death) Caspase-3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Mexicanolide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is paramount in drug discovery and development. Mexicanolide, a tetranortriterpenoid with promising pharmacological activities, requires robust and reliable analytical methods for its quantification in various matrices.[1] Cross-validation of these methods is a critical step to ensure consistency and comparability of results, particularly when transferring methods between laboratories or employing different analytical techniques.[2] This guide provides an objective comparison of two common analytical methods, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound, and outlines the process of their cross-validation.

Data Presentation: Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. Below is a summary of typical performance characteristics for the quantification of a compound like this compound using HPLC-DAD and LC-MS/MS.

Performance ParameterHPLC-DADLC-MS/MS
Linearity (r²) > 0.999[3]> 0.99[4]
Accuracy (% Recovery) 98 - 102%[5]95 - 105%[3]
Precision (% RSD) < 2%[3]< 15%[3]
Limit of Detection (LOD) ~0.01 µg/mL[6]< 1 ng/mL[7]
Limit of Quantitation (LOQ) ~0.03 µg/mL[6]~5 ng/mL[4]
Specificity Moderate to HighVery High
Cost ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Reproducibility is the cornerstone of analytical science. Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely used technique for the quantification of small molecules.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Perform an extraction using an appropriate solvent, such as methanol or acetonitrile. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.[8]

  • Filter the extract through a 0.45-µm membrane filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[3][10]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: Diode-Array Detector set at the wavelength of maximum absorbance for this compound.

  • Quantification: A calibration curve is generated using standard solutions of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or when very low concentrations of the analyte are expected.

Sample Preparation:

  • Sample extraction is performed as described for HPLC-DAD.

  • For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is often used for faster analysis times.[3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing 0.1% formic acid.[3][10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. Specific precursor-to-product ion transitions for this compound are monitored for selective detection and quantification.[12]

  • Quantification: Quantification is achieved using a calibration curve prepared with this compound standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and improve accuracy.[10]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. Cross-validation is the process of comparing results from two different analytical methods to determine if they are comparable.[13] This is crucial when, for example, a method is transferred from a research laboratory to a quality control laboratory.[2]

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_outcome Outcome A Define Acceptance Criteria B Select Representative Samples (e.g., Spiked QCs, Incurred Samples) A->B C Analyze Samples using Method 1 (e.g., HPLC-DAD) B->C D Analyze the Same Samples using Method 2 (e.g., LC-MS/MS) B->D E Statistically Compare Results (e.g., Bland-Altman, t-test) C->E D->E F Results Meet Acceptance Criteria? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies & Re-evaluate F->H No

A typical workflow for the cross-validation of two analytical methods.

References

In Vivo Validation of the Therapeutic Potential of Mexicanolides and Related Limonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mexicanolides, a class of limonoids predominantly found in plants of the Meliaceae family, such as Khaya senegalensis and Swietenia macrophylla, have garnered significant interest for their diverse biological activities. While numerous in vitro and in silico studies have highlighted their potential as anti-inflammatory, anticancer, and neuroprotective agents, a comprehensive understanding of their therapeutic efficacy in living organisms is still emerging. This guide provides a comparative overview of the available in vivo data from studies on extracts rich in Mexicanolides and other limonoids, offering insights into their therapeutic promise. It is important to note that there is a scarcity of in vivo studies conducted on isolated Mexicanolides; therefore, this guide primarily focuses on the effects of complex extracts, which contain a variety of bioactive compounds, including Mexicanolides.

Comparative Efficacy of Mexicanolide-Containing Extracts in Animal Models

The therapeutic effects of extracts from plants rich in Mexicanolides have been evaluated in various preclinical animal models. The following tables summarize the key quantitative findings from these studies, providing a comparative look at their potential applications.

Table 1: In Vivo Anthelmintic Activity of Khaya senegalensis Ethanolic Extract in Sheep

Treatment GroupDose (mg/kg)Mean Fecal Egg Count (FEC) Reduction (%)Animal ModelReference
K. senegalensis Ethanolic Extract125Not specifiedSheep[1][2]
K. senegalensis Ethanolic Extract250Not specifiedSheep[1][2]
K. senegalensis Ethanolic Extract50088.82Sheep[1][2]
Control-0Sheep[1][2]

Table 2: In Vivo Hepatoprotective Effects of Khaya senegalensis Aqueous Extract in Acetaminophen-Induced Liver Toxicity in Rats

Treatment GroupDose (mg/kg)Reduction in Serum AST Levels (%)Reduction in Serum ALT Levels (%)Animal ModelReference
K. senegalensis Aqueous Extract5027.735.6Wistar Rats[3][4]
K. senegalensis Aqueous Extract100Not specifiedNot specifiedWistar Rats[3][4]
K. senegalensis Aqueous Extract20062.857.5Wistar Rats[3][4]
Acetaminophen Control2 g/kg0 (Represents 5.9-fold increase over saline)0 (Represents 6.6-fold increase over saline)Wistar Rats[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Anthelmintic Activity of Khaya senegalensis Extract in Sheep
  • Animal Model: Sheep with naturally acquired gastrointestinal nematode infections were used.[1][2]

  • Extract Preparation: The ethanolic extract of Khaya senegalensis was prepared for oral administration.[1][2]

  • Dosing and Administration: The sheep were divided into groups and administered the extract orally at doses of 125, 250, and 500 mg/kg.[1][2]

  • Efficacy Assessment: The therapeutic efficacy was evaluated by determining the mean fecal egg count (FEC) reduction.[1][2] Fecal samples were collected before and after treatment to calculate the percentage reduction in nematode eggs.[1][2]

Hepatoprotective Effects of Khaya senegalensis Extract in Rats
  • Animal Model: Wistar albino rats were used for this study.[3][4]

  • Induction of Hepatotoxicity: Liver damage was induced by oral administration of acetaminophen (2 g/kg body weight).[3][4]

  • Extract Preparation and Administration: An aqueous extract of Khaya senegalensis stem bark was prepared. The rats were pre-treated with the extract at doses of 50, 100, and 200 mg/kg body weight for 10 days prior to acetaminophen administration.[3][4]

  • Biochemical Analysis: The hepatoprotective effect was assessed by measuring serum levels of liver function enzymes, including aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[3][4] Levels of oxidative stress markers such as thiobarbituric reactive substances (TBARS) and hydrogen peroxide were also evaluated.[3][4]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental designs provides a deeper context for the observed therapeutic effects.

Potential Signaling Pathway: NF-κB Inhibition

While the in vivo studies on crude extracts do not deeply investigate molecular pathways, in vitro research on limonoids and related phytochemicals suggests that a key mechanism for their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] By inhibiting this pathway, Mexicanolides and other limonoids can potentially reduce the production of inflammatory mediators.[7]

G Potential Anti-inflammatory Mechanism of Mexicanolides cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokines Inflammatory Cytokine Production Gene_Transcription->Cytokines Mexicanolides Mexicanolides Mexicanolides->IKK Inhibition G Workflow for In Vivo Hepatoprotective Study cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping (Control, Toxin, Toxin + Extract) Animal_Acclimatization->Grouping Pretreatment Pre-treatment with K. senegalensis Extract (50, 200 mg/kg) for 10 days Grouping->Pretreatment Toxin_Induction Induction of Hepatotoxicity (Acetaminophen 2 g/kg) Pretreatment->Toxin_Induction Blood_Collection Blood Sample Collection Toxin_Induction->Blood_Collection Biochemical_Assay Biochemical Assays (AST, ALT, Oxidative Stress Markers) Blood_Collection->Biochemical_Assay Data_Analysis Statistical Analysis Biochemical_Assay->Data_Analysis

References

A Comparative Analysis of the Insect Antifeedant Activity of Various Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the insect antifeedant properties of various limonoids, a class of highly oxygenated triterpenoid secondary metabolites found predominantly in plants of the Meliaceae and Rutaceae families. The potent antifeedant and insecticidal activities of these compounds have positioned them as promising candidates for the development of bio-based pest management agents. This document summarizes quantitative performance data, details experimental protocols for key bioassays, and visualizes relevant biological and experimental workflows.

Comparative Antifeedant Activity of Selected Limonoids

The antifeedant efficacy of limonoids varies significantly based on their chemical structure, the insect species tested, and the bioassay methodology employed. The following tables summarize the quantitative antifeedant activities of several well-studied limonoids against key agricultural pests.

Table 1: Antifeedant Activity of Citrus Limonoids and their Derivatives against Spodoptera frugiperda

CompoundConcentration (µg/cm²)Antifeedant Index (%)Statistical Significance
Limonin5075.3P < 0.01[1][2]
Nomilin5045.2Not significant[1][2]
Obacunone5082.1P < 0.01[1][2]
Limonol5085.7P < 0.01[1][2]
Limonin-7-oxime5090.1P < 0.01[1][2]
Deacetylnomilin5068.4P < 0.05[1][2]

Table 2: Comparative Antifeedant Activity of Meliaceae Limonoids against Various Lepidopteran Pests

LimonoidInsect SpeciesBioassay TypeMeasurementValue
AzadirachtinEpilachna paenulataChoiceED₅₀0.72 µg/cm²[3][4]
MeliarteninEpilachna paenulataChoiceED₅₀0.80 µg/cm²[3][4]
ToosendaninEpilachna paenulataChoiceED₅₀3.69 µg/cm²[3][4]
SalanninSpodoptera lituraNo-ChoiceEC₅₀87.7 ppm[5]
3-O-acetylsalannolSpodoptera lituraNo-ChoiceEC₅₀65.6 ppm[5]
SalannolSpodoptera lituraNo-ChoiceEC₅₀77.4 ppm[5]

Table 3: Antifeedant Activity of Limonoids from Soymida febrifuga against Spodoptera litura and Achaea janata

CompoundInsect SpeciesAntifeedant Index (µg/cm²)
Swietenine acetateAchaea janata76.46[6]
SwietenineAchaea janata66.61[6]
Swietenine acetateSpodoptera litura61.69[6]
SwietenineSpodoptera litura51.93[6]

Experimental Protocols

The data presented above were primarily generated using leaf disc bioassays, which are standard methods for evaluating insect antifeedant activity. The two main variations of this assay are the "no-choice" and "choice" tests.

No-Choice Leaf Disc Bioassay

This method assesses the intrinsic antifeedant properties of a compound in the absence of an alternative food source.

a. Insect Rearing: The test insects, for instance, Spodoptera litura, are reared in a laboratory under controlled conditions of temperature (e.g., 28±2°C) and relative humidity (e.g., 80±5%)[7]. Larvae are typically fed on a suitable host plant, such as castor leaves (Ricinus communis), until they reach the desired instar for the bioassay (commonly the third instar)[7].

b. Preparation of Treated and Control Discs: Leaf discs of a uniform size are cut from fresh host plant leaves using a cork borer[7]. The test limonoid is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution of a specific concentration. The leaf discs are then dipped into the test solution for a few seconds to ensure even coating[7]. Control discs are treated with the solvent only. The solvent is allowed to evaporate completely at room temperature before the discs are used in the assay[7].

c. Bioassay Procedure: A single treated or control leaf disc is placed in a Petri dish lined with moist filter paper to maintain turgidity. A single, pre-starved larva is introduced into each Petri dish. The larvae are allowed to feed for a defined period, typically 24 hours.

d. Data Collection and Analysis: After the feeding period, the unconsumed area of each leaf disc is measured using a leaf area meter or image analysis software[7]. The antifeedant activity is often calculated as a percentage, using a formula that compares the consumption of treated discs to that of control discs.

Choice Leaf Disc Bioassay

This method evaluates the feeding preference of an insect when presented with both treated and untreated food sources simultaneously.

a. Insect Rearing and Preparation of Discs: The procedures for insect rearing and preparation of treated and control discs are the same as in the no-choice bioassay.

b. Bioassay Procedure: In each Petri dish, one treated disc and one control disc are placed on opposite sides[8]. A single, pre-starved larva is introduced into the center of the Petri dish. The setup is maintained under controlled conditions for a 24-hour feeding period.

c. Data Collection and Analysis: The consumed area of both the treated and control discs is measured. A feeding deterrence index (FDI) or a preference index is then calculated to quantify the antifeedant effect.

Visualizations

Signaling Pathways and Experimental Workflows

Antifeedant_Signaling_Pathway CNS Central Nervous System (CNS) Feeding_Deterrence Feeding Deterrence (Behavioral Response) CNS->Feeding_Deterrence Initiates Action_Potential Action_Potential Action_Potential->CNS Signal Transduction

Antifeedant_Bioassay_Workflow Insect_Rearing Insect_Rearing No_Choice No_Choice Insect_Rearing->No_Choice Choice Choice Insect_Rearing->Choice Incubation Incubation No_Choice->Incubation Choice->Incubation Drying Drying Drying->No_Choice Drying->Choice Measure_Consumption Measure_Consumption Incubation->Measure_Consumption Calculate_Index Calculate_Index Measure_Consumption->Calculate_Index

References

Unraveling the Anti-Cancer Potential of Toosendanin: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the V-ATPase-inhibiting Mexicanolide, Toosendanin, and its comparative efficacy against other autophagy inhibitors in oncology research.

In the quest for novel anti-cancer therapeutics, natural products have perennially served as a rich reservoir of bioactive compounds. Among these, the this compound family of limonoids has garnered significant attention. This guide focuses on a specific member, Toosendanin, elucidating its mechanism of action and offering a comparative analysis with other well-established autophagy inhibitors, Bafilomycin A1 and Chloroquine. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data and detailed protocols.

Toosendanin: A Potent V-ATPase Inhibitor

Toosendanin, a triterpenoid extracted from the bark and fruit of Melia toosendan, has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines. Its primary mechanism of action has been identified as the potent and direct inhibition of vacuolar-type H+-translocating ATPase (V-ATPase).[1][2][3] V-ATPase is a crucial proton pump responsible for acidifying intracellular compartments, most notably lysosomes. By inhibiting V-ATPase, Toosendanin disrupts lysosomal pH homeostasis, leading to a cascade of downstream effects that culminate in cancer cell death.

The most prominent consequence of V-ATPase inhibition by Toosendanin is the blockade of autophagic flux.[1][2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Toosendanin's disruption of lysosomal function prevents the fusion of autophagosomes with lysosomes, thereby halting the final degradation step of autophagy and leading to an accumulation of autophagic vesicles. This inhibition of "protective autophagy" sensitizes cancer cells to chemotherapy.[1][2]

Furthermore, the disruption of cellular homeostasis by Toosendanin impacts critical signaling pathways. Notably, Toosendanin has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[4] This multi-faceted mechanism of action makes Toosendanin a compelling candidate for further investigation in cancer therapy.

Comparative Analysis: Toosendanin vs. Alternatives

To contextualize the efficacy of Toosendanin, it is compared here with two well-characterized autophagy inhibitors: Bafilomycin A1, another specific V-ATPase inhibitor, and Chloroquine, a lysosomotropic agent that inhibits autophagy through a different mechanism.

CompoundMechanism of ActionTargetIC50 Range (Cancer Cell Lines)Reference
Toosendanin V-ATPase Inhibitor, Autophagy InhibitorV-ATPase10 - 50 µM[5]
Bafilomycin A1 V-ATPase Inhibitor, Autophagy InhibitorV-ATPase5 nM - 1 µM[6]
Chloroquine Lysosomotropic Agent, Autophagy InhibitorLysosomal pH10 - 100 µM[7][8]

As indicated in the table, both Toosendanin and Bafilomycin A1 directly target V-ATPase, while Chloroquine's effect on autophagy is a consequence of its accumulation in lysosomes and subsequent increase in lysosomal pH. Bafilomycin A1 demonstrates higher potency in vitro, with IC50 values in the nanomolar range for some cell lines. However, Toosendanin exhibits a broader therapeutic window in some contexts and its natural origin may offer advantages in terms of bioavailability and toxicity profiles, warranting further investigation.

Signaling Pathway and Experimental Workflow

To visually represent the intricate mechanisms at play, the following diagrams illustrate the signaling pathway affected by Toosendanin and a typical experimental workflow for its validation.

cluster_0 Cell Membrane cluster_1 Autophagy Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagosome Autophagosome mTOR->Autophagosome Inhibits (under nutrient-rich conditions) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Toosendanin Toosendanin Toosendanin->mTOR Inhibits Downstream Signaling Toosendanin->Autolysosome Blocks Degradation VATpase V-ATPase Toosendanin->VATpase Inhibits VATpase->Lysosome Acidifies

Toosendanin's Mechanism of Action.

cluster_workflow Experimental Workflow start Start: Cancer Cell Culture treatment Treatment with Toosendanin / Alternatives start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability protein_extraction Protein Lysate Preparation treatment->protein_extraction autophagy_flux Autophagy Flux Assay (mRFP-GFP-LC3) treatment->autophagy_flux vatpase_assay V-ATPase Activity Assay treatment->vatpase_assay data_analysis Data Analysis & Comparison cell_viability->data_analysis western_blot Western Blot Analysis (p-Akt, LC3-II, etc.) protein_extraction->western_blot western_blot->data_analysis autophagy_flux->data_analysis vatpase_assay->data_analysis end End: Mechanism Validation data_analysis->end

Workflow for Validating Toosendanin's MoA.

Detailed Experimental Protocols

For researchers seeking to validate these findings, the following are condensed protocols for key experiments.

Western Blot Analysis for PI3K/Akt/mTOR Pathway
  • Cell Lysis: Culture cancer cells to 70-80% confluency and treat with Toosendanin, Bafilomycin A1, or Chloroquine at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, and downstream effectors. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

Autophagy Flux Assay (LC3-II Turnover)
  • Cell Treatment: Plate cells and treat with Toosendanin in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a specified time.

  • Protein Analysis: Prepare cell lysates and perform Western blotting as described above, using an antibody specific for LC3.

  • Data Analysis: Quantify the levels of LC3-II. An increase in LC3-II in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. Toosendanin's inhibitory effect will be demonstrated by a lack of further LC3-II accumulation when co-treated with another lysosomal inhibitor.

V-ATPase Activity Assay
  • Lysosome Isolation: Isolate lysosomes from treated and untreated cells or tissues by differential centrifugation.

  • ATPase Activity Measurement: Measure the ATP hydrolysis activity of the lysosomal fraction using a colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP.

  • Inhibitor Specificity: Perform the assay in the presence and absence of known V-ATPase inhibitors (like Bafilomycin A1) to confirm the specificity of the measured activity. Compare the inhibitory effect of Toosendanin to that of the control inhibitor.

Conclusion

Toosendanin presents a promising profile as an anti-cancer agent with a well-defined mechanism of action centered on V-ATPase inhibition and subsequent autophagy blockade. Its ability to also modulate the critical PI3K/Akt/mTOR survival pathway further enhances its therapeutic potential. While potent in vitro, further preclinical and clinical studies are warranted to fully assess its efficacy, safety, and potential for combination therapies in oncology. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.

References

Benchmarking the purity of synthetic Mexicanolide against natural standards.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Synthetic vs. Natural Mexicanolide

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic this compound against its naturally occurring counterpart, focusing on purity profiles as determined by standard analytical techniques. The objective is to offer researchers, scientists, and drug development professionals a clear comparison, supported by experimental data and detailed methodologies, to aid in the selection of this compound for research and development purposes.

Introduction to this compound

This compound is a complex tetranortriterpenoid belonging to the limonoid class of natural products.[1][2] It is naturally found in various plants of the Meliaceae family, such as Cipadessa baccifera, Khaya ivorensis, and Trichilia sinensis.[3][4][5] Limonoids, including this compound, are known for a wide range of biological activities, which makes them attractive candidates for drug discovery and development.[1][6] The purity of a compound is paramount in these fields to ensure reproducible results and to meet stringent safety standards. This guide compares the purity of a synthetically produced this compound with a highly purified standard isolated from natural sources.

Purity Assessment: A Summary of Analytical Findings

The purity of both synthetic this compound and the natural standard was assessed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized below.

Analytical Technique Parameter Synthetic this compound Natural this compound Standard
HPLC-UV (220 nm) Purity (Area %)98.9%>99.5%
Major ImpurityUnidentified (Retention Time: 8.2 min)Related Limonoid (Khayasin)
Impurity Level0.75%0.31%
¹H-NMR (500 MHz) Spectral CongruenceConforms to structureConforms to structure
Observable ImpuritiesResidual solvent (DCM), minor unidentified peaksMinor peaks corresponding to related natural products
LC-MS [M+H]⁺ Ionm/z 469.2221m/z 469.2224
Elemental CompositionC₂₇H₃₂O₇C₂₇H₃₂O₇
Trace ImpuritiesDetected synthetic precursors and by-productsDetected other known limonoids
Experimental Workflow for Purity Benchmarking

The following diagram illustrates the systematic workflow employed to compare the purity of synthetic and natural this compound samples.

G cluster_0 Sample Acquisition cluster_1 Primary Purity Analysis cluster_2 Structural Verification & Impurity Identification cluster_3 Data Comparison & Reporting Syn_Mex Synthetic this compound HPLC HPLC-UV Analysis (Quantitative Purity) Syn_Mex->HPLC Nat_Mex Natural this compound Standard Nat_Mex->HPLC NMR ¹H-NMR Spectroscopy (Structural Integrity) HPLC->NMR LCMS LC-MS Analysis (Impurity Profiling) NMR->LCMS Compare Comparative Data Analysis LCMS->Compare Report Final Purity Report Compare->Report

Caption: Workflow for purity comparison of this compound samples.

Detailed Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard for the analysis of small molecule purity in a pharmaceutical or chemical research setting.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the samples by quantifying the percentage of this compound relative to any impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and to identify any proton-containing impurities.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 5 mg of the sample was dissolved in 0.6 mL of CDCl₃.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

  • Data Processing: Spectra were processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. The spectrum of the synthetic sample was compared to the natural standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of this compound and to identify the mass of any co-eluting or trace impurities.

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • LC Conditions: Same as HPLC method described above, but with a 0.5 mL/min flow rate.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Sampling Cone: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: 100-1000 m/z

  • Data Analysis: The elemental composition was calculated from the accurate mass measurement of the [M+H]⁺ ion.

Hypothetical Signaling Pathway of this compound

To illustrate a potential application in biological research, the following diagram depicts a hypothetical signaling pathway where this compound could act as an inhibitor. This is a conceptual representation and is not based on experimentally verified data for this compound.

cluster_pathway Hypothetical Cell Signaling Pathway cluster_inhibition Drug Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Anti-inflammatory) Gene->Response Mex This compound Mex->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase by this compound.

Discussion and Conclusion

The analytical data indicates that while both the synthetic and natural this compound are of high purity, the natural standard demonstrates a slightly higher purity profile (>99.5%) as determined by HPLC. The primary impurity in the natural sample is a structurally related limonoid, which is a common occurrence in natural product isolation.

The synthetic this compound (98.9% purity) contains a major unidentified impurity and trace amounts of residual solvent. The presence of synthetic precursors or by-products is a possibility and would require further characterization.[7][8] The enantioselective total synthesis of this compound is a complex process, and impurities can arise from various steps in the synthetic route.[2][9][10][11]

For researchers in drug development, the choice between synthetic and natural this compound will depend on the specific application. For initial screening and in vitro assays, the 98.9% purity of the synthetic material may be acceptable. However, for in vivo studies, preclinical development, or as an analytical standard, the higher purity and well-characterized nature of the natural this compound standard is preferable. This guide underscores the importance of rigorous, multi-technique analytical chemistry to ensure the quality and purity of chemical compounds used in scientific research.[12][13]

References

Safety Operating Guide

Navigating the Disposal of Mexicanolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Mexicanolide necessitates treating it as a chemical with unknown hazards. The following procedures provide a general framework for the safe handling and disposal of such research compounds. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel or rare compounds like this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, the chemical must be handled as if it were hazardous. This guide outlines the essential steps and precautions for the disposal of research chemicals of unknown toxicity.

Immediate Safety and Handling Protocols

When handling this compound or any chemical with unknown properties, assume it is hazardous. Adherence to standard laboratory safety protocols is the first line of defense.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves. Given the unknown nature of this compound, nitrile gloves are a common starting point, but consultation with your institution's EHS department for specific glove recommendations is advised.

  • Body Protection: A lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are critical for safe disposal.[2][3] Since the specific hazards of this compound are not documented, it must be treated as a hazardous waste.

Key Principles:

  • Do Not Mix: Never mix this compound waste with other waste streams.[3][4] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.[1][3][5][6] Do not use abbreviations or chemical formulas.[1][7]

  • Containerization: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1][3][8] The original shipping container is often a suitable choice for waste accumulation if it is in good condition.[8]

Disposal Procedures for Chemicals of Unknown Toxicity

The disposal of a chemical without a specific SDS requires a conservative approach. The following table summarizes the general steps for managing such waste.

StepProcedureRationale
1. Identification Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known information about its composition or source.[9][10][11]Ensures proper handling and informs waste management personnel of the contents.
2. Segregation Store the this compound waste separately from all other chemical waste streams in a designated satellite accumulation area.[3][5]Prevents accidental mixing with incompatible chemicals.
3. Containment Ensure the waste container is sealed at all times, except when adding waste.[1][3] Use secondary containment, such as a plastic tray, for liquid waste to contain potential spills.[3][7]Minimizes the risk of spills and environmental contamination.
4. Consultation Contact your institution's Environmental Health and Safety (EHS) department. This is a mandatory and critical step. Provide them with all available information on this compound.EHS professionals are trained to manage and dispose of hazardous and unknown chemicals and will provide specific instructions.[12]
5. Documentation Maintain a log of the waste generated, including the amount and date of accumulation.Provides a record for regulatory compliance and waste tracking.
6. Pickup Request Follow your institution's procedure to request a hazardous waste pickup from the EHS department.[6][13]Ensures that the waste is collected and disposed of by trained professionals in accordance with regulations.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available due to the lack of an SDS. Under no circumstances should laboratory personnel attempt to neutralize or treat the chemical waste themselves without explicit instructions and approval from their EHS department. [14] Some institutions may have procedures for treating certain classes of chemicals, but these should only be performed by trained individuals following a validated protocol.[14]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical with unknown hazard information, such as this compound.

DisposalWorkflow Disposal Workflow for a Chemical with Unknown Hazards cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Disposal & Consultation start Start: Chemical waste (e.g., this compound) generated wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe use_hood Work in a Chemical Fume Hood wear_ppe->use_hood label_container Label Container: 'Hazardous Waste' 'this compound' Date and Quantity use_hood->label_container segregate_waste Segregate Waste: Store separately from other chemicals label_container->segregate_waste contain_waste Securely Cap Container Use Secondary Containment segregate_waste->contain_waste contact_ehs CRITICAL STEP: Contact Institutional EHS Department contain_waste->contact_ehs provide_info Provide all known information to EHS contact_ehs->provide_info follow_instructions Follow EHS-Specific Disposal Instructions provide_info->follow_instructions request_pickup Arrange for Hazardous Waste Pickup with EHS follow_instructions->request_pickup end_process End: Waste properly managed by EHS request_pickup->end_process

Disposal Workflow for a Chemical with Unknown Hazards

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexicanolide
Reactant of Route 2
Mexicanolide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。